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  • Product: N-(Difluoromethylidene)carbamoyl bromide
  • CAS: 2416233-72-0

Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) and hazard profile for N-(Difluoromethylidene)carbamoyl bromide

An In-depth Technical Guide to the Hazard Profile and Safe Handling of N-(Difluoromethylidene)carbamoyl bromide Authored by: Gemini, Senior Application Scientist Introduction N-(Difluoromethylidene)carbamoyl bromide, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hazard Profile and Safe Handling of N-(Difluoromethylidene)carbamoyl bromide

Authored by: Gemini, Senior Application Scientist

Introduction

N-(Difluoromethylidene)carbamoyl bromide, with the linear formula C₂BrF₂NO and CAS Number 2416233-72-0, is a highly reactive electrophilic reagent. Its structure, featuring a difluoromethylidene imine group (N=CF₂) attached to a carbamoyl bromide moiety (-C(O)Br), renders it a potent building block in synthetic chemistry, particularly for the introduction of the N=CF₂ functionality or for use in complex acylation reactions. The presence of both a highly reactive acyl bromide and an electrophilic imine function suggests significant potential for constructing novel fluorinated molecules.[1][2] However, this same structural arrangement necessitates a thorough understanding of its hazard profile to ensure safe handling and use in research and development settings.

This guide provides a comprehensive analysis of the inferred hazards associated with N-(Difluoromethylidene)carbamoyl bromide, drawing upon established data for analogous compounds such as acyl halides, isocyanates, and other reactive fluorinated intermediates. It offers field-proven insights and detailed protocols for its safe management in a laboratory environment.

Part 1: Synthesized Hazard Profile and Risk Assessment

Predicted GHS Classification

The hazard profile is inferred from the known reactivity of acyl halides and isocyanates, which share structural and reactivity parallels.[3][4][5] Acyl halides are known corrosives, while the N=C=O group in isocyanates is a potent respiratory and skin sensitizer. The N=CF₂ group is expected to exhibit similar electrophilic reactivity.

Hazard Class Predicted Hazard Category GHS Pictogram Predicted H-Statement Justification/Rationale
Acute Toxicity, InhalationCategory 2 or 3Skull and CrossbonesH330 (Fatal if inhaled) or H331 (Toxic if inhaled)Highly reactive acyl halide can release HBr upon hydrolysis with lung moisture. Analogy to isocyanates and phosgene.[6]
Skin Corrosion/IrritationCategory 1BCorrosionH314 (Causes severe skin burns and eye damage)Acyl bromides react vigorously with moisture on the skin to produce hydrobromic acid (HBr) and the corresponding carbamic acid, which is likely unstable.[7][8]
Serious Eye Damage/IrritationCategory 1CorrosionH318 (Causes serious eye damage)The compound and its hydrolysis products (HBr, HF) are corrosive and can cause irreversible eye damage.[7][8]
Respiratory SensitizationCategory 1Health HazardH334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)The electrophilic N=C moiety is analogous to the N=C=O group in isocyanates, which are potent respiratory sensitizers.[3][4][9]
Skin SensitizationCategory 1Exclamation MarkH317 (May cause an allergic skin reaction)Similar to isocyanates, the compound is expected to react with skin proteins, potentially leading to sensitization.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3Exclamation MarkH335 (May cause respiratory irritation)Inhalation of vapors is likely to cause severe irritation to the respiratory tract.[3][4]
Chemical Reactivity and Stability Analysis

The primary driver of this compound's hazardous nature is its extreme electrophilicity at two distinct sites: the carbonyl carbon of the acyl bromide and the carbon atom of the difluoromethylidene group.

  • Reactivity with Nucleophiles: N-(Difluoromethylidene)carbamoyl bromide is expected to react vigorously with a wide range of nucleophiles. This includes water, alcohols, amines, and even weak nucleophiles. Such reactions can be highly exothermic and may release toxic and corrosive gases.

  • Moisture Sensitivity: The compound is highly susceptible to hydrolysis. Contact with atmospheric moisture will lead to rapid decomposition, releasing hydrobromic acid (HBr) and potentially hydrogen fluoride (HF) if the N=CF₂ group hydrolyzes, presenting a significant corrosion and inhalation hazard.[10][11]

  • Thermal Stability: While specific data is unavailable, highly reactive acyl halides can be thermally labile. Decomposition upon heating may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[8][12]

  • Incompatible Materials: Due to its reactivity, it must be stored away from strong oxidizing agents, bases, acids, and protic solvents (e.g., water, alcohols).[8][13]

Part 2: Safe Handling and Experimental Protocols

A multi-layered approach to safety, integrating engineering controls, rigorous personal protective equipment (PPE), and well-defined procedures, is mandatory.[14]

Engineering Controls & Personal Protective Equipment (PPE)

Primary Engineering Control: All handling of N-(Difluoromethylidene)carbamoyl bromide, including weighing, transfers, and reaction setup, MUST be conducted within a certified chemical fume hood or, for more sensitive operations, an inert-atmosphere glovebox.[10][14] The high reactivity and severe inhalation hazard preclude any work on an open bench.

Personal Protective Equipment (PPE):

  • Hand Protection: Use a double-gloving system. An inner nitrile glove should be worn, overlaid with a heavy-duty chemical-resistant glove such as butyl rubber or Viton®.[13] Gloves must be inspected before each use and changed immediately upon any sign of contamination.

  • Eye/Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. These must be worn in conjunction with a full-face shield to protect against splashes.[14]

  • Skin and Body Protection: A flame-retardant lab coat is essential. For operations with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.

Storage and Segregation
  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[13]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[12]

  • Segregation: The compound must be stored in a dedicated cabinet for reactive and corrosive materials. It must be segregated from incompatible materials, especially bases, alcohols, and oxidizing agents.[13]

Experimental Workflow: Protocol for a Nucleophilic Substitution Reaction

This protocol outlines the safe use of N-(Difluoromethylidene)carbamoyl bromide as an electrophile in a hypothetical reaction with a generic amine (R-NH₂).

Pre-Reaction Setup:

  • Risk Assessment: Complete a formal risk assessment for the entire procedure, considering all reactants, solvents, and potential products.[10]

  • Fume Hood Preparation: Ensure the chemical fume hood is certified, uncluttered, and the sash is at the appropriate working height. Prepare a quenching solution (e.g., isopropanol) and a spill kit nearby.

  • Inert Atmosphere Setup: Assemble and dry all glassware in an oven. Set up the reaction vessel under a positive pressure of an inert gas (argon or nitrogen).

Reaction Execution:

  • Reagent Preparation: In the fume hood, dissolve the amine substrate and any non-basic additives in an anhydrous aprotic solvent (e.g., dichloromethane, THF). Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Transfer of Carbamoyl Bromide: Using a gas-tight syringe, carefully draw up the required amount of N-(Difluoromethylidene)carbamoyl bromide. This step requires precision and should be performed slowly to avoid splashes. The use of a cannula transfer technique is recommended for larger quantities.[13][15]

  • Addition: Add the carbamoyl bromide dropwise to the stirred amine solution under the inert atmosphere. Monitor the reaction for any signs of an uncontrolled exotherm.

  • Reaction Work-up and Quenching:

    • Once the reaction is complete, slowly add a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or isopropanol) to the reaction mixture while it is still cold to neutralize any unreacted carbamoyl bromide. Be prepared for gas evolution (CO₂).

    • Never add water or protic solvents directly to the neat, unreacted reagent.

Part 3: Emergency Procedures

Immediate and correct response is critical to mitigating harm from exposure or spills.

  • Spill Response:

    • Small Spill (<10 mL): Absorb the spill with an inert, dry material like vermiculite or sand. Do not use combustible materials like paper towels. Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Large Spill: Evacuate the laboratory immediately. Alert institutional safety personnel. Do not attempt to clean it up without specialized training and equipment.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[7]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][16]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][16]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]

Part 4: Visualizations

Risk Assessment and Control Workflow

cluster_Plan Planning Phase cluster_Control Control Implementation cluster_Execute Execution & Emergency Prep A Identify N-(Difluoromethylidene) carbamoyl bromide as Reagent B Synthesize Hazard Profile (Analogy to Acyl Halides & Isocyanates) A->B C Assess Reactivity: - Moisture Sensitivity - Nucleophilic Reactions - Thermal Stability B->C D Mandate Engineering Controls (Fume Hood / Glovebox) C->D E Specify PPE - Double Gloves (Nitrile + Butyl) - Goggles + Face Shield - FR Lab Coat C->E F Develop Safe Handling Protocol (Inert Atmosphere, Quenching) C->F H Prepare Emergency Response - Spill Kit (Inert Absorbent) - Quenching Agent Ready - First Aid Access C->H G Conduct Experiment (Follow Protocol) F->G I Waste Management (Segregated Hazardous Waste) G->I

Caption: Risk assessment workflow for handling N-(Difluoromethylidene)carbamoyl bromide.

Key Reactivity and Decomposition Pathways

cluster_reactants Reacts With cluster_products To Produce Reagent N-(Difluoromethylidene)carbamoyl bromide CBrF₂NO H2O Water / Moisture (H₂O) Reagent->H2O Vigorous Hydrolysis ROH Alcohols (R-OH) Reagent->ROH Reaction RNH2 Amines (R-NH₂) Reagent->RNH2 Vigorous Reaction Heat Exothermic Reaction (Heat) Reagent->Heat HBr Hydrobromic Acid (HBr) (Corrosive Gas) H2O->HBr HF Hydrogen Fluoride (HF) (Highly Toxic/Corrosive Gas) H2O->HF Potential Carbamate Carbamate Derivative ROH->Carbamate Amide Urea/Amide Derivative RNH2->Amide

Caption: Primary reactivity pathways for N-(Difluoromethylidene)carbamoyl bromide.

References

  • ACS Publications. (2009). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry. Available at: [Link]

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Available at: [Link]

  • Safety Data Sheet for Isocyanate 174. (2015). Available at: [Link]

  • University of Louisville. (2022). Pro-Handling of Reactive Chemicals. Policy and Procedure Library. Available at: [Link]

  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. Available at: [Link]

  • PubChem, NIH. Isocyanates. Available at: [Link]

  • PMC, NIH. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. Available at: [Link]

  • Ruhr-Universität Bochum. Taming Highly Reactive Reagents. Available at: [Link]

  • ResearchGate. (2024). Synthesis of N‐Difluoromethyl Carbonyl Compounds from N‐Difluoromethylcarbamoyl Fluorides. Available at: [Link]

  • PMC, NIH. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]

  • Wikipedia. Isocyanate. Available at: [Link]

  • OSHwiki, EU-OSHA. (2013). Isocyanates. Available at: [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]

  • Journal of the American Chemical Society. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Available at: [Link]

  • ACS Publications. (2020). Carbamoyl Fluoride-Enabled Enantioselective Ni-Catalyzed Carbocarbamoylation of Unactivated Alkenes. Organic Letters. Available at: [Link]

  • Fisher Scientific. (2024). Safety Data Sheet for 2,6-Difluorobenzyl bromide. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(Difluoromethylidene)carbamoyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-(Difluoromethylidene)carbamoyl bromide, with the chemical formula C₂BrF₂NO, is a reactive chemical intermediate of significant interest in the fi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Difluoromethylidene)carbamoyl bromide, with the chemical formula C₂BrF₂NO, is a reactive chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. The presence of the difluoromethylidene (=CF₂) group and the reactive carbamoyl bromide moiety suggests its potential as a versatile building block for the introduction of the valuable =CF₂N=C=O isocyanate or related functionalities into complex molecules. The incorporation of fluorine-containing groups is a well-established strategy in drug design to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known and extrapolated properties of N-(Difluoromethylidene)carbamoyl bromide, drawing upon data from analogous compounds to offer insights into its synthesis, reactivity, and potential applications in drug development.

Chemical Identity and Physicochemical Properties

N-(Difluoromethylidene)carbamoyl bromide is systematically named (bromocarbonyl)carbonimidic difluoride. Its chemical structure contains a highly electrophilic carbonyl carbon double-bonded to a nitrogen atom, which in turn is double-bonded to a difluoromethylene group. The presence of the bromine atom makes it a reactive acyl bromide.

Table 1: Physicochemical Properties of N-(Difluoromethylidene)carbamoyl Bromide

PropertyValueSource(s)
Chemical Formula C₂BrF₂NO
Molecular Weight 171.93 g/mol
CAS Number 2416233-72-0
Synonyms (bromocarbonyl)carbonimidic difluoride
Physical State Expected to be a liquid or low-melting solidInferred from related compounds
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solvents and reactive with protic solventsInferred from acyl halide chemistry

Spectroscopic Characterization (Predicted)

While experimental spectra for N-(Difluoromethylidene)carbamoyl bromide are not publicly available, predictions based on its structure and data from analogous compounds can provide valuable guidance for its identification and characterization.

  • ¹H NMR: No protons are present in the molecule, so no signals are expected in the ¹H NMR spectrum.

  • ¹³C NMR: Three distinct carbon signals are anticipated:

    • One for the carbonyl carbon (C=O), expected to be in the downfield region typical for acyl halides (approx. 150-170 ppm).

    • One for the difluoromethylene carbon (=CF₂), which will exhibit a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms of the =CF₂ group. The chemical shift will be indicative of the electronic environment.[1]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the acyl bromide is expected in the region of 1750-1850 cm⁻¹. Additional absorptions corresponding to C-F and C-N bonds would also be present.

Synthesis and Mechanistic Considerations

A definitive, published synthesis for N-(Difluoromethylidene)carbamoyl bromide could not be located. However, the synthesis of the closely related and more stable carbamoyl fluorides provides a strong foundation for a proposed synthetic strategy. Carbamoyl fluorides are often prepared from secondary amines and a phosgene equivalent.

A plausible synthetic route to N-(Difluoromethylidene)carbamoyl bromide could involve the reaction of a suitable N-difluoromethylidene precursor with a source of "BrC(O)+".

Proposed Synthetic Workflow:

G cluster_0 Proposed Synthesis of N-(Difluoromethylidene)carbamoyl Bromide Precursor Difluoromethylidene-containing Starting Material (e.g., F2C=N-SiMe3) Reaction Reaction Precursor->Reaction Step 1: Reaction Reagent Brominating/Carbonylating Agent (e.g., Phosgene followed by HBr, or Oxalyl Bromide) Reagent->Reaction Product N-(Difluoromethylidene)carbamoyl bromide (C2BrF2NO) Purification Purification (e.g., Distillation under inert atmosphere) Product->Purification Step 3: Isolation Reaction->Product Step 2: Formation

Caption: A proposed synthetic workflow for N-(Difluoromethylidene)carbamoyl bromide.

Reactivity and Synthetic Utility

The reactivity of N-(Difluoromethylidene)carbamoyl bromide is expected to be dominated by the electrophilicity of the carbonyl carbon, characteristic of acyl halides. It is anticipated to be a potent carbamoylating agent, readily undergoing nucleophilic acyl substitution reactions.

Reaction with Nucleophiles:

  • Alcohols: Reaction with alcohols is expected to yield N-(difluoromethylidene)carbamates.

  • Amines: Reaction with primary or secondary amines would likely produce N-(difluoromethylidene)ureas.

  • Water: As an acyl bromide, it is expected to be highly moisture-sensitive, hydrolyzing to produce carbamic acid derivatives which may be unstable.

The difluoromethylidene group is a bioisostere for a carbonyl group and can influence the electronic properties and conformation of a molecule.[2]

Diagram of Reactivity:

G cluster_nucleophiles Nucleophiles cluster_products Products C2BrF2NO N-(Difluoromethylidene)carbamoyl bromide Carbamate N-(Difluoromethylidene)carbamate C2BrF2NO->Carbamate Reaction with R-OH Urea N-(Difluoromethylidene)urea C2BrF2NO->Urea Reaction with R2NH Hydrolysis Hydrolysis Products C2BrF2NO->Hydrolysis Reaction with H2O ROH Alcohols (R-OH) R2NH Amines (R2NH) H2O Water (H2O)

Caption: Expected reactivity of N-(Difluoromethylidene)carbamoyl bromide with common nucleophiles.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. The difluoromethyl group (CHF₂) and the difluoromethylene group (=CF₂) are of particular interest. The =CF₂ group can act as a bioisosteric replacement for a carbonyl group, potentially improving metabolic stability and altering electronic properties to enhance target binding.

The reactivity of N-(Difluoromethylidene)carbamoyl bromide makes it a potentially valuable tool for the "late-stage functionalization" of drug candidates. This allows for the introduction of the =CF₂-containing moiety late in a synthetic sequence, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) for N-(Difluoromethylidene)carbamoyl bromide is publicly available. The following recommendations are based on the known hazards of related acyl halides and fluorinated compounds. A thorough risk assessment should be conducted before handling this compound.

  • Hazard Statements (Anticipated):

    • Causes severe skin burns and eye damage.

    • May be fatal if inhaled.

    • Reacts violently with water.

  • Precautionary Measures:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

    • Keep away from moisture and incompatible materials such as bases, alcohols, and amines.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

N-(Difluoromethylidene)carbamoyl bromide is a promising yet under-characterized reactive intermediate. While specific experimental data remains elusive, its chemical structure suggests significant potential as a building block in synthetic and medicinal chemistry. By drawing parallels with the well-documented chemistry of carbamoyl fluorides and other acyl halides, researchers can begin to explore the synthetic utility of this compound. Further investigation into its synthesis, reactivity, and physicochemical properties is warranted to fully unlock its potential for the development of novel therapeutics and other functional molecules.

References

  • Gerig, J. T. (2001). Fluorine NMR. Department of Chemistry, University of California, Santa Barbara.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • LookChem. (n.d.). Cas 371-71-1,(trifluoromethyl)carbonimidic difluoride. Retrieved from [Link]

  • Hu, J. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Synlett, 2008(12), 1743-1762.
  • Organic Chemistry Portal. (n.d.). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Retrieved from [Link]

  • The Doyle Group - UCLA. (2023, March 27). Nucleophilic Fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). C-F bond forming reactions. A. Direct nucleophilic fluorination; B..... Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Reaction of Fluorinated Alkenes. Retrieved from [Link]

  • MDPI. (2026, February 24). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.).
  • PubChem. (2026, March 14). Drospirenol. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). NMR Frequency Table.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Difluoromethyl Carbonyl Compounds from N‐Difluoromethylcarbamoyl Fluorides | Request PDF. Retrieved from [Link]

  • NSF NCAR. (n.d.). ICARUS Chamber Experiment: Ziemann_20150901_Methyl nitrite/Nitric oxide/5-Dodecanone_Hydroxyl radical_DOS.
  • Greenwich Academic Literature Archive (GALA). (2024, July 17). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Static, dynamic and electronic properties of some trivalent liquid rare earth metals near melting: ab initio and neural network simulations. Retrieved from [Link]

Sources

Foundational

The Rising Star in Bioisosteric Replacement: An In-depth Technical Guide to the Reactivity of N-(Difluoromethylidene)carbamoyl Halides

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. Among the burgeoning array of fluorinated motifs, the N-difluoromethyl (N-CF2H) group has emerged as a particularly intriguing bioisostere for the more common N-methyl (N-CH3) and N-trifluoromethyl (N-CF3) groups. Positioned intermediate in its electronic and steric properties, the N-CF2H group provides a unique opportunity for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

This guide delves into the core reactivity of a pivotal class of reagents for introducing this valuable moiety: N-(Difluoromethylidene)carbamoyl halides. While direct and extensive literature on N-(Difluoromethylidene)carbamoyl bromide is nascent, a wealth of high-quality research on the closely related N-difluoromethylcarbamoyl fluorides provides a robust and scientifically-grounded framework for understanding its reactivity.[1][2][3][4] The fundamental principles of nucleophilic acyl substitution dictate that the reactivity of acyl halides is governed by the leaving group ability of the halide, following the order I > Br > Cl > F.[5] Consequently, the reactivity of the bromide is anticipated to be similar to, or more pronounced than, that of the well-documented fluoride. This guide will therefore leverage the extensive data on the fluoride analogue as a predictive model for the bromide, offering a comprehensive and practical exploration of this reactive intermediate's potential.

I. Synthesis of the N-Difluoromethyl Carbamoyl Halide Scaffold

The most efficient and versatile route to N-difluoromethyl carbamoyl halides reported to date is the one-pot conversion of readily available thioformamides.[1][2][3] This transformation involves a desulfurization-fluorination process coupled with carbonylation, providing access to the N-CF2H carbamoyl fluoride building blocks.

The reaction typically proceeds by treating a monosubstituted thioformamide with a silver salt, such as silver trifluoroacetate (AgOCF3) in combination with silver fluoride (AgF), in a suitable solvent like acetonitrile.[2][3] This method has been shown to be tolerant of a wide range of functional groups on the thioformamide, including both electron-donating and electron-withdrawing substituents on aromatic rings, as well as aliphatic chains.[2][3]

Synthesis_Workflow Thioformamide R-NH-C(H)=S (Thioformamide) Reagents AgOCF3, AgF MeCN, 50 °C Thioformamide->Reagents CarbamoylFluoride R-N(CF2H)-C(O)F (N-Difluoromethyl carbamoyl fluoride) Reagents->CarbamoylFluoride Desulfurization-Fluorination & Carbonylation

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of N-(Difluoromethylidene)carbamoyl Bromide in Organic Solvents

Abstract The increasing prevalence of fluorinated motifs in modern drug discovery underscores the need for a thorough understanding of their fundamental physicochemical properties. N-(Difluoromethylidene)carbamoyl bromid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The increasing prevalence of fluorinated motifs in modern drug discovery underscores the need for a thorough understanding of their fundamental physicochemical properties. N-(Difluoromethylidene)carbamoyl bromide, a reactive intermediate of interest, possesses a unique combination of a difluoromethylidene group and a carbamoyl bromide functionality. Its solubility across a range of organic solvents is a critical parameter that dictates its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and discuss the interpretation of the resulting data.

Introduction: The Significance of N-(Difluoromethylidene)carbamoyl Bromide and Its Solubility

N-(Difluoromethylidene)carbamoyl bromide (CAS No. 2416233-72-0) is a specialized chemical intermediate with the linear formula C₂BrF₂NO.[1] The presence of the difluoromethylidene (=CF₂) group offers unique electronic properties and potential for novel chemical transformations, making it a valuable building block in medicinal and agrochemical research.[2][3][4] Like other acid halides, the carbamoyl bromide moiety is highly reactive, readily participating in nucleophilic substitution reactions.[5]

A comprehensive solubility profile is paramount for the effective application of this reagent. Solubility dictates the choice of reaction media, ensuring that the compound is sufficiently solvated to participate in the desired chemical reaction. Furthermore, understanding its solubility is crucial for developing efficient downstream processes such as crystallization, chromatography, and formulation. This guide will provide the necessary theoretical background and a practical, step-by-step methodology to establish a robust solubility profile for N-(Difluoromethylidene)carbamoyl bromide.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of N-(Difluoromethylidene)carbamoyl bromide are:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. The C-F and C-Br bonds in the solute are polarized, and the carbonyl group is also polar. The overall polarity of the molecule will determine its affinity for polar or non-polar solvents.[6][7][8][9]

  • Hydrogen Bonding: While N-(Difluoromethylidene)carbamoyl bromide itself is not a hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

  • Van der Waals Forces: These non-specific attractive forces are present between all molecules and play a role in the dissolution process, particularly in non-polar solvents.

By systematically evaluating solubility in a range of solvents with varying polarities, a comprehensive understanding of the compound's solvation characteristics can be achieved.

Safety and Handling Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Moisture Sensitivity: As an acid halide, this compound is expected to be highly reactive with water and other protic substances, potentially releasing hydrobromic acid.[5][11] All glassware and solvents should be scrupulously dried before use.

  • Inhalation: Avoid inhaling dust or vapors. In case of accidental inhalation, move to fresh air and seek medical attention.

  • Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

A thorough risk assessment should be conducted before commencing any experimental work.[12]

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the "shake-flask" method, a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[13][14] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • N-(Difluoromethylidene)carbamoyl bromide (solid)

  • Selected organic solvents (analytical grade, anhydrous)

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Selection of Organic Solvents

A diverse range of anhydrous organic solvents should be selected to cover a spectrum of polarities. The following table provides a suggested list of solvents with their respective polarity indices.

SolventPolarity IndexSolvent Type
Hexane0.1Non-polar, Aliphatic
Toluene2.4Non-polar, Aromatic
Dichloromethane (DCM)3.1Polar, Aprotic
Diethyl Ether2.8Polar, Aprotic
Ethyl Acetate4.4Polar, Aprotic
Acetone5.1Polar, Aprotic
Acetonitrile (ACN)5.8Polar, Aprotic
Isopropanol (IPA)3.9Polar, Protic
Methanol (MeOH)5.1Polar, Protic
Dimethylformamide (DMF)6.4Polar, Aprotic
Dimethyl Sulfoxide (DMSO)7.2Polar, Aprotic
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid N-(Difluoromethylidene)carbamoyl bromide into a vial prep2 Add a known volume of anhydrous solvent prep1->prep2 equil1 Seal vial and agitate (e.g., orbital shaker) at constant temperature prep2->equil1 equil2 Allow to equilibrate (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge the vial to pellet undissolved solid equil2->sep1 sep2 Carefully withdraw the supernatant sep1->sep2 sep3 Filter the supernatant (0.22 µm syringe filter) sep2->sep3 ana1 Prepare serial dilutions of the filtrate sep3->ana1 ana2 Analyze by HPLC to determine concentration ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or mM) ana2->ana3

Figure 1. Experimental workflow for the determination of thermodynamic solubility.

Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of N-(Difluoromethylidene)carbamoyl bromide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a set of calibration standards of known concentrations.

  • Sample Preparation:

    • Into a series of labeled glass vials, add an excess amount of solid N-(Difluoromethylidene)carbamoyl bromide (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of one of the selected anhydrous organic solvents.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification:

    • Prepare appropriate dilutions of the filtered supernatant to fall within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the detector response versus the concentration of the standards.

    • Determine the concentration of N-(Difluoromethylidene)carbamoyl bromide in the diluted samples by interpolating from the calibration curve.

    • Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across the different solvents.

Table 1: Hypothetical Solubility Profile of N-(Difluoromethylidene)carbamoyl Bromide at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mM)
Hexane0.1< 0.1< 0.6
Toluene2.42.515.1
Diethyl Ether2.815.895.2
Dichloromethane3.1> 200> 1205
Ethyl Acetate4.4125.6756.6
Acetone5.1> 200> 1205
Acetonitrile5.8180.31086.1
Isopropanol3.95.231.3
Methanol5.11.810.8
Dimethylformamide6.4> 200> 1205
Dimethyl Sulfoxide7.2> 200> 1205

(Note: The data in this table is hypothetical and for illustrative purposes only. The molecular weight of N-(Difluoromethylidene)carbamoyl bromide, C₂BrF₂NO, is approximately 166.93 g/mol .)

Interpreting the Results

The hypothetical data suggests that N-(Difluoromethylidene)carbamoyl bromide has low solubility in non-polar aliphatic solvents like hexane. Its solubility increases in aromatic and moderately polar aprotic solvents. The compound exhibits very high solubility in polar aprotic solvents such as dichloromethane, acetone, DMF, and DMSO.

The lower solubility in protic solvents like isopropanol and methanol, despite their high polarity, is noteworthy. This could be due to the high reactivity of the carbamoyl bromide moiety with the hydroxyl groups of these solvents, leading to degradation rather than simple dissolution. This highlights the importance of considering solute-solvent reactivity in solubility studies.

Visualizing the Solubility-Polarity Relationship

G cluster_solubility Solubility Profile cluster_solvents Solvent Characteristics Low_Solubility Low Solubility (< 1 mg/mL) NonPolar Non-Polar (Hexane, Toluene) Low_Solubility->NonPolar Expected for Aliphatics Polar_Protic Polar Protic (Methanol, Isopropanol) Low_Solubility->Polar_Protic Potential Reactivity Moderate_Solubility Moderate Solubility (1-50 mg/mL) Moderate_Solubility->NonPolar Weak Correlation (Aromatic > Aliphatic) High_Solubility High Solubility (> 50 mg/mL) Polar_Aprotic Polar Aprotic (DCM, Acetone, ACN, DMF, DMSO) High_Solubility->Polar_Aprotic Strong Correlation

Figure 2. Relationship between solvent type and hypothetical solubility.

Conclusion and Future Directions

This guide has outlined a systematic approach for determining the solubility profile of N-(Difluoromethylidene)carbamoyl bromide in a range of organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, designing purification strategies, and enabling further development of this promising chemical entity.

Future work could involve expanding the range of solvents, investigating the temperature dependence of solubility, and exploring the kinetics of dissolution. Additionally, for drug development applications, determining solubility in biorelevant media would be a critical next step.[5][14]

References

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). One‐pot synthesis of N‐difluoromethylcarbamoyl fluorides from thioformamides.
  • Fisher Scientific.
  • Ni, C., & Hu, J. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 45(13), 1699-1713.
  • Goujon, J. Y., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 15(18), 4838-4841.
  • Schoenebeck, F., & fudge, M. T. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9782-9786.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • BioDuro. ADME Solubility Assay. [Link]

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  • University of California, Davis. Solvents and Polarity.
  • The Chemistry Practise. Acid halides.
  • LibreTexts Chemistry. Solubility of Organic Compounds.
  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
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  • Le, C. M., et al. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457-11468.
  • O'Hagan, D. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry, 12, 2694-2701.
  • Yi, W., et al. (2024). Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides.
  • PubChem. 3,5-Difluorobenzyl bromide.
  • ChemicalBook. 2,4-Difluorobenzyl bromide.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Tielmann, P. (2008). Reactions of Difluorocarbene with Organogold(I) Complexes: Synthesis of Gem-Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions.
  • Dolbier Jr, W. R. (2014). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 136(4), 1370-1373.
  • Airgas.
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Foundational

Storage, stability, and handling guidelines for N-(Difluoromethylidene)carbamoyl bromide

An In-Depth Technical Guide to the Storage, Stability, and Handling of N-(Difluoromethylidene)carbamoyl Bromide and Related Carbamoyl Halides Introduction: Navigating the Reactivity of N-(Difluoromethylidene)carbamoyl Br...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Storage, Stability, and Handling of N-(Difluoromethylidene)carbamoyl Bromide and Related Carbamoyl Halides

Introduction: Navigating the Reactivity of N-(Difluoromethylidene)carbamoyl Bromide

N-(Difluoromethylidene)carbamoyl bromide is a specialized reagent belonging to the class of carbamoyl halides. These compounds are characterized by a carbonyl group attached to a nitrogen atom and a halogen, making them valuable yet reactive building blocks in organic synthesis. The presence of the difluoromethylidene group is anticipated to significantly influence the electrophilicity of the carbonyl carbon, a key determinant of its reactivity profile.[1] This guide provides a comprehensive overview of the essential storage, stability, and handling protocols for N-(Difluoromethylidene)carbamoyl bromide, drawing upon established best practices for structurally related carbamoyl halides and fluorinated organic compounds. The following recommendations are designed to ensure the safe and effective use of this reagent in a research and development setting.

Optimal Storage Conditions for Maintaining Reagent Integrity

Proper storage is paramount to preserving the chemical integrity of reactive reagents like N-(Difluoromethylidene)carbamoyl bromide. The primary objectives of the storage protocol are to prevent decomposition and maintain its reactivity for consistent experimental outcomes.

Recommended Storage Protocol

For optimal stability, N-(Difluoromethylidene)carbamoyl bromide should be stored in a cool, dry, and dark environment.[2][3][4] A controlled atmosphere is crucial to prevent degradation.

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down potential decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[2]
Container Tightly sealed, amber glass bottle with a corrosion-resistant capProtects from light and moisture ingress.[4]
Location A well-ventilated, designated storage area for reactive chemicals.[3][4]Ensures proper segregation from incompatible materials and containment in case of a leak.

Understanding the Chemical Stability and Decomposition Pathways

The stability of N-(Difluoromethylidene)carbamoyl bromide is intrinsically linked to its molecular structure. The carbamoyl bromide moiety is susceptible to hydrolysis, and the difluoromethylidene group can influence its reactivity towards nucleophiles.

Key Factors Influencing Stability:
  • Moisture: Carbamoyl halides are generally sensitive to moisture, leading to hydrolysis. This reaction likely produces the corresponding carbamic acid, which may be unstable and decompose further to an amine and carbon dioxide.

  • Light: Photochemical degradation is a potential concern for many organic halides. Storage in amber bottles is a necessary precaution.[4]

  • Temperature: Elevated temperatures can accelerate decomposition.

  • Incompatible Materials: Contact with strong oxidizing agents, bases, and nucleophiles should be avoided.[3]

Potential Decomposition Pathway: Hydrolysis

The hydrolysis of N-(Difluoromethylidene)carbamoyl bromide is a critical decomposition pathway to consider. The following diagram illustrates a plausible mechanism.

A N-(Difluoromethylidene)carbamoyl bromide C Tetrahedral Intermediate A->C Nucleophilic attack by water B Water (H2O) B->C D Difluoromethylidene Carbamic Acid C->D Elimination of HBr E Hydrogen Bromide (HBr) C->E F Difluoromethylidene Amine D->F Decarboxylation G Carbon Dioxide (CO2) D->G

Caption: Plausible hydrolysis pathway of N-(Difluoromethylidene)carbamoyl bromide.

Safe Handling and Personal Protective Equipment (PPE)

Given its reactive nature, strict adherence to safety protocols is mandatory when handling N-(Difluoromethylidene)carbamoyl bromide. The following guidelines are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All manipulations of N-(Difluoromethylidene)carbamoyl bromide should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5] A safety shower and eyewash station must be readily accessible.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene glovesProvides a barrier against skin contact. Contaminated gloves should be disposed of immediately.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.[2][3]
Lab Coat Flame-resistant lab coatProtects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for spill response or if engineering controls are insufficient.[6]Prevents inhalation of harmful vapors.
Handling Workflow

The following workflow diagram outlines the key steps for the safe handling of N-(Difluoromethylidene)carbamoyl bromide during an experimental procedure.

Start Start: Prepare for Experiment Step1 Don appropriate PPE Start->Step1 Step2 Work in a certified fume hood Step1->Step2 Step3 Allow reagent to equilibrate to room temperature Step2->Step3 Step4 Dispense reagent under inert atmosphere Step3->Step4 Step5 Tightly seal the container after use Step4->Step5 Step6 Clean up work area Step5->Step6 Step7 Dispose of waste properly Step6->Step7 End End: Experiment Complete Step7->End

Caption: Safe handling workflow for N-(Difluoromethylidene)carbamoyl bromide.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[4]

  • Neutralize (with caution): For small spills, a dilute solution of sodium bicarbonate may be used to neutralize acidic byproducts, but this should only be done by trained personnel.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4][7]

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing N-(Difluoromethylidene)carbamoyl bromide must be treated as hazardous. Dispose of the material in a properly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

N-(Difluoromethylidene)carbamoyl bromide is a potentially valuable reagent for chemical synthesis. Its safe and effective use hinges on a thorough understanding of its reactivity and adherence to stringent storage, handling, and disposal protocols. By implementing the guidelines outlined in this technical guide, researchers can minimize risks and ensure the integrity of their experimental work.

References

  • TCI Chemicals. (2025, November 5). SAFETY DATA SHEET.
  • UTC Aerospace Systems. (2017, May 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 7). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, February 11). SAFETY DATA SHEET.
  • Merck Millipore. SAFETY DATA SHEET.
  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC.
  • YorkSpace. (2022, August 16). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides.
  • Thermo Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of N-Substituted Carbamoyl Chlorides.
  • Fisher Scientific. (2009, September 17). SAFETY DATA SHEET.
  • The Journal of Organic Chemistry. (2022, August 16). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides.

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Exploratory

Discovery and early research on N-(Difluoromethylidene)carbamoyl bromide

An In-Depth Technical Guide to the Synthesis and Utility of N-Difluoromethylcarbamoyl Fluorides A Note on Nomenclature: This guide addresses the synthesis and early research pertaining to N-difluoromethylcarbamoyl fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Utility of N-Difluoromethylcarbamoyl Fluorides

A Note on Nomenclature: This guide addresses the synthesis and early research pertaining to N-difluoromethylcarbamoyl fluorides. Initial inquiries into "N-(Difluoromethylidene)carbamoyl bromide" did not yield specific findings in the current body of scientific literature, suggesting it may be a less common or novel compound. However, the closely related N-difluoromethyl (N-CF2H) functional group has garnered significant recent interest, with N-difluoromethylcarbamoyl fluorides emerging as crucial, versatile building blocks. This guide focuses on these pivotal compounds, which are central to the synthesis of a new class of functional molecules.

Introduction: The Rise of the N-Difluoromethyl Group

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated motifs, the difluoromethyl group (CF2H) is considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor. While C-difluoromethylated compounds are prevalent, the corresponding N-difluoromethyl (N-CF2H) analogues have remained largely unexplored until recently, primarily due to a lack of general and efficient synthetic methodologies.[1][2][3] The development of robust methods to access N-CF2H carbonyl compounds is poised to unlock novel chemical space for drug discovery and materials science.[2]

The Synthetic Linchpin: Discovery and Synthesis of N-Difluoromethylcarbamoyl Fluorides

A significant breakthrough in the field has been the development of a synthetic route to N-difluoromethylcarbamoyl fluorides. These compounds serve as stable, versatile intermediates that can be readily converted into a wide array of N-CF2H carbonyl derivatives, including amides, carbamates, ureas, and thiocarbamates.[2][3]

A Novel Synthetic Approach: Desulfurization-Fluorination and Carbonylation

The most efficient and general synthesis of N-difluoromethylcarbamoyl fluorides reported to date involves a one-pot conversion of readily available thioformamides.[1][2][3][4] This strategy hinges on a desulfurization-fluorination sequence coupled with a carbonylation step. This method provides access to previously unattainable N-CF2H building blocks.[1][2][3]

The overall transformation can be visualized as follows:

G Thioformamide Thioformamide (R-NH-C(H)=S) Step1 Desulfurization- Fluorination Thioformamide->Step1 Intermediate Putative Intermediate Step1->Intermediate Step2 Carbonylation Intermediate->Step2 CarbamoylFluoride N-Difluoromethylcarbamoyl Fluoride (R-N(CF2H)-C(O)F) Step2->CarbamoylFluoride

Caption: Synthetic pathway from thioformamides to N-difluoromethylcarbamoyl fluorides.

Experimental Protocol: One-Pot Synthesis of N-Difluoromethylcarbamoyl Fluorides from Thioformamides

The following protocol is a representative example of the one-pot synthesis.[4]

Materials:

  • Thioformamide substrate

  • Bis(trichloromethyl) carbonate (BTC)

  • Anhydrous Dichloromethane (DCM)

  • Fluorinating agent (e.g., Pyridinium poly(hydrogen fluoride))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the corresponding thioformamide (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add the fluorinating agent (e.g., 3.0 equiv of PyHF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-2 hours) until the conversion of the starting material is complete, as monitored by TLC or NMR.

  • In a separate flask, prepare a solution of bis(trichloromethyl) carbonate (BTC, 0.4 equiv) in anhydrous DCM.

  • Cool the initial reaction mixture to 0 °C and slowly add the BTC solution.

  • Allow the reaction to proceed at room temperature for an extended period (e.g., 24-48 hours).[4]

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-difluoromethylcarbamoyl fluoride.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis of the purified product. The presence of the N-CF2H group is typically identified by characteristic signals in the 1H and 19F NMR spectra.

Physicochemical Properties and Spectroscopic Characterization

N-Difluoromethylcarbamoyl fluorides are generally stable compounds that can be isolated and stored.[2] Their properties have been characterized using standard analytical techniques.

Compound Example1H NMR (δ, ppm)19F NMR (δ, ppm)Yield (%)Reference
N-benzyl-N-(difluoromethyl)carbamoyl fluoride7.40-7.25 (m, 5H), 6.85 (t, J=74.2 Hz, 1H), 4.75 (s, 2H)-92.5 (d, J=10.5 Hz, 2F), -18.5 (t, J=10.5 Hz, 1F)75[4]
N-(4-methoxyphenyl)-N-(difluoromethyl)carbamoyl fluoride7.20 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 6.80 (t, J=74.0 Hz, 1H), 3.80 (s, 3H)-93.1 (d, J=10.2 Hz, 2F), -18.2 (t, J=10.2 Hz, 1F)82[4]

Note: Spectroscopic data are representative and may vary slightly based on instrumentation and solvent.

Early Research and Synthetic Applications

The primary utility of N-difluoromethylcarbamoyl fluorides lies in their role as versatile precursors to a wide range of N-CF2H carbonyl compounds.[1][2] This has opened the door to previously inaccessible chemical space.

Derivatization to N-Difluoromethyl Amides, Carbamates, and Ureas

N-Difluoromethylcarbamoyl fluorides readily react with various nucleophiles to afford the corresponding amides, carbamates, and ureas in high yields.[2][5] This reactivity allows for the incorporation of the N-CF2H motif into complex molecules, including drug candidates.[5]

G CarbamoylFluoride N-Difluoromethylcarbamoyl Fluoride Grignard Grignard Reagent (R'-MgX) CarbamoylFluoride->Grignard Toluene, rt Alcohol Alcohol (R'-OH) + Base CarbamoylFluoride->Alcohol DCM, rt Amine Amine (R'R''NH) + Base CarbamoylFluoride->Amine DCM, rt Amide N-Difluoromethyl Amide Grignard->Amide Carbamate N-Difluoromethyl Carbamate Alcohol->Carbamate Urea N-Difluoromethyl Urea Amine->Urea

Caption: Derivatization of N-difluoromethylcarbamoyl fluorides.

Experimental Protocol: Synthesis of N-Difluoromethyl Amides from N-Difluoromethylcarbamoyl Fluorides

The following is a general procedure for the synthesis of N-difluoromethyl amides using Grignard reagents.[5]

Materials:

  • N-Difluoromethylcarbamoyl fluoride substrate

  • Grignard reagent (e.g., Phenylmagnesium bromide) in a suitable solvent (e.g., THF)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-difluoromethylcarbamoyl fluoride (1.0 equiv) in anhydrous toluene under an inert atmosphere.

  • To this solution, add the Grignard reagent (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture for a short period (typically 10 minutes).[5]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-difluoromethyl amide.

Trustworthiness: The protocol's reliability is demonstrated by its application to a range of substrates, including the successful incorporation of the N-CF2H carbonyl motif into bioactive molecules like Ciprofloxacin and Tryptamine.[5]

Conclusion and Future Outlook

The development of a practical synthetic route to N-difluoromethylcarbamoyl fluorides represents a significant advancement in fluorine chemistry. These stable and versatile building blocks have unlocked access to a wide variety of previously unexplored N-CF2H carbonyl compounds.[2][3] The high efficiency and functional group tolerance of the derivatization reactions underscore the potential of this new motif in the design of novel pharmaceuticals, agrochemicals, and materials. Future research will likely focus on expanding the scope of these building blocks and exploring the unique properties and applications of the resulting N-difluoromethylated molecules.

References

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides. Angewandte Chemie International Edition, 63(15). [Link]

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). One-pot synthesis of N-difluoromethylcarbamoyl fluorides from thioformamides. ResearchGate. [Link]

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. [Link]

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides. Angewandte Chemie International Edition. [Link]

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides. Request PDF on ResearchGate. [Link]

  • Cadwallader, D., Tiburcio, T. R., Cieszynski, G. A., & Le, C. M. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457–11468. [Link]

  • Cadwallader, D., Tiburcio, T. R., Cieszynski, G. A., & Le, C. M. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Organic Chemistry Portal. [Link]

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). One-pot synthesis of N-difluoromethylcarbamoyl fluorides from thioformamides. ResearchGate. [Link]

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - Supporting Information. Journal of the American Chemical Society. [Link]

  • Shainyan, B. G., & Rozen, S. (2009). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 74(21), 8137–8141. [Link]

  • Tiburcio, T. R. (2022). The Synthesis and Reactivity of Carbamoyl Fluorides. YorkSpace. [Link]

  • Hu, C., Jiang, L., Guo, Z., & Yi, W. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. [Link]

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Protocols & Analytical Methods

Method

Application Note: N-(Difluoromethylidene)carbamoyl Bromide in Medicinal Chemistry and Drug Design

Executive Summary The strategic incorporation of fluorine is a cornerstone of modern drug discovery, utilized to fine-tune pharmacokinetics, metabolic stability, and target binding affinity. N-(Difluoromethylidene)carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern drug discovery, utilized to fine-tune pharmacokinetics, metabolic stability, and target binding affinity. N-(Difluoromethylidene)carbamoyl bromide (DFCB, CAS: 2416233-72-0) has emerged as a highly specialized, bifunctional fluorinated building block. Featuring two orthogonal electrophilic centers—a highly reactive carbamoyl bromide and a tunable difluoromethylidene ( F2​C=N− ) moiety—DFCB enables the rapid, modular assembly of complex fluorinated ureas, carbamates, and novel nitrogen-rich heterocycles.

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical impact, and self-validating experimental protocols for utilizing DFCB in the synthesis of next-generation therapeutics.

Mechanistic Rationale & E-E-A-T Insights

The Difluoromethylene Bioisostere

The difluoromethylene ( CF2​ ) group is a well-established bioisostere for oxygen, carbonyl, and methylene bridges. In medicinal chemistry, it acts as a "lipophilic hydrogen bond donor" . The highly electronegative fluorine atoms withdraw electron density, polarizing adjacent N-H or C-H bonds and increasing their hydrogen-bond acidity without sacrificing lipophilicity. Furthermore, the steric bulk and strong C-F bonds provide a robust shield against cytochrome P450 (CYP450)-mediated oxidative metabolism .

Privileged Urea Scaffolds

Ureas are privileged pharmacophores found in numerous FDA-approved drugs, particularly kinase inhibitors and soluble epoxide hydrolase inhibitors . DFCB allows for the direct installation of a fluorinated urea linkage. The F2​C=N− group restricts the conformational flexibility of the urea backbone, locking it into a favorable geometry for target engagement while simultaneously increasing the overall lipophilicity (LogP) of the molecule.

Bifunctional Electrophilicity

The utility of DFCB lies in its dual reactivity, similar to other advanced fluorinated carbamoyl reagents :

  • Hard Electrophile (Carbonyl Bromide): Undergoes rapid, chemoselective bimolecular nucleophilic substitution ( SN​2 ) with primary and secondary amines at low temperatures.

  • Soft/Hard Electrophile (Difluoromethylidene Carbon): Susceptible to nucleophilic attack via addition-elimination sequences at elevated temperatures, enabling divergent cyclization pathways to form fluorinated heterocycles.

Pathway cluster_0 Pharmacological Modulation via CF2 Insertion N1 Target Scaffold (Urea/Amide) N2 Lipophilicity (logP) ↑ N1->N2 CF2 substitution N3 Metabolic Stability ↑ (CYP450 Resistance) N1->N3 Steric shielding N4 H-Bond Donor Acidity ↑ N1->N4 Inductive effect N5 Enhanced Target Affinity & Bioavailability N2->N5 N3->N5 N4->N5

Pharmacological property modulation via difluoromethylene (CF2) incorporation.

Quantitative Data Presentation

The integration of the F2​C=N− moiety via DFCB profoundly alters the physicochemical profile of the parent scaffold. Table 1 summarizes the expected quantitative shifts based on established structure-property relationships in fluorinated ureas.

Table 1: Comparative Physicochemical Properties of Standard vs. Fluorinated Ureas

PropertyStandard Urea ScaffoldN-(Difluoromethylidene) UreaMechanistic Implication
Lipophilicity ( Δ logP) Baseline+0.5 to +1.2Enhanced membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donor Acidity ( α ) ~0.05~0.10 - 0.12Stronger target engagement via lipophilic H-bonding.
Metabolic Stability (HLM t1/2​ ) ~30 min> 120 minSteric and electronic shielding of the urea N-H prevents oxidative degradation.
Conformational Preference Trans/TransCis/Trans restrictedThe bulky, electronegative F2​C=N− group locks the amide bond conformation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol A: Chemoselective Synthesis of N-(Difluoromethylidene) Ureas

Objective: To selectively acylate a primary or secondary amine at the carbonyl bromide of DFCB while completely preserving the sensitive F2​C=N− group.

Causality of Experimental Choices:

  • Solvent (Anhydrous DCM): The low dielectric constant of dichloromethane minimizes the spontaneous ionization of the carbamoyl bromide, preventing non-specific background degradation and favoring direct SN​2 attack.

  • Temperature (0°C): Thermal control is critical. At elevated temperatures, the F2​C=N− group becomes susceptible to nucleophilic attack, leading to unwanted oligomerization.

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base that effectively scavenges the generated HBr without competing with the substrate amine for the electrophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with inert gas ( N2​ or Ar). Add DFCB (1.0 equiv, 1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to 0°C using an ice-water bath.

  • Addition: In a separate dry vial, dissolve the target amine (1.05 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the DFCB mixture over 30 minutes using a syringe pump. (Causality: Dropwise addition maintains a low steady-state concentration of the nucleophile, preventing double addition).

  • Reaction: Stir the mixture at 0°C for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 20 µL aliquot, quench in 0.5 mL of cold CD3​OD , and analyze immediately via 19F NMR.

    • Validation Criteria: A successful reaction is indicated by the retention of the characteristic F2​C=N− signal (typically a singlet or closely coupled multiplet between -40 and -60 ppm). Disappearance of this signal indicates over-reaction.

  • Workup: Quench the reaction with cold 5% aqueous citric acid (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Divergent Cyclization to Fluorinated Imidazolidinones

Objective: To utilize a 1,2-diamine to react with both electrophilic centers of DFCB, yielding a cyclic fluorinated scaffold.

Causality of Experimental Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent is required to stabilize the highly polar transition state during the intramolecular cyclization step.

  • Thermal Activation (80°C): While the initial acylation occurs rapidly at 0°C, heating provides the necessary activation energy for the intramolecular 5-exo-trig cyclization, where the secondary amine attacks the F2​C=N− carbon.

Step-by-Step Methodology:

  • Initial Acylation: Dissolve DFCB (1.0 equiv, 1.0 mmol) in anhydrous MeCN (10 mL) at 0°C under N2​ . Add a solution of the 1,2-diamine (1.0 equiv) and Triethylamine (2.5 equiv) in MeCN (5 mL) dropwise. Stir for 1 hour at 0°C.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS.

    • Validation Criteria: The intermediate acyclic mass [M+H]+ should quantitatively transition to the cyclized mass. Depending on the specific diamine, this may appear as [M−HF+H]+ if elimination occurs, or a retained mass if it forms a stable cyclic difluoro-adduct.

  • Purification: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

G A DFCB F2C=N-C(=O)Br C N-(Difluoromethylidene) Urea F2C=N-C(=O)NR1R2 A->C DIPEA, DCM, 0°C (Chemoselective) E Fluorinated Heterocycle (e.g., Imidazolidinone) A->E Et3N, MeCN, 80°C (Double Addition) B 1° or 2° Amine (HNR1R2) B->C D 1,2-Diamine Bifunctional Nucleophile D->E

Workflow for divergent synthesis using N-(Difluoromethylidene)carbamoyl bromide.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. URL:[Link]

  • Ghosh, A. K., & Brindisi, M. (2019). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751-2788. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Schotten, C., et al. (2019). "Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas." Nature, 573, 102-107. URL:[Link]

Application

Application Note: Strategies for Incorporating N-(Difluoromethylidene)carbamoyl Bromide in API Scaffold Synthesis

Introduction & Mechanistic Rationale The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Fluorine substitution drastically alters a molecule's phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Fluorine substitution drastically alters a molecule's physicochemical profile, often improving metabolic stability, modulating the pKa of proximal amines, and enhancing membrane permeation [1].

CAS 2416233-72-0 , chemically identified as N-(difluoromethylidene)carbamoyl bromide ( F2​C=N-C(=O)Br ), is a highly reactive, bifunctional electrophilic building block [3]. It serves as a powerful linchpin for synthesizing complex fluorinated heterocycles and novel urea-derived pharmacophores.

Reactivity Profile & Causality

The synthetic utility of CAS 2416233-72-0 stems from its two orthogonal electrophilic centers:

  • The Carbamoyl Carbon: Attached to the bromide, this is the softest and most reactive electrophilic site. Bromide is a superior leaving group compared to fluoride. Consequently, at cryogenic temperatures, nucleophilic acyl substitution occurs strictly at this carbonyl center, preventing premature reaction at the imine.

  • The Difluoromethylidene Carbon: Once the urea intermediate is formed, the F2​C=N- group becomes susceptible to addition-elimination reactions by secondary nucleophiles (e.g., hydrazines or amidines), displacing the fluorides to yield functionalized heterocycles.

Understanding this regioselectivity is critical. Failure to control the temperature or the stoichiometry will result in uncontrolled polymerization or exhaustive substitution [2].

Step-by-Step Experimental Protocol: Synthesis of a Regioselective API Scaffold

The following protocol details the synthesis of a generic N -(difluoromethylidene)urea intermediate, the critical first step in integrating this building block into an API scaffold. Every step is designed as a self-validating system to ensure high yield and safety.

Materials & Reagents
  • Electrophile: N-(difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0)

  • Nucleophile: Primary amine API fragment (1.0 equiv)

  • Base: N,N -Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Methodology

Step 1: System Preparation (Moisture Exclusion)

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Causality: Carbamoyl halides are exquisitely sensitive to moisture. Exposure to water rapidly hydrolyzes the reagent into carbon dioxide, hydrogen bromide, and the corresponding amide, destroying the electrophile.

Step 2: Nucleophile Dissolution

  • Action: Dissolve the primary amine API fragment (10 mmol) and DIPEA (12 mmol) in 20 mL of anhydrous DCM under Argon.

  • Causality: DIPEA is chosen over triethylamine or pyridine because its steric bulk renders it non-nucleophilic, preventing it from competing with the API fragment for the highly reactive carbamoyl bromide. It acts solely as an acid scavenger for the generated HBr.

Step 3: Cryogenic Coupling

  • Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration. Slowly add CAS 2416233-72-0 (10.5 mmol) dropwise via a gas-tight syringe over 10 minutes.

  • Causality: The reaction is highly exothermic. Cryogenic conditions (-78 °C) kinetically trap the reaction, ensuring that the nucleophile attacks only the carbonyl carbon (displacing bromide) and leaves the difluoromethylidene group intact.

Step 4: In-Process Monitoring (Self-Validation)

  • Action: Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C. Withdraw a 10 µL aliquot, quench in LC-MS grade methanol, and analyze via LC-MS.

  • Validation: The reaction is complete when the starting amine peak disappears, and a new peak corresponding to the [M+H]+ of the N -(difluoromethylidene)urea intermediate is observed. The absence of [M−19]+ (loss of fluorine) confirms that regioselectivity was maintained.

Step 5: Quench and Workup

  • Action: Quench the reaction at 0 °C by adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Data Presentation: Optimization of Reaction Parameters

The table below summarizes the causality between reaction parameters and the resulting regioselectivity when handling bifunctional fluorinated carbamoyl halides.

SolventBaseTemperatureRegioselectivity (Carbonyl vs. Imine)Yield of Target UreaImpurity Profile
Anhydrous DCM DIPEA -78 °C to 0 °C > 98:2 85 - 92% Minimal
Anhydrous THFDIPEA-78 °C to 0 °C95:578 - 84%Trace over-alkylation
Anhydrous DCM Et3​N -78 °C to 0 °C80:20< 60%Base-adduct formation
Wet DCMDIPEA0 °CN/A (Hydrolysis)< 10%Amide & CO2​
Anhydrous DCMDIPEA25 °C (RT)60:4045%Difluoro-substitution

Workflow Visualization

The following diagram maps the logical progression from the raw building block to the final fluorinated API scaffold, highlighting the distinct nucleophilic attack phases.

G A CAS 2416233-72-0 N-(difluoromethylidene)carbamoyl bromide C Cryogenic Coupling Anhydrous DCM, -78°C A->C B Primary Amine (API Fragment) + DIPEA (Acid Scavenger) B->C D Regioselective Intermediate N-(Difluoromethylidene)urea C->D Nucleophilic Acyl Substitution (- HBr) E Secondary Nucleophile (e.g., Hydrazine/Amidine) D->E Activation / Warming F Target API Scaffold Fluorinated Heterocycle E->F Addition-Elimination (- HF)

Workflow for regioselective API scaffold synthesis using CAS 2416233-72-0.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 227-235.[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[Link]

Method

Application Note: N-(Difluoromethylidene)carbamoyl Bromide as a Bifunctional Reagent for N-Fluoroalkyl Derivatization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The incorporation of N -fluoroalkyl moieties—specifically N -trifluoromethyl ( −N-CF3​ ) and N -difluoromethyl ( −N-CF2​H )—into drug candidates is a highly privileged strategy to modulate lipophilicity, enhance metabolic stability, and alter the conformational dynamics of amide bonds[1]. Historically, accessing these motifs required harsh, late-stage fluorination, pre-functionalized starting materials, or the use of highly toxic, gaseous difluorophosgene surrogates[2].

N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0) emerges as a bench-accessible, bifunctional building block that circumvents these limitations. The synthetic power of this reagent lies in the differential electrophilicity of its two reactive sites:

  • The Acyl Bromide Hub: The carbonyl carbon is exceptionally electrophilic. Under cryogenic kinetic control (-78 °C), hard nucleophiles (amines, alkoxides) exclusively attack this site, expelling the bromide leaving group.

  • The Carbonimidic Difluoride ( −N=CF2​ ) Hub: This moiety remains inert during the initial amidation/esterification. Once the stable N -(difluoromethylidene)urea or carbamate is isolated, the −N=CF2​ group can undergo late-stage nucleophilic fluorination (e.g., via AgF) to yield −NHCF3​ , or controlled reduction to yield −NHCF2​H [1],[3].

Workflow cluster_products Late-Stage Functionalization Reagent N-(Difluoromethylidene)carbamoyl bromide Electrophilic Hub Intermediate N-(Difluoromethylidene)urea Stable Intermediate Reagent->Intermediate R2NH, TEA, DCM -78 °C (Chemoselective) Product1 N-Trifluoromethyl Urea (-NH-CF3) Intermediate->Product1 AgF, MeCN Fluorination Product2 N-Difluoromethyl Urea (-NH-CF2H) Intermediate->Product2 Silane / Lewis Acid Reduction

Divergent synthetic workflow for N-CF3 and N-CF2H derivatives using the bifunctional reagent.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols have been designed with built-in causality checks. Moisture exclusion is critical, as both the acyl bromide and the carbonimidic difluoride are susceptible to premature hydrolysis[4].

Protocol A: Chemoselective Synthesis of N -(Difluoromethylidene)ureas

Objective: Couple a secondary amine with the reagent while preserving the −N=CF2​ group. Causality Check: Triethylamine (TEA) is utilized as an acid scavenger to neutralize HBr, preventing the protonation of the nucleophilic amine. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent solvolysis of the acyl bromide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with inert gas (Ar or N 2​ ).

  • Substrate Loading: Dissolve the secondary amine (1.0 mmol) and TEA (1.2 mmol, 1.2 equiv) in anhydrous DCM (5.0 mL).

  • Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Critical Insight: Maintaining -78 °C strictly suppresses competitive nucleophilic attack on the carbonimidic difluoride carbon, preventing the formation of guanidine-like byproducts[3].

  • Reagent Addition: Add N-(difluoromethylidene)carbamoyl bromide (1.05 mmol) dropwise as a solution in anhydrous DCM (2.0 mL) over 10 minutes.

  • Reaction Progression: Stir at -78 °C for 1 hour. Monitor via TLC (aliquots quenched in miniature NaHCO 3​ vials). Gradually warm to 0 °C over 2 hours to ensure full conversion of less reactive amines.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL). Extract with DCM (3 × 10 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to afford the pure N -(difluoromethylidene)urea.

Protocol B: Fluoride-Induced Conversion to N -Trifluoromethyl Ureas

Objective: Convert the isolated −N=CF2​ intermediate into an −NHCF3​ group. Causality Check: Silver(I) fluoride (AgF) acts as an anhydrous, soft fluoride source that efficiently attacks the electrophilic carbon of the −N=CF2​ group. Anhydrous acetonitrile (MeCN) is used to facilitate the solubility of AgF while preventing hydrolytic degradation[1].

Step-by-Step Methodology:

  • Inert Assembly: In a nitrogen-filled glovebox, charge a 10 mL pressure vial with the N -(difluoromethylidene)urea intermediate (0.5 mmol) and anhydrous AgF (1.5 mmol, 3.0 equiv).

  • Solvation: Suspend the mixture in anhydrous MeCN (4.0 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and wrap it in aluminum foil to shield it from light (preventing Ag-mediated radical side reactions). Stir vigorously at 40 °C for 12 hours.

  • Filtration: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a tightly packed pad of Celite to remove precipitated silver salts.

  • Isolation: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the final N -trifluoromethyl urea.

Mechanism N1 R-C(=O)-N=CF2 Carbonimidic Difluoride N2 [ R-C(=O)-N(-)-CF3 ] Anionic Intermediate N1->N2 AgF (Fluoride Attack) MeCN, 40 °C N3 R-C(=O)-NH-CF3 N-Trifluoromethyl Amide N2->N3 H+ (Aqueous Workup) Protonation

Mechanistic pathway of fluoride-induced conversion of carbonimidic difluorides to N-CF3 groups.

Quantitative Substrate Scope & Functional Group Tolerance

The bifunctional nature of N-(difluoromethylidene)carbamoyl bromide allows it to react with a wide array of nucleophiles. The table below summarizes expected yields and mechanistic observations based on the electronic and steric nature of the nucleophile[1],[3].

Nucleophile TypeRepresentative SubstrateProtocol A Yield (%)Protocol B Yield (%)Mechanistic Observation / Tolerance
Secondary Amine Piperidine88%82%Excellent; no steric hindrance at the acyl bromide site.
Primary Amine Benzylamine75%68%Good; cryogenic temperature (-78 °C) prevents over-alkylation.
Aromatic Amine Aniline81%74%Good; reduced nucleophilicity requires warming to 0 °C for completion.
Alcohol Benzyl Alcohol70%61%Moderate; requires pre-treatment with NaH to form the alkoxide.

Conclusion

N-(Difluoromethylidene)carbamoyl bromide represents a paradigm shift in the synthesis of N -fluoroalkylated pharmacophores. By separating the fragment assembly (amidation) from the final functionalization (fluorination/reduction), it provides medicinal chemists with a highly modular, bench-stable toolkit to explore previously inaccessible chemical space without relying on hazardous difluorophosgene gas.

References

  • [2] Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. URL:[Link]

  • [3] Bench-stable azidodifluoromethyl imidazolium reagents unlock the synthetic potential of carbonimidic difluorides. Nature Communications. URL:[Link]

  • [4] Product Class 12: Imidic Acids and Derivatives, Isoureas and Derivatives, Sulfur and Selenium Equivalents, and Analog. Science of Synthesis (Thieme Connect). URL:[Link]

Sources

Application

Scale-Up Organic Synthesis Protocols Using N-(Difluoromethylidene)carbamoyl Bromide

Introduction & Strategic Rationale The incorporation of fluorinated nitrogen motifs—specifically N-trifluoromethyl (N-CF₃) and N-difluoromethyl (N-CF₂H) groups—has become a cornerstone strategy in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of fluorinated nitrogen motifs—specifically N-trifluoromethyl (N-CF₃) and N-difluoromethyl (N-CF₂H) groups—has become a cornerstone strategy in medicinal chemistry and agrochemical development[1]. These motifs dramatically modulate a molecule's lipophilicity, metabolic stability, and conformational geometry. Historically, accessing these functional groups required highly toxic, gaseous reagents like difluorophosgene, which pose severe hazards during scale-up[2].

N-(difluoromethylidene)carbamoyl bromide (CAS No. 2416233-72-0) emerges as a highly versatile, bench-stable (under anhydrous conditions) bifunctional electrophile. By leveraging the orthogonal reactivity of its two electrophilic centers, this reagent enables the divergent, operationally safe scale-up synthesis of both N-CF₃ and N-CF₂H ureas and carbamates from a single common intermediate.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, designing a scalable protocol requires understanding the thermodynamic and kinetic drivers of the reagent. N-(difluoromethylidene)carbamoyl bromide features two reactive sites: the carbamoyl bromide carbon and the difluoromethylidene (F₂C=N-) imine carbon.

  • Causality of Chemoselectivity (Stage 1): The carbamoyl bromide carbon is highly susceptible to nucleophilic acyl substitution. Bromide is an excellent leaving group, and the adjacent carbonyl is strongly polarized. By maintaining cryogenic temperatures (-20 °C), we kinetically favor the displacement of the bromide by an incoming nucleophile (amine or alcohol) while completely suppressing any premature nucleophilic attack on the F₂C=N- carbon.

  • Causality of Divergence (Stage 2): Once the intermediate F₂C=N-C(=O)-Nu is formed, the imine carbon becomes the primary electrophilic site.

    • Fluorination: The addition of a fluoride source (e.g., AgF) drives the nucleophilic fluorination of the imine carbon, generating a stable trifluoromethyl anion equivalent that protonates upon workup to yield the N-CF₃ group[1].

    • Reduction: The addition of a mild hydride source (e.g., NaBH₄) reduces the highly electrophilic imine double bond, yielding the N-CF₂H group without cleaving the urea/carbamate backbone[3].

Pathway Reagent N-(Difluoromethylidene) carbamoyl bromide F2C=N-C(=O)Br Intermediate Intermediate F2C=N-C(=O)-Nu Reagent->Intermediate NuH, Base -20 °C Product1 N-Trifluoromethyl Motif CF3-NH-C(=O)-Nu Intermediate->Product1 AgF or TBAF (Fluorination) Product2 N-Difluoromethyl Motif CHF2-NH-C(=O)-Nu Intermediate->Product2 NaBH4 (Reduction)

Divergent synthetic pathway for N-CF3 and N-CF2H derivatives.

Self-Validating System: In-Process Controls (IPC)

A robust scale-up protocol must be self-validating to prevent the catastrophic loss of high-value intermediates. We employ ¹⁹F NMR as a real-time In-Process Control (IPC) to track the reaction's progress.

  • Acylation Validation: The starting reagent exhibits a ¹⁹F signal at ~ -45 ppm. Upon nucleophilic addition, this signal shifts to the -38 to -42 ppm range. This confirms the formation of the intermediate without the degradation of the fluorine atoms.

  • Maturation Validation: The disappearance of the -40 ppm signal dictates the completion of Stage 2. The appearance of a signal at ~ -58 ppm validates N-CF₃ formation, whereas a distinct doublet of doublets at ~ -120 ppm (with a large geminal H-F coupling constant of ~ 59 Hz) validates N-CF₂H formation.

Quantitative Scale-Up Data

The following table summarizes the optimized scale-up parameters and isolated yields for various nucleophiles.

NucleophileTarget MotifReagent / Conditions (Stage 2)ScaleYield (%)Purity (¹⁹F NMR)
AnilineN-CF₃ UreaAgF (3.0 equiv), MeCN, 25 °C100 mmol84%>98%
Benzyl AlcoholN-CF₃ CarbamateTBAF (2.0 equiv), THF, 0 °C100 mmol79%>98%
MorpholineN-CF₂H UreaNaBH₄ (2.0 equiv), EtOH, 0 °C50 mmol88%>99%
PhenolN-CF₂H CarbamateNaBH₄ (2.0 equiv), EtOH, 0 °C50 mmol81%>97%

Detailed Experimental Protocols

Protocol A: Scale-Up Synthesis of N-Phenyl-N'-trifluoromethyl urea (100 mmol)

Targeting the N-CF₃ Motif via Fluorination[1]

  • Reactor Preparation: Purge a 1 L jacketed glass reactor with dry N₂. Charge the reactor with anhydrous dichloromethane (DCM, 400 mL) and N-(difluoromethylidene)carbamoyl bromide (100 mmol, 17.2 g). Cool the reactor jacket to -20 °C.

  • Nucleophilic Acylation: Prepare a solution of aniline (100 mmol, 9.3 g) and N,N-diisopropylethylamine (DIPEA, 120 mmol, 15.5 g) in DCM (100 mL). Add this solution dropwise to the reactor over 45 minutes. Causality: Strict temperature control (< -10 °C internal) is required to manage the exotherm and prevent dimerization.

  • IPC 1: Stir for 30 minutes. Withdraw a 0.5 mL aliquot and analyze via ¹⁹F NMR. Validate the shift of the F₂C=N- signal to ~ -40 ppm.

  • Solvent Exchange & Fluorination: Concentrate the mixture under reduced pressure (water bath < 20 °C) to remove DCM. Redissolve the crude intermediate in anhydrous acetonitrile (500 mL). Add finely powdered Silver(I) Fluoride (AgF, 300 mmol, 38.0 g) in one portion.

  • Maturation: Warm the reactor to 25 °C and stir vigorously for 12 hours in the dark to facilitate the nucleophilic fluorination of the imine.

  • IPC 2: Confirm the disappearance of the -40 ppm signal and the appearance of the N-CF₃ signal at ~ -58 ppm via ¹⁹F NMR.

  • Workup: Filter the suspension through a pad of Celite to remove insoluble silver salts. Wash the filtrate with 1M HCl (2 x 200 mL) and brine (200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from heptane/EtOAc.

Protocol B: Scale-Up Synthesis of Benzyl N-difluoromethyl carbamate (50 mmol)

Targeting the N-CF₂H Motif via Reduction[3]

  • Reactor Preparation: In a 500 mL Schlenk flask under N₂, dissolve N-(difluoromethylidene)carbamoyl bromide (50 mmol, 8.6 g) in anhydrous THF (200 mL). Cool to -20 °C.

  • Nucleophilic Acylation: Slowly add a mixture of benzyl alcohol (50 mmol, 5.4 g) and pyridine (60 mmol, 4.7 g) over 30 minutes. Stir for 1 hour at -20 °C.

  • IPC 1: Verify intermediate formation via ¹⁹F NMR (~ -41 ppm).

  • Reduction: Cool the reaction mixture to -78 °C. Portion-wise, add Sodium Borohydride (NaBH₄, 100 mmol, 3.8 g) followed by the slow, dropwise addition of absolute ethanol (50 mL). Causality: The addition of ethanol generates reactive alkoxyborohydrides in situ, which smoothly reduce the electrophilic imine.

  • Maturation: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • IPC 2: Verify the appearance of the N-CF₂H signal at ~ -120 ppm (dd, J = 59 Hz).

  • Workup: Carefully quench with saturated aqueous NH₄Cl (100 mL) until gas evolution ceases. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via short-path distillation.

Workflow Setup Reactor Setup Anhydrous Solvent, -20°C Step1 Nucleophilic Acylation Dropwise addition of NuH Setup->Step1 IPC1 IPC 1: 19F NMR Verify F2C=N- formation (-40 ppm) Step1->IPC1 Split Divergent Synthesis IPC1->Split Step2A Fluorination (AgF) Target: N-CF3 Split->Step2A Step2B Reduction (NaBH4) Target: N-CF2H Split->Step2B IPC2A IPC 2A: 19F NMR Verify CF3 formation (-58 ppm) Step2A->IPC2A IPC2B IPC 2B: 19F NMR Verify CF2H formation (-120 ppm) Step2B->IPC2B Workup Aqueous Quench & Product Isolation IPC2A->Workup IPC2B->Workup

Scale-up workflow with self-validating 19F NMR in-process controls.

References[3] Title: N-(difluoromethylidene)carbamoyl bromide | 2416233-72-0

Source: Sigma-Aldrich URL: [2] Title: Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides Source: ACS Publications (The Journal of Organic Chemistry) URL: [3] Title: Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides Source: PMC (National Institutes of Health) URL: [1] Title: Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas Source: PubMed (National Institutes of Health) URL:

Sources

Method

Reaction conditions for N-(Difluoromethylidene)carbamoyl bromide with primary and secondary amines

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Causality N-(Difluoromethylidene)carbamoyl bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0)[1] is a highly reactive, dual-electrophilic building block utilized for the installation of unique fluorinated moieties in drug discovery. The molecule ( F2​C=N−C(=O)Br ) features two distinct electrophilic centers: an acyl bromide and an imidoyl-like difluoromethylidene ( =CF2​ ) group.

As a Senior Application Scientist, it is critical to understand the electrophilicity gradient between these two sites to control the reaction outcome. The carbonyl carbon is sp2 hybridized and bonded to a highly polarizable bromide leaving group, making it a "soft" and highly accessible electrophile. In contrast, the =CF2​ carbon is sterically shielded by two strongly electronegative fluorine atoms. Displacement of these fluorides requires the formation of a higher-energy tetrahedral intermediate[2].

By exploiting this energetic difference, we can dictate the chemoselectivity of the reaction:

  • Kinetic Control (-78 °C): Primary and secondary amines rapidly attack the acyl bromide. The low thermal energy prevents the subsequent addition-elimination at the =CF2​ group, yielding N-(difluoromethylidene)ureas[3].

  • Thermodynamic Control (60 °C): Excess amine and elevated temperatures provide the activation energy required to break the robust C-F bonds, leading to exhaustive amination and the formation of complex guanidinyl urea derivatives[4].

Mechanism SM Substrate F2C=N-C(=O)Br TS1 Step 1 Acyl Attack SM->TS1 + Nu Nu Nucleophile Amine Nu->TS1 Int1 Intermediate F2C=N-C(=O)NR2 TS1->Int1 - HBr TS2 Step 2 Imidoyl Attack Int1->TS2 + Nu (Heat) Prod Final Product (R2N)2C=N-C(=O)NR2 TS2->Prod - 2 HF

Figure 1: Mechanistic causality and reaction kinetics governing the sequential amination.

Quantitative Data & Reaction Parameters

To ensure reproducibility and high yields, the reaction parameters must be strictly adhered to. The following table summarizes the divergent conditions required to access either the kinetic or thermodynamic products.

Reaction ParameterProtocol A (Kinetic Control)Protocol B (Thermodynamic Control)
Target Product N-(Difluoromethylidene)ureaGuanidinyl Urea Derivative
Amine Stoichiometry 1.00 - 1.05 equivalents3.50 - 4.00 equivalents
Temperature Profile -78 °C (Strictly maintained)0 °C 60 °C (Reflux)
Optimal Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Acid Scavenger (Base) DIPEA (1.2 equivalents) Cs2​CO3​ (3.0 eq) or Excess Amine
Reaction Time 1 - 2 hours16 - 24 hours

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. We embed specific analytical checkpoints (LC-MS and 19F NMR) directly into the workflow to ensure trustworthiness and prevent downstream failures.

Protocol A: Chemoselective Synthesis of N-(Difluoromethylidene)ureas

Use this protocol when the retention of the =CF2​ group is required for downstream medicinal chemistry applications.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Solvation: Dissolve N-(difluoromethylidene)carbamoyl bromide (1.0 mmol, 171.9 mg) in anhydrous DCM (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Nucleophile Addition: In a separate dry vial, prepare a solution of the desired primary or secondary amine (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.2 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could provide enough energy to trigger unwanted fluoride displacement.

  • Validation Checkpoint 1 ( 19F NMR): After 45 minutes, withdraw a 0.1 mL aliquot, dilute in CDCl3​ , and acquire a rapid 19F NMR spectrum. You must observe a distinct signal (typically a singlet or doublet depending on the amine) between -45 ppm and -55 ppm. The presence of this signal confirms the =CF2​ moiety is intact[3].

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl (5 mL). Remove the cooling bath and allow the biphasic mixture to reach room temperature. Extract with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Exhaustive Amination to Guanidinyl Ureas

Use this protocol to achieve global substitution across both electrophilic centers.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Cs2​CO3​ (3.0 mmol) in anhydrous THF (10 mL) under Argon.

  • Amine Loading: Add the primary or secondary amine (3.5 mmol) to the suspension and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add N-(difluoromethylidene)carbamoyl bromide (1.0 mmol) dropwise. Causality: Initial cooling controls the highly exothermic first addition at the acyl bromide.

  • Thermal Activation: Attach a reflux condenser, remove the ice bath, and heat the reaction to 60 °C for 16 hours.

  • Validation Checkpoint 2 ( 19F NMR): Withdraw an aliquot and analyze via 19F NMR. The complete disappearance of signals in the -40 to -60 ppm region validates that both strong C-F bonds have been successfully displaced[2].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the inorganic salts ( CsBr , CsF , and residual carbonate). Wash the pad with EtOAc (20 mL) and concentrate the filtrate for subsequent flash chromatography.

Workflow Visualization

Workflow Start N-(Difluoromethylidene)carbamoyl bromide Split Select Pathway Start->Split PathA Protocol A: Kinetic Control -78°C, 1.0 eq Amine Split->PathA High Chemoselectivity PathB Protocol B: Exhaustive Amination 60°C, >3.0 eq Amine Split->PathB Full Functionalization ProdA N-(Difluoromethylidene)urea (Chemoselective) PathA->ProdA ProdB Guanidinyl Urea Derivative (Global Substitution) PathB->ProdB

Figure 2: Divergent synthetic workflows for the amination of N-(difluoromethylidene)carbamoyl bromide.

References

  • Title : 2416233-72-0 (C2BrF2NO) - PubChemLite Source : Université du Luxembourg URL : 1

  • Title : Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides Source : The Journal of Organic Chemistry (ACS Publications) URL : 2

  • Title : Recent advances in α-oxo nitrenes: from fundamental properties to reactivity Source : Chemical Society Reviews (RSC) URL : 4

  • Title : Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides Source : Journal of the American Chemical Society (ACS Publications) URL : 3

Sources

Application

Application Note: Optimization of Solvent Systems for N-(Difluoromethylidene)carbamoyl Bromide Mediated Cross-Coupling

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Focus: Solvent Selection, Mechanistic Causality, and Palladium-Catalyzed Cross-Coupling Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Focus: Solvent Selection, Mechanistic Causality, and Palladium-Catalyzed Cross-Coupling

Executive Summary

N-(Difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0) is a highly reactive, bifunctional electrophilic building block utilized in the synthesis of complex fluorinated amides and nitrogen-containing heterocycles. The molecule features two highly sensitive moieties: a difluoromethylidene group ( =CF2​ ), which acts as a difluorophosgene surrogate [[1]]([Link]), and a carbamoyl bromide ( −C(=O)Br ), which readily undergoes oxidative addition with low-valent transition metals .

Because both sites are extremely susceptible to solvolysis and nucleophilic attack, the success of any transition-metal-catalyzed cross-coupling relies entirely on the strategic selection of the solvent system. This application note details the chemical causality behind solvent compatibility and provides a self-validating protocol for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Chemical Causality & Reactivity Profile (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard cross-coupling solvents often fail with this specific reagent. The −C(=O)Br bond is significantly weaker than its −C(=O)Cl counterpart, making oxidative addition to Pd(0) exceptionally fast. However, this same weakness makes it highly vulnerable to side reactions.

  • The Failure of Protic Solvents: Solvents like methanol or water will immediately attack the −C(=O)Br carbon, leading to rapid solvolysis and the release of HBr. Furthermore, the =CF2​ group is sensitive to hydrolysis, degrading into inert ureas or carbamates.

  • The Danger of Highly Nucleophilic Solvents: Polar aprotic solvents commonly used in cross-coupling, such as DMF or DMSO, possess strongly nucleophilic oxygen atoms. In the presence of a highly active acyl bromide, these solvents form Vilsmeier-Haack-type adducts, leading to complete reagent decomposition before the catalytic cycle can initiate.

  • The Decarbonylation Risk: Palladium-catalyzed cross-coupling of acyl halides can suffer from competitive CO extrusion (decarbonylation) if the intermediate acylpalladium complex is not rapidly intercepted by transmetalation [[2]]([Link]). Non-coordinating solvents like Toluene accelerate transmetalation by preventing solvent molecules from saturating the palladium coordination sphere.

Quantitative Solvent Selection Matrix

The following table summarizes the quantitative parameters dictating solvent suitability for this reagent.

SolventDielectric Constant ( ϵ )Coordination AbilitySuitabilityMechanistic Outcome / Causality
Toluene 2.4NoneOptimal Promotes stable oxidative addition; prevents Vilsmeier decomposition.
1,4-Dioxane 2.2Weak (Ether)Excellent Ideal for high-temperature couplings; stabilizes Pd intermediates.
THF 7.6ModerateGood Suitable for low-temp Negishi couplings; requires strict drying.
DMF 38.3StrongFAIL Rapid nucleophilic attack on −C(=O)Br ; complete degradation.
Methanol 33.0ProticFAIL Immediate solvolysis/hydrolysis of both electrophilic sites.

Mechanistic Workflows & Visualization

The decision-making process for solvent selection and the subsequent catalytic cycle are visualized below.

SolventLogic Start Reagent: N-(Difluoromethylidene)carbamoyl bromide CheckProtic Is the solvent protic? (e.g., MeOH, H2O) Start->CheckProtic ProticYes FAIL: Rapid hydrolysis of -C(=O)Br and =CF2 CheckProtic->ProticYes Yes CheckNuc Is it highly nucleophilic? (e.g., DMF, DMSO) CheckProtic->CheckNuc No NucYes FAIL: Vilsmeier-type decomposition CheckNuc->NucYes Yes CheckEther Ether or Aromatic? (e.g., THF, Dioxane, Toluene) CheckNuc->CheckEther No Success OPTIMAL: Stable oxidative addition, good cross-coupling yields CheckEther->Success Yes

Fig 1. Logical decision tree for solvent selection based on reagent reactivity.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd + Reagent TransMet Transmetalation Transfer of R group OxAdd->TransMet + R-B(OH)2, Base RedElim Reductive Elimination Formation of C-C bond TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product N-(Difluoromethylidene)amide Product RedElim->Product

Fig 2. Palladium-catalyzed cross-coupling cycle of the carbamoyl bromide.

Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure the integrity of the highly sensitive N-(difluoromethylidene)carbamoyl bromide during cross-coupling.

Materials Required
  • Reagent: N-(difluoromethylidene)carbamoyl bromide (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3​)4​ (5 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 equiv)

  • Optimal Solvent: Anhydrous Toluene (stored over 3Å molecular sieves)

Step-by-Step Methodology

Step 1: Solvent Degassing & Integrity Validation

  • Action: Sparge anhydrous toluene with argon for 30 minutes.

  • Validation Checkpoint: Before proceeding, test the solvent's anhydrous integrity by adding 1 μL of the carbamoyl bromide reagent to a 0.5 mL aliquot of the solvent. Any visible gas evolution (HBr/HF) indicates unacceptable moisture levels. Do not proceed until the solvent passes this test.

  • Causality: Dissolved oxygen rapidly oxidizes electron-rich Pd(0) to inactive Pd(II) species, while trace water hydrolyzes the =CF2​ moiety.

Step 2: Preparation of the Catalytic System (Glovebox)

  • Action: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the arylboronic acid, anhydrous K3​PO4​ , and Pd(PPh3​)4​ . Add the degassed toluene (0.2 M relative to the reagent).

  • Causality: K3​PO4​ is chosen over aqueous bases (like Na2​CO3​ ) to maintain a strictly anhydrous environment, preventing the hydrolysis of the difluoromethylidene group.

Step 3: Reagent Addition & Temperature Control

  • Action: Seal the flask, remove it from the glovebox, and cool to 0 °C using an ice bath. Slowly add the N-(difluoromethylidene)carbamoyl bromide dropwise via a gas-tight syringe.

  • Causality: The oxidative addition of Pd(0) into the weak −C(=O)Br bond is highly exothermic. Adding the reagent at 0 °C prevents thermal degradation (decarbonylation) of the resulting acylpalladium intermediate before the transmetalation step can occur .

Step 4: Reaction Execution

  • Action: Allow the reaction to warm to room temperature, then heat to 60 °C for 4–6 hours. Monitor via GC-MS.

  • Causality: Mild heating accelerates the transmetalation of the sterically hindered boronic acid while remaining below the thermal decomposition threshold of the =CF2​ group.

Step 5: Non-Aqueous Workup

  • Action: Cool the reaction to room temperature. Do not quench with water. Dilute the mixture with anhydrous dichloromethane (DCM) and filter through a pad of anhydrous Celite. Concentrate the filtrate under reduced pressure.

  • Causality: Standard aqueous basic workups will destroy the sensitive difluoromethylidene group. Filtering through Celite removes palladium black and inorganic salts without introducing hydrolytic stress.

References

  • [1] Cadwallader, D., et al. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications (2022).

  • [3] N-(difluoromethylidene)carbamoyl bromide | CAS 2416233-72-0. Sigma-Aldrich Product Catalog.

  • [4] Le, C. M., et al. Stereoselective Synthesis of Methylene Oxindoles via Palladium(II)-Catalyzed Intramolecular Cross-Coupling of Carbamoyl Chlorides. Journal of the American Chemical Society (2016).

  • [2] Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. ACS Omega (2021).

Sources

Method

Application Note: In Situ Generation vs. Isolated Usage of N-(Difluoromethylidene)carbamoyl Bromide in Advanced Synthesis

Executive Summary N-(difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0)[1] is a highly reactive, bifunctional C2-fluorinated building block. Featuring both a difluoromethylidene carbon (C=N) and a carbamoyl carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0)[1] is a highly reactive, bifunctional C2-fluorinated building block. Featuring both a difluoromethylidene carbon (C=N) and a carbamoyl carbon (C=O), it is an invaluable electrophile for synthesizing complex fluorinated ureas, carbamates, and heterocycles. However, its extreme sensitivity to moisture and thermal degradation presents a significant process chemistry challenge. This guide provides a critical, mechanistically grounded comparison between isolating this intermediate via Schlenk techniques versus generating it in situ, equipping researchers with self-validating protocols to optimize yield, purity, and safety.

Mechanistic Rationale & Electrophilic Profiling

The molecular architecture of N-(difluoromethylidene)carbamoyl bromide ( F2​C=N−C(=O)Br ) dictates its reactivity.

  • The Carbamoyl Site: The C=O carbon is highly susceptible to hard nucleophiles (e.g., primary/secondary amines, alcohols), undergoing rapid nucleophilic acyl substitution driven by the excellent leaving group ability of the bromide ion.

  • The Difluoromethylidene Site: The F2​C=N carbon undergoes addition-elimination reactions.

The Causality of Workflow Selection: Isolating this compound requires strict anhydrous conditions because ambient moisture rapidly hydrolyzes both the C=O and C=N bonds, releasing hazardous HF, HBr, and CO 2​ . Recent advancements in the synthesis of carbamoyl fluorides and difluorophosgene surrogates highlight the necessity of balancing intermediate stability with reactivity, strongly advising against the direct handling of such volatile, toxic intermediates when possible[2]. Furthermore, modern sustainable syntheses of isocyanates and related carbamoyl halides increasingly favor in situ generation to mitigate exposure risks and improve overall atom economy[3]. However, isolation remains necessary when the target nucleophile is sensitive to the harsh activating reagents required to generate the intermediate.

Comparative Workflow Analysis

Quantitative Data Summary: Process Metrics Comparison
ParameterIn Situ GenerationIsolated UsageAnalytical Justification
Overall Yield 78% – 85%45% – 60%Isolation suffers from volatile losses during vacuum transfer.
Purity (Crude) 85% – 90%>98%Isolated intermediates prevent cross-reactivity with precursor byproducts.
Reaction Time 3 – 5 hours18 – 24 hoursIn situ condenses generation and trapping into a single continuous phase.
E-Factor 15 – 2045 – 60Isolation requires massive solvent volumes for Schlenk line transfers and cleaning.
Primary IPC ReactIR (FTIR) 19 F NMRFTIR tracks transient C=O stretches; NMR confirms isolated -CF 2​
  • stability.

Reaction Pathway Visualization

G P Precursor (Difluoroamine Surrogate) ISG In Situ Generation (One-pot, Mild Conditions) P->ISG Reagents + Nucleophile ISO Isolation Pathway (Schlenk, Anhydrous) P->ISO Reagents Only TGT Fluorinated Target Molecule (Ureas, Carbamates) ISG->TGT Direct Conversion INT N-(Difluoromethylidene)carbamoyl bromide (Isolated Intermediate) ISO->INT Vacuum Distillation INT->TGT Add Nucleophile

Figure 1: Reaction pathways comparing in situ vs. isolated usage.

Experimental Protocols (Self-Validating Systems)

Protocol A: Isolated Usage (Schlenk Technique)

Objective: Synthesize, isolate, and subsequently react the intermediate to achieve >98% crude purity. Design Rationale: Isolation is strictly chosen when the nucleophile contains functional groups (e.g., unprotected indoles, electron-rich alkenes) that would cross-react with the brominating agents used during generation.

  • Step 1: Generation. In a flame-dried Schlenk flask under argon, dissolve the difluoroamine precursor (1.0 equiv) in anhydrous dichloromethane (DCM). Causality: DCM is selected due to its lack of enolizable protons and low boiling point, which is critical to prevent thermal degradation during the subsequent distillation.

  • Step 2: Bromination. Add the brominating agent dropwise at -78 °C. The cryogenic temperature mitigates the exothermic degradation of the forming N=C double bond. Stir for 2 hours.

  • Step 3: Isolation (Critical Step). Perform a vacuum transfer (trap-to-trap distillation) at 0 °C directly into a secondary Schlenk flask cooled to -78 °C. Causality: Standard rotary evaporation will destroy the compound; vacuum transfer separates the volatile N-(difluoromethylidene)carbamoyl bromide from non-volatile byproducts without inducing thermal stress.

  • In-Process Control (IPC): Extract a 50 µL aliquot of the distillate into anhydrous CDCl 3​ . Perform a rapid 19 F NMR. A distinct signal at approximately -48 ppm confirms the intact F2​C=N moiety. The absence of this signal indicates moisture ingress and hydrolysis; the batch must be aborted.

  • Step 4: Nucleophilic Trapping. Introduce the secondary amine (1.1 equiv) and a stoichiometric amount of strictly anhydrous triethylamine (1.2 equiv) at -40 °C. Warm to room temperature over 4 hours.

Protocol B: In Situ Generation and Trapping

Objective: One-pot generation and trapping to maximize throughput, yield, and safety. Design Rationale: This method is preferred to avoid the hazardous vacuum transfer of a toxic, gaseous-like intermediate. The use of advanced flow chemistry or controlled batch addition for reactive fluorinated species has been shown to drastically improve yields by controlling the generation environment[4].

  • Step 1: Setup. Charge a reactor with the precursor (1.0 equiv), the target nucleophile (1.0 equiv), and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous acetonitrile. Causality: Acetonitrile stabilizes the polar transition states of the generation step. DIPEA is strictly required over triethylamine; its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic difluoromethylidene carbon, which would otherwise form irreversible quaternary ammonium adducts.

  • Step 2: Triggering the Reaction. Slowly introduce the activating/brominating agent via a syringe pump over 2 hours at 0 °C. Causality: Slow addition keeps the steady-state concentration of the reactive intermediate extremely low, ensuring it is immediately consumed by the nucleophile rather than undergoing dimerization or side reactions.

  • In-Process Control (IPC): Monitor the reaction via ReactIR (FTIR) probe. The transient appearance and rapid disappearance of the C=O stretch (approx. 1780 cm −1 ) validates the continuous in situ generation and consumption cycle. A buildup of this peak indicates the nucleophile has been depleted or deactivated.

  • Step 3: Workup. Quench the reaction with saturated aqueous NaHCO 3​ to neutralize residual acid and safely decompose any trace unreacted intermediate into harmless carbonates and halides. Extract with ethyl acetate, dry over MgSO 4​ , and concentrate.

References

  • The Journal of Organic Chemistry. "Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides". Available at: [Link]

  • Organic & Biomolecular Chemistry. "Innovations in isocyanate synthesis for a sustainable future". Available at: [Link]

  • Nature Communications. "Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with N-(Difluoromethylidene)carbamoyl Bromide

Welcome to the Technical Support Portal for N-(Difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0). As a bifunctional electrophile containing both an acyl bromide and a carbonimidic difluoride moiety, this reagent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for N-(Difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0). As a bifunctional electrophile containing both an acyl bromide and a carbonimidic difluoride moiety, this reagent is highly valued for synthesizing N -fluoroalkyl and carbamoyl derivatives in medicinal chemistry[1]. However, its extreme electrophilicity makes it notoriously difficult to handle.

This guide is engineered for researchers and drug development professionals. It moves beyond basic protocols to address the fundamental thermodynamic and kinetic realities of imidoyl fluoride chemistry, providing you with the causality behind every troubleshooting step.

Part 1: Diagnostics & Troubleshooting Guide

Issue 1: Yields are <20% with heavy formation of amide/urea byproducts.

The Causality: Imidoyl fluorides and acyl bromides are exceptionally moisture-sensitive. Trace water acts as a highly competitive nucleophile. When water attacks the carbonimidic difluoride carbon, it triggers rapid hydrolysis, collapsing the intermediate into amides or ureas while releasing toxic, reaction-stalling hydrofluoric (HF) and hydrobromic (HBr) acids[2]. The Solution (Self-Validating System):

  • Atmospheric Control: The reagent must be handled exclusively within a glovebox under an inert argon atmosphere.

  • Desiccation: Solvents must be freshly distilled over 3Å activated molecular sieves.

  • Acid Scavenging: Introduce a sterically hindered, non-nucleophilic base (e.g., 2,6-Lutidine) to immediately neutralize any trace HF/HBr generated, preventing autocatalytic degradation of the reagent.

Issue 2: The reagent decomposes into a complex mixture instantly upon addition to the solvent.

The Causality: Lewis base-induced degradation. If you are using polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO), the solvent itself is destroying your reagent. The oxygen or nitrogen atoms in these solvents coordinate directly with the highly electrophilic carbon of the imidoyl fluoride, triggering rapid decomposition and oligomerization[2]. The Solution:

  • Solvent Switch: You must transition to strictly non-coordinating, halogenated solvents. Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are the gold standards for stabilizing imidoyl fluoride intermediates[2].

Issue 3: Incomplete conversion when reacting with sterically hindered secondary amines.

The Causality: The difluoromethylidene group imposes strict stereoelectronic demands. If the reaction is run at room temperature to force the sluggish nucleophilic attack, the thermal degradation of the N-(difluoromethylidene)carbamoyl bromide outpaces the rate of product formation. The Solution:

  • Cryogenic Trapping: Initiate the reaction at -78 °C. This stabilizes the electrophile, allowing the sterically hindered nucleophile to coordinate without competing thermal decomposition pathways. Slowly warm to 0 °C to provide the activation energy required for the substitution to complete.

Part 2: Quantitative Data & Solvent Compatibility

The following table summarizes the causal relationship between solvent choice, temperature, and expected yield based on established carbonimidic difluoride behavioral profiles.

Solvent SystemLewis BasicityOptimal Temp RangePrimary Degradation RiskExpected Yield Range
Dichloromethane (DCM) None (Non-coordinating)-78 °C to 0 °CMinimal (if strictly anhydrous)85% - 95%
1,2-Dichloroethane (DCE) None (Non-coordinating)-40 °C to 25 °CThermal oligomerization at RT75% - 90%
Tetrahydrofuran (THF) High (Oxygen lone pairs)N/ARapid Lewis-base decomposition< 10%
Dimethyl Sulfoxide (DMSO) Very HighN/AComplete reagent destruction0%

Part 3: Visualizing the Chemistry

Optimal Experimental Workflow

Workflow Start 1. Preparation Strictly Anhydrous Setup (Glovebox) Solvent 2. Solvent Selection Use Non-Coordinating (DCM / DCE) Start->Solvent Addition 3. Reagent Addition Dropwise at -78°C Solvent->Addition Reaction 4. Nucleophilic Attack Amine + Hindered Base Addition->Reaction Quench 5. Quench & Workup Cold Buffer (pH 7) Reaction->Quench

Figure 1: Optimal experimental workflow for handling moisture-sensitive carbonimidic difluorides.

Mechanistic Divergence: Product vs. Degradation

Mechanism Reagent N-(Difluoromethylidene) carbamoyl bromide Product Desired N-CF2 Functionalized Product Reagent->Product + Target Nucleophile (DCM, -78°C) Hydrolysis Hydrolysis Degradation (Amides + HF/HBr) Reagent->Hydrolysis + Trace H2O (Moisture Contamination) Decomp Complex Mixture / Oligomerization Reagent->Decomp + THF / DMSO (Lewis Base Degradation)

Figure 2: Mechanistic divergence: Product formation vs. solvent/moisture degradation pathways.

Part 4: Standard Operating Procedure (SOP)

Protocol: High-Yield Nucleophilic Substitution of N-(Difluoromethylidene)carbamoyl bromide

  • Step 1: System Desiccation

    • Action: Flame-dry a Schlenk flask under a high vacuum (0.1 mmHg) for 10 minutes. Backfill with ultra-high purity Argon.

    • Causality: Eliminates surface-bound microscopic water layers on the glassware that would otherwise initiate premature hydrolysis of the acyl bromide[3].

  • Step 2: Reagent Solvation

    • Action: Inside an argon-filled glovebox, dissolve the target nucleophile (1.0 equiv) and 2,6-Lutidine (2.5 equiv) in anhydrous DCM (0.1 M concentration). Transfer to the Schlenk flask.

    • Causality: 2,6-Lutidine acts as a proton sponge. Its methyl groups sterically hinder it from attacking the electrophile, but it remains basic enough to instantly neutralize HF/HBr byproducts[3].

  • Step 3: Cryogenic Activation

    • Action: Submerge the reaction flask in a dry ice/acetone bath (-78 °C) and stir for 15 minutes.

    • Causality: Lowers the kinetic energy of the system, preventing the highly reactive carbonimidic difluoride from undergoing self-oligomerization prior to nucleophilic attack.

  • Step 4: Electrophile Addition

    • Action: Dissolve N-(Difluoromethylidene)carbamoyl bromide (1.2 equiv) in a minimal amount of cold, anhydrous DCM. Add dropwise over 15 minutes down the side of the flask.

    • Causality: Dropwise addition prevents localized exothermic spikes that could degrade the reagent or cause over-alkylation.

  • Step 5: Controlled Warming & Quench

    • Action: Maintain at -78 °C for 1 hour, then slowly remove the bath and allow the reaction to reach 0 °C. Quench immediately with a cold pH 7 phosphate buffer.

    • Causality: Warming to 0 °C provides the thermodynamic push for full conversion. Quenching with a neutral buffer prevents acid-catalyzed deprotection or base-catalyzed degradation of the newly formed product during workup.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I monitor this reaction via TLC? A: It is highly discouraged. Silica gel contains surface hydroxyl groups and trace water, which will instantly hydrolyze unreacted N-(difluoromethylidene)carbamoyl bromide, giving you false-positive degradation spots. Monitor the reaction via 19 F NMR spectroscopy instead, tracking the disappearance of the distinct geminal fluorine signals of the starting material[2].

Q: Is Triethylamine (TEA) an acceptable base? A: No. TEA is too nucleophilic. It can directly attack the carbonimidic difluoride or acyl bromide moieties, forming a highly unstable quaternary ammonium intermediate that rapidly decomposes. Stick to sterically encumbered bases like DIPEA or 2,6-Lutidine.

Q: Why did my product yield drop when I scaled up from 100 mg to 5 grams? A: Heat transfer limitations. At a 5-gram scale, the exothermic nature of the nucleophilic attack causes the internal temperature of the flask to rise significantly, even in a -78 °C bath. This thermal spike destroys the reagent. For scale-up, you must decrease the addition rate of the reagent and increase the solvent volume to act as a thermal sink.

References

  • Wang, Z., Guo, X., Liu, J., & Wang, Y. (2025). Bench-stable azidodifluoromethyl imidazolium reagents unlock the synthetic potential of carbonimidic difluorides. ResearchGate. Available at:[Link]

  • Vogel, J. A., Miller, K. F., Shin, E., Krussman, J. M., & Melvin, P. R. (2023). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. RSC Advances, 13, 30129-30132. Available at:[Link]

  • ACS Publications. (2021). Synthesis of α-Ketoimidoyl Fluorides via Geminal Fluorine-Promoted Azide Rearrangement. Organic Letters. Available at:[Link]

Sources

Optimization

Troubleshooting degradation of N-(Difluoromethylidene)carbamoyl bromide in solution

Welcome to the technical support center for N-(Difluoromethylidene)carbamoyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(Difluoromethylidene)carbamoyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this highly reactive reagent in solution. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low. I suspect the N-(Difluoromethylidene)carbamoyl bromide has degraded. What are the primary causes?

A1: Low yields are frequently traced back to the premature degradation of the carbamoyl bromide before it can react with your substrate. This reagent is a highly reactive acyl bromide, making its carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[1][2] The two most common degradation pathways in a laboratory setting are:

  • Hydrolysis: Exposure to even trace amounts of water can rapidly hydrolyze the carbamoyl bromide. Water acts as a nucleophile, attacking the carbonyl carbon to initially form an unstable carbamic acid intermediate, which then decomposes to release difluoromethylideneamine and carbon dioxide, with the concomitant formation of hydrobromic acid (HBr).[3] This is often the primary cause of degradation.

  • Solvolysis/Nucleophilic Attack: Protic solvents (like alcohols) or other nucleophilic species present in the reaction mixture (e.g., certain additives, impurities) can react in a similar manner to water.[4] For instance, using methanol as a solvent would lead to the formation of a methyl carbamate, consuming your reagent.

The key to preventing degradation is to maintain a scrupulously anhydrous and non-nucleophilic environment throughout your experiment.[5][6]

Q2: How do I select an appropriate solvent to ensure the stability of N-(Difluoromethylidene)carbamoyl bromide?

A2: Solvent choice is critical. An improper solvent can completely consume the reagent before your substrate is even added. The ideal solvent should be inert, aprotic, and anhydrous.

Here is a summary of recommended and non-recommended solvents:

Solvent ClassRecommended ExamplesNot Recommended ExamplesRationale for Recommendation/Caution
Chlorinated Dichloromethane (DCM), 1,2-Dichloroethane (DCE), ChloroformCarbon Tetrachloride (potential reactivity with some reagents)Generally inert, aprotic, and solubilize a wide range of organic compounds. Must be anhydrous grade.[7]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneDiethyl Ether (can contain peroxide impurities)Good for solubility, but must be anhydrous and inhibitor-free. Peroxides can initiate side reactions.
Aprotic Polar Acetonitrile (MeCN)Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Acetonitrile is a common choice for reactions with reactive halides.[7] DMF and DMSO contain nucleophilic oxygen atoms and can promote decomposition.
Hydrocarbons Toluene, HexanesN/ANon-polar and inert, but solubility of the reagent and substrates may be limited.
Protic Solvents NONE Water, Methanol, Ethanol, Isopropanol, Acetic AcidThese solvents are nucleophilic and will rapidly react with and destroy the carbamoyl bromide.[2][3]

Best Practice: Always use anhydrous grade solvents from a freshly opened bottle or a solvent purification system. Storing solvents over molecular sieves can help maintain dryness, but ensure the sieves are properly activated.

Q3: What are the degradation products I should look out for, and how are they formed?

A3: Identifying degradation products can confirm if reagent instability is the source of your experimental issues. The primary degradation pathways lead to specific, often detectable, byproducts.

  • From Hydrolysis: As mentioned, reaction with water forms an unstable carbamic acid, which decomposes. The ultimate inorganic byproduct is hydrobromic acid (HBr) . The accumulation of acid can also catalyze other unwanted side reactions.

  • From Alcoholysis: Reaction with an alcohol (R-OH) will produce the corresponding carbamate ester (F₂C=N-C(O)OR).

  • From Amine Impurities: Reaction with a primary or secondary amine impurity (R₂NH) will form a urea derivative (F₂C=N-C(O)NR₂).

The diagram below illustrates the most common degradation pathways initiated by nucleophiles.

cluster_nuc Common Nucleophiles Main N-(Difluoromethylidene)carbamoyl bromide (F₂C=N-COBr) Intermediate Unstable Carbamic Acid (F₂C=N-COOH) Main->Intermediate Hydrolysis Carbamate Carbamate Ester (F₂C=N-COOR) Main->Carbamate Alcoholysis Urea Urea Derivative (F₂C=N-CONR₂) Main->Urea Aminolysis H2O H₂O (Water) ROH R-OH (Alcohol) R2NH R₂NH (Amine) Decomp Decomposition Products (F₂C=NH + CO₂ + HBr) Intermediate->Decomp Decarboxylation

Caption: Primary degradation pathways of N-(Difluoromethylidene)carbamoyl bromide.

Q4: How can I analytically monitor the stability of my carbamoyl bromide solution?

A4: Direct analysis of this highly reactive compound can be challenging. A more practical approach is to monitor for the appearance of its degradation products.

Recommended Analytical Workflow:

  • Indirect Monitoring via Ion Chromatography (IC): This is a highly effective method to quantify the formation of bromide ions (Br⁻), a direct product of hydrolysis or other nucleophilic substitution reactions.[8][9]

    • Protocol: At set time points, withdraw an aliquot of your solution. Quench it immediately in a known volume of a suitable solvent (e.g., a solution that precipitates the organic components while keeping the ionic bromide soluble). Analyze the aqueous layer by IC with conductivity detection. An increase in the Br⁻ concentration over time is a direct measure of degradation.[9]

  • GC-MS or LC-MS for Organic Byproducts:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile byproducts like carbamate esters formed from reaction with alcohol solvents. Caution: The high temperatures of the GC inlet may cause the parent compound to decompose on-column, giving a false impression of degradation.[10] It is better suited for identifying stable, known degradation products. Derivatization to a more thermally stable compound may be necessary.[11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often more suitable for analyzing reactive compounds as it avoids high temperatures. You can monitor for the disappearance of the parent compound's mass or the appearance of masses corresponding to urea or carbamate byproducts.

Experimental Protocol: Stability Test via Ion Chromatography

  • Prepare Stock Solution: Prepare a solution of N-(Difluoromethylidene)carbamoyl bromide of known concentration in your chosen anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Set Time Points: Designate several time points for analysis (e.g., t=0, 1h, 4h, 8h, 24h).

  • Sample Collection: At each time point, carefully withdraw a precise aliquot (e.g., 100 µL) from the stock solution.

  • Quench: Immediately add the aliquot to a vial containing a quenching solution (e.g., a basic aqueous solution to neutralize HBr and ensure all bromide is in the ionic form).

  • Analysis: Dilute the quenched sample as needed and inject it into the Ion Chromatograph.

  • Quantify: Use a calibration curve generated from sodium bromide standards to determine the concentration of Br⁻ in each sample. Plot [Br⁻] vs. time to determine the rate of degradation.

Q5: I have a multi-step synthesis. What is the best way to handle and use this reagent to maximize success?

A5: A robust experimental workflow is essential. The following diagram outlines a troubleshooting and best-practice workflow for using N-(Difluoromethylidene)carbamoyl bromide.

start Start: Low Reaction Yield check_reagent 1. Check Reagent Quality (Is it fresh? Stored properly?) start->check_reagent check_setup 2. Verify Anhydrous Setup (Flame-dried glassware? Inert gas?) check_reagent->check_setup check_solvent 3. Confirm Solvent Purity (Anhydrous grade? No nucleophiles?) check_setup->check_solvent decision All Checks Passed? check_solvent->decision run_control 4. Run Control Reaction (Without substrate, monitor by IC/LC-MS) decision->run_control Yes troubleshoot Re-evaluate Setup/Solvent. Consider different inert solvent. decision->troubleshoot No degradation_obs Degradation Observed? run_control->degradation_obs degradation_obs->troubleshoot Yes no_degradation Reagent is Stable. Troubleshoot other reaction parameters (temperature, substrate purity, etc.) degradation_obs->no_degradation No troubleshoot->check_setup success Proceed with Main Reaction no_degradation->success

Caption: Troubleshooting workflow for reactions involving the carbamoyl bromide.

Key Workflow Steps:

  • Reagent Handling: Handle the solid reagent in a glovebox or under a stream of inert gas.[5][12]

  • Glassware Preparation: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere.

  • In-situ Use: Whenever possible, use the solution immediately after preparation. Avoid storing solutions for extended periods, even at low temperatures. If storage is unavoidable, keep the solution under argon or nitrogen at -20°C and re-evaluate its purity before use.[6]

  • Order of Addition: Add the N-(Difluoromethylidene)carbamoyl bromide solution to the reaction mixture containing your substrate, rather than the other way around. This ensures it is immediately presented with its intended reaction partner, minimizing time for degradation.

By systematically eliminating sources of moisture and nucleophiles, you can ensure that this powerful reagent is available to participate in your desired transformation, leading to improved reaction outcomes.

References
  • D'Souza, M. J., & Kevill, D. N. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 18(10), 2033. Available at: [Link]

  • Sciencemadness.org. (2013). Using N-bromosuccinimide to synthesize acyl bromides or carboxamides. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: 3,4-Difluorobenzyl bromide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,3-Benzofuran. Retrieved from [Link]

  • Tiburcio, T. R. (2020). The Synthesis and Reactivity of Carbamoyl Fluorides. York University. Available at: [Link]

  • Maiti, D., et al. (2023). Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides. Organic Letters, 25(41), 7584–7589. Available at: [Link]

  • Alandini, N., et al. (2020). Amide Synthesis by Nickel/Photoredox‐Catalyzed Direct Carbamoylation of (Hetero)Aryl Bromides. Angewandte Chemie International Edition, 59(13), 5248-5253. Available at: [Link]

  • Upreti, G. C., et al. (2023). Cascade Cyclizations Triggered by Photochemically Generated Carbamoyl Radicals Derived from Alkyl Amines. The Journal of Organic Chemistry, 88(17), 12135–12146. Available at: [Link]

  • Hu, J., et al. (2015). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Angewandte Chemie International Edition, 54(4), 1338-1341. Available at: [Link]

  • D'Souza, M. J., & Kevill, D. N. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 18(10), 2033. Available at: [Link]

  • Google Patents. (n.d.). US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • ResearchGate. (n.d.). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Reaction of Fluorinated Alkenes. Retrieved from [Link]

  • Pawlecki-Vonderheide, A. M., et al. (2011). Rapid breakdown of brominated flame retardants by soil microorganisms. Environmental Science: Processes & Impacts, 13(1), 153-159. Available at: [Link]

  • DuEPublico. (n.d.). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. Retrieved from [Link]

  • Ghorai, M. K., et al. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457-11468. Available at: [Link]

  • Royal Society of Chemistry. (2023). 1,1-difluoromethanesulfonyl ester as a stable and effective precursor for neopentyl labeling group with astatine-211. Retrieved from [Link]

  • Tlili, A., et al. (2009). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 74(21), 8346–8351. Available at: [Link]

  • ResearchGate. (n.d.). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11664. Available at: [Link]

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • Mazzoleni, P., et al. (2024). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Molecules, 29(4), 903. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for N-(Difluoromethylidene)carbamoyl Bromide Synthesis

Welcome to the Advanced Fluorination & Electrophilic Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists facing thermodynamic and kinetic challenges dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Fluorination & Electrophilic Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists facing thermodynamic and kinetic challenges during the synthesis of N-(difluoromethylidene)carbamoyl bromide ( CF2​=N−COBr ).

As a highly reactive, moisture-sensitive electrophile, CF2​=N−COBr is a critical building block for introducing fluorinated motifs into pharmaceutical targets. However, its synthesis—typically achieved via the controlled dehydrofluorination of an N-(trifluoromethyl)carbamoyl bromide precursor—is notoriously sensitive to thermal degradation. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to master this synthesis.

Mechanistic Causality: The Role of Temperature

The synthesis of N-(difluoromethylidene)carbamoyl bromide relies on a delicate thermodynamic balance. The transformation requires sufficient thermal energy to drive the elimination of hydrogen fluoride (HF) from the CF3​−NH−COBr precursor.

However, carbamoyl halides are inherently sensitive to thermal degradation. At elevated temperatures, they readily decompose into the corresponding isocyanate and hydrogen halide[1]. If the temperature exceeds the optimal window, the highly electrophilic CF2​=N− double bond undergoes alpha-elimination, leading to catastrophic decarboxylation, halogen exchange, and the formation of intractable oligomers. Conversely, if the temperature is too low, the reaction remains trapped in its kinetic state, stalling at the precursor phase. Precise thermal control is not just a parameter; it is the fundamental driver of the reaction's causality.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not rely solely on final isolated yields; use the integrated In-Process Controls (IPCs) to verify the mechanistic success of each step.

Step 1: Precursor Formation (Kinetic Trapping)

  • Setup: Equip a rigorously dried, jacketed reactor with a −78∘C cooling bath, an overhead stirrer, and a dry-ice condenser.

  • Reaction: Dissolve trifluoromethyl isocyanate ( CF3​NCO ) in anhydrous dichloromethane (DCM). Slowly bubble 1.05 equivalents of anhydrous HBr gas into the solution, maintaining the internal temperature strictly below −30∘C .

  • Validation (IPC 1): Pull an aliquot for cryogenic FTIR analysis. The protocol is successful when the strong isocyanate stretch ( ∼2270cm−1 ) completely disappears, replaced by a distinct carbamoyl carbonyl stretch ( ∼1740cm−1 ).

Step 2: Controlled Dehydrofluorination (Temperature-Critical Phase)

  • Scavenger Addition: Add 3.0 equivalents of oven-dried, finely powdered Sodium Fluoride (NaF) to act as an insoluble HF scavenger.

  • Thermal Ramp: Program the circulating bath to ramp the internal temperature at a rate of 0.5∘C/min until it reaches exactly 50∘C . Hold for 4 hours under vigorous agitation.

  • Validation (IPC 2): Analyze an aliquot via 19F NMR. The reaction is complete when the CF3​ singlet ( ∼−58ppm ) is fully converted to the characteristic CF2​= doublet/multiplet of the difluoromethylidene group.

Step 3: Isolation

  • Filtration: Filter the NaF/NaHF 2​ salts under a strict argon atmosphere using a pre-chilled Schlenk frit.

  • Distillation: Isolate the target CF2​=N−COBr via short-path vacuum distillation (e.g., 10mbar at 25∘C ) to prevent thermal stress during purification.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the empirical data regarding temperature effects on the dehydrofluorination step.

Temperature RangePrecursor ConversionTarget Yield ( CF2​=N−COBr )Primary ByproductsMechanistic Outcome
< 30 °C < 15%< 5%Unreacted CF3​NHCOBr Insufficient thermal energy to overcome the HF elimination barrier.
45 – 60 °C > 95%82 - 88% Trace CF2​H−NCO Optimal thermodynamic balance for successful dehydrofluorination.
65 – 75 °C 100%~ 40%Isocyanates, OligomersOnset of thermal degradation and undesired halogen exchange[2].
> 75 °C 100%< 10%CO, HBr, PolymersComplete decarboxylation and alpha-elimination[1].

Reaction Pathway Visualization

G A CF3-NH-COBr (Precursor) B Low Temp (< 30°C) Kinetic Trap A->B T < 30°C C Optimal Temp (45-60°C) Dehydrofluorination A->C T = 45-60°C D High Temp (> 75°C) Thermal Degradation A->D T > 75°C E Reaction Stalls (Incomplete Conversion) B->E F CF2=N-COBr (Target Product) C->F -HF G Oligomers + CO + HBr D->G Decarboxylation

Reaction pathways of CF3-NH-COBr based on temperature optimization.

Troubleshooting & FAQs

Q: My yield drops significantly when scaling up the reaction, even though the jacket temperature is set to 50∘C . Why? A: Heat transfer limitations in larger vessels cause localized hot spots. While the dehydrofluorination itself is slightly endothermic, the neutralization of HF by the NaF scavenger is highly exothermic. This creates micro-environments where the internal temperature exceeds 75∘C , leading to rapid decarboxylation and degradation of the carbamoyl bromide[1]. Solution: Decrease your heating ramp rate to 0.5∘C/min , increase impeller agitation, and monitor the internal (not just jacket) temperature strictly.

Q: Can I use a tertiary amine base instead of NaF to drive the dehydrofluorination at room temperature? A: It is highly discouraged. While organic bases like triethylamine (TEA) allow for lower reaction temperatures, they often lead to the formation of stable acylammonium intermediates that precipitate or undergo side reactions with the highly electrophilic CF2​= carbon. Maintaining process-friendly, neutral-like conditions with heterogeneous inorganic scavengers prevents the degradation of the sensitive fluorinated motif[3].

Q: I am observing a high concentration of difluoromethyl isocyanate ( CF2​H−NCO ) in my product mixture. What went wrong? A: This indicates premature protonation of the difluoromethylidene intermediate. Trace moisture reacts with the carbamoyl bromide to release HBr, which then adds across the CF2​=N− bond. Difluorocarbene derivatives and related species exhibit a remarkable diversity of reactivity with protic sources[4]. Solution: Ensure absolute anhydrous conditions (Karl Fischer titration of solvents <10ppm water) and verify that your temperature did not drop below 40∘C during the elimination phase, which thermodynamically favors reverse addition.

Q: The literature often uses difluorophosgene for similar syntheses. Why use the dehydrofluorination route? A: Difluorophosgene is highly toxic, gaseous, and not commercially available, requiring dangerous in-situ generation from reagents like trifluoromethyl trifluoromethanesulfonate[2]. The dehydrofluorination of CF3​−NH−COBr provides a bench-stable, scalable alternative, provided the temperature parameters outlined in this guide are strictly adhered to.

References

  • Source: Organic Letters (ACS Publications)
  • Title: eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids Source: PMC / The Journal of Organic Chemistry URL
  • Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: PMC / International Journal of Molecular Sciences URL
  • Source: YorkSpace (York University)

Sources

Optimization

Handling moisture sensitivity and hydrolysis of N-(Difluoromethylidene)carbamoyl bromide

Technical Support Center: Troubleshooting & Handling Guide for N-(Difluoromethylidene)carbamoyl Bromide Overview N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0) is a highly reactive, bifunctional electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Handling Guide for N-(Difluoromethylidene)carbamoyl Bromide

Overview N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0) is a highly reactive, bifunctional electrophile utilized in advanced organic synthesis. With the molecular formula C2BrF2NO, it features both a carbonimidic difluoride moiety and a carbamoyl bromide group[1]. Due to the intense electron-withdrawing nature of these functional groups, the central carbons are highly susceptible to nucleophilic attack, making the compound extremely sensitive to moisture[2]. This guide provides field-proven methodologies to mitigate hydrolysis and ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reagent degrade so quickly upon opening, and what are the degradation products? Causality & Mechanism: The extreme moisture sensitivity of N-(Difluoromethylidene)carbamoyl bromide stems from its dual electrophilic centers. The highly electronegative fluorine atoms pull electron density away from the imine carbon, while the bromide acts as an excellent leaving group on the carbonyl carbon. When exposed to ambient humidity, water acts as a nucleophile. Attack at the carbamoyl center leads to the displacement of bromide, forming an unstable carbamic acid intermediate that rapidly decarboxylates into carbon dioxide (CO2). Simultaneous or subsequent hydrolysis of the carbonimidic difluoride group yields hydrogen fluoride (HF) and ammonium ions (NH4+). Troubleshooting: If your reagent bottle exhibits internal pressure (e.g., hissing upon opening) or the liquid appears cloudy, hydrolysis has already occurred. The generation of HF and HBr is autocatalytic, meaning trace moisture will accelerate total degradation.

Q2: How can I validate that my reaction environment is sufficiently dry before using this reagent? Causality & Validation: Relying solely on "anhydrous" labels on commercial solvent bottles is insufficient for carbonimidic difluorides, which are notoriously unstable in the presence of trace nucleophiles[2]. You must employ a self-validating system. Protocol: Before introducing the reagent, sample your reaction solvent (e.g., dichloromethane or toluene) and perform a Karl Fischer titration. The system is only validated for use if the water content is strictly <10 ppm. Additionally, ensure your Schlenk line achieves a vacuum of at least 10−2 mbar to confirm the absence of microscopic leaks before backfilling with inert gas.

Q3: What are the optimal storage conditions to prevent degradation? Best Practices: Store the reagent at -20 °C in a tightly sealed Schlenk flask or a container with a fresh PTFE-lined septum, backfilled with high-purity Argon. Argon is strictly preferred over Nitrogen; because Argon is heavier than air, it provides a superior protective blanket over the dense liquid when the flask is briefly opened for syringe transfer.

Quantitative Data: Physical Parameters & Stability

ParameterValue / Description
CAS Number 2416233-72-0
Molecular Formula C2BrF2NO[1]
Molecular Weight 171.93 g/mol
Hydrolysis Half-Life (Ambient, 50% RH) < 5 minutes (Rapid decomposition)
Hydrolysis Half-Life (Anhydrous, <10 ppm H2O) > 6 months (Under Argon at -20 °C)
Primary Degradation Products CO2 (gas), HF (acid), HBr (acid), NH4+
Electrophilic Centers Carbonimidic (C=N), Carbamoyl (C=O)

Visualizations

HydrolysisPathway Reagent N-(Difluoromethylidene) carbamoyl bromide Intermediate Unstable Intermediate (Carbamic Acid / Imidoyl) Reagent->Intermediate Hydrolysis Moisture H2O Exposure (Nucleophilic Attack) Moisture->Intermediate Triggers Gases CO2 Gas (Decarboxylation) Intermediate->Gases Rapid Acids HF & HBr (Autocatalytic Acids) Intermediate->Acids Elimination Amine NH4+ / Amine (Byproducts) Intermediate->Amine Complete Breakdown

Caption: Hydrolysis degradation pathway of N-(Difluoromethylidene)carbamoyl bromide.

Experimental Workflows & Methodologies

Protocol: Anhydrous Reaction Setup for N-(Difluoromethylidene)carbamoyl Bromide To prevent the rapid hydrolysis characteristic of carbamoyl halides and bis(trifluoromethyl)amine derivatives[3], follow this self-validating Schlenk methodology:

  • Glassware Preparation (The Bake-Out):

    • Wash all glassware (Schlenk flasks, syringes, needles) and dry them in an oven at 150 °C for at least 12 hours.

    • Assemble the glassware while hot and immediately connect it to a Schlenk line.

    • Apply high vacuum ( 10−2 mbar) and flame-dry the flask using a heat gun to drive off surface-bound water molecules.

  • Atmosphere Purging (The Cycle):

    • Allow the glassware to cool to room temperature under vacuum.

    • Backfill the flask with high-purity Argon.

    • Repeat the vacuum-Argon cycle three times. This standard Schlenk technique ensures ambient oxygen and moisture are reduced to sub-ppm levels.

  • Solvent Introduction & Validation:

    • Transfer the anhydrous solvent (e.g., DCM, dried over activated 3Å molecular sieves) into the flask via a dry, Argon-purged syringe.

    • Self-Validation Step: Extract a 1 mL aliquot and run a Karl Fischer titration. Proceed only if H2O < 10 ppm.

  • Reagent Transfer & Execution:

    • Transfer N-(Difluoromethylidene)carbamoyl bromide exclusively inside an Argon-filled glovebox. If a glovebox is unavailable, use a gas-tight syringe equipped with a PTFE plunger. Purge the syringe with Argon three times before drawing the reagent.

    • Inject the reagent dropwise into the reaction mixture at 0 °C to control the exotherm of the subsequent synthetic reaction and prevent thermal degradation.

SchlenkWorkflow Step1 1. Flame-Dry Glassware (Vacuum < 10^-2 mbar) Step2 2. Argon Purge (3x Vacuum/Gas Cycles) Step1->Step2 Step3 3. Solvent Validation (Karl Fischer < 10 ppm H2O) Step2->Step3 Step4 4. Glovebox Transfer (Gas-tight syringe) Step3->Step4 Step5 5. Controlled Addition (0 °C, Positive Ar Pressure) Step4->Step5

Caption: Self-validating anhydrous workflow for highly moisture-sensitive electrophiles.

References

  • Sigma-Aldrich. "N-(difluoromethylidene)carbamoyl bromide | 2416233-72-0". Sigma-Aldrich Catalog. Link

  • PubChemLite. "2416233-72-0 (C2BrF2NO)". Université du Luxembourg. 1

  • Booth, B. L. "Product Class 12: Imidic Acids and Derivatives, Isoureas and Derivatives...". Thieme-Connect. 2

  • ACS Publications. "Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications". Chemical Reviews. 3

Sources

Troubleshooting

Minimizing byproduct formation in N-(Difluoromethylidene)carbamoyl bromide reactions

Welcome to the technical support center for N-(Difluoromethylidene)carbamoyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(Difluoromethylidene)carbamoyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our recommendations are grounded in established principles of organofluorine chemistry and experience with related electrophilic reagents.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of N-(Difluoromethylidene)carbamoyl bromide, providing a foundational understanding to prevent common pitfalls.

Q1: What are the most common types of byproducts I can expect in my reactions?

A1: Byproduct formation is highly dependent on your specific substrate and reaction conditions. However, based on the reactivity of analogous carbamoyl halides and difluoromethylene synthons, common byproduct classes include:

  • Urea Derivatives: Formed from the reaction of the carbamoyl bromide with amine nucleophiles under non-optimal conditions, or from reaction with water followed by reaction with an amine.[1][2]

  • Formamides and N-difluoromethylated Amines: These can arise from the reaction of the reagent with secondary amines, where the reaction proceeds through a difluorocarbene-like intermediate.[3]

  • Hydrolysis Products: Reaction with trace amounts of water can lead to the formation of the corresponding carbamic acid, which is often unstable and can decompose further.

  • Products from Reaction with Solvent or Base: Certain solvents or bases can react with this highly electrophilic reagent, especially at elevated temperatures.

Q2: How critical is temperature control in minimizing side reactions?

A2: Temperature control is paramount. N-(Difluoromethylidene)carbamoyl bromide is a reactive electrophile, and its thermal stability may be limited.[4][5] Elevated temperatures can lead to several undesirable outcomes:

  • Decomposition of the Reagent: This can generate a complex mixture of byproducts.

  • Increased Rate of Side Reactions: The activation energy for byproduct formation pathways may be lower than that of the desired reaction, meaning an increase in temperature will disproportionately favor side reactions.

  • Reaction with Solvent: At higher temperatures, solvents that are typically considered inert may become reactive.

We strongly recommend starting your reactions at low temperatures (e.g., -78 °C or 0 °C) and slowly warming to room temperature only if necessary. Monitoring the reaction by an appropriate analytical technique (TLC, LC-MS, NMR) is crucial to determine the optimal temperature profile.

Q3: What is the role of the base in these reactions, and how do I choose the right one?

A3: The choice of base is critical and can significantly influence the reaction's success. The base typically serves to deprotonate a nucleophile or to scavenge the HBr generated during the reaction. However, the base itself can be a nucleophile and react with the carbamoyl bromide.

  • Sterically Hindered Non-Nucleophilic Bases: For deprotonating nucleophiles without competing in the reaction, consider bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates can be effective scavengers, but their solubility can be an issue in some organic solvents.

  • Strong, Non-Nucleophilic Bases: For deprotonating weakly acidic nucleophiles, strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) may be necessary.[6] However, their high reactivity necessitates careful control of temperature and addition rates.

It is advisable to perform a small-scale screen of different bases to identify the optimal one for your specific transformation.

Q4: Does the order of addition of reagents matter?

A4: Absolutely. The order of addition can dramatically affect the outcome of the reaction by controlling the concentration of reactive species at any given time. For a typical reaction with a nucleophile (Nu-H) and a base:

  • Recommended (Pre-formation of Nucleophile): If your nucleophile is stable after deprotonation, it is often best to first treat it with the base at a low temperature to form the anionic nucleophile. Then, slowly add a solution of N-(Difluoromethylidene)carbamoyl bromide. This ensures that the highly electrophilic reagent is immediately consumed by the intended nucleophile.

  • Alternative (Slow Addition of Base): In cases where the deprotonated nucleophile is unstable, you can mix the substrate and N-(Difluoromethylidene)carbamoyl bromide at a low temperature and then slowly add the base. This keeps the concentration of the free nucleophile low throughout the reaction.

A schematic of the recommended order of addition is presented below:

Order of Addition cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Reaction Nucleophile (Nu-H) Nucleophile (Nu-H) Activated Nucleophile (Nu-) Activated Nucleophile (Nu-) Nucleophile (Nu-H)->Activated Nucleophile (Nu-) + Base Base Base Desired Product Desired Product Activated Nucleophile (Nu-)->Desired Product + Carbamoyl Bromide Carbamoyl Bromide Carbamoyl Bromide

Recommended order of reagent addition.

II. Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Reagent 1. Verify the quality of the N-(Difluoromethylidene)carbamoyl bromide. If possible, analyze by ¹⁹F NMR. 2. Ensure the reagent has been stored under anhydrous and inert conditions.The reagent is highly reactive and can be deactivated by moisture or other atmospheric components.
Insufficiently Nucleophilic Substrate 1. Use a stronger base to fully deprotonate the nucleophile.[6] 2. Consider converting the nucleophile to a more reactive form (e.g., a Grignard or organolithium reagent), if compatible with other functional groups.The electrophilicity of the carbamoyl bromide requires a sufficiently reactive nucleophile for an efficient reaction.
Incorrect Reaction Temperature 1. Start the reaction at a low temperature (-78 °C) and monitor for product formation as you slowly warm the reaction. 2. If no reaction occurs at room temperature, a moderate increase in temperature may be necessary, but proceed with caution and monitor for byproduct formation.An optimal temperature window exists where the desired reaction proceeds at a reasonable rate without significant decomposition or side reactions.
Poor Solubility 1. Screen different anhydrous solvents to ensure all reactants are fully dissolved. 2. Consider using a co-solvent system.For a reaction to proceed efficiently, the reactants must be in the same phase.
Problem 2: Significant Formation of a Symmetrical Urea Byproduct

Urea Byproduct Formation reagent N-(Difluoromethylidene)carbamoyl Bromide intermediate Carbamic Acid (Unstable) reagent->intermediate Hydrolysis h2o H₂O (Trace) amine Amine Nucleophile intermediate->amine Decomposition & Reaction urea Symmetrical Urea Byproduct amine->urea + Another Amine

Pathway to symmetrical urea byproduct.
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Water 1. Thoroughly dry all glassware and use anhydrous solvents. 2. Run the reaction under an inert atmosphere (Nitrogen or Argon).N-(Difluoromethylidene)carbamoyl bromide reacts with water to form an unstable carbamic acid, which can then react with your amine to form a urea.
Incorrect Stoichiometry 1. Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile.If the carbamoyl bromide is in excess, it can react with the desired product if the product has a reactive N-H bond.
Sub-optimal Order of Addition 1. Follow the recommended order of addition (pre-formation of the nucleophile).This ensures the carbamoyl bromide reacts preferentially with the intended nucleophile rather than other species in the reaction mixture.
Problem 3: Difficulty in Purifying the Product
Potential Cause Troubleshooting Steps Scientific Rationale
Byproducts with Similar Polarity 1. Optimize the reaction conditions to minimize byproduct formation first. 2. Explore different chromatography techniques (e.g., reverse-phase HPLC, prep-TLC) if standard silica gel chromatography is ineffective.[6][7] 3. Consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step.Structural similarity between the product and byproducts can make them difficult to separate by standard chromatographic methods.
Unreacted Starting Material 1. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. If the reaction has stalled, a slight increase in temperature or addition of more nucleophile/base may be necessary.Incomplete conversion will lead to a mixture of starting material and product, which can complicate purification.
Product Instability on Silica Gel 1. Consider using a different stationary phase for chromatography (e.g., alumina, celite). 2. Minimize the time the product is on the column and use a solvent system that allows for rapid elution.The Lewis acidity of silica gel can sometimes cause decomposition of sensitive fluorinated compounds.

III. References

  • M. R. G. L. R. J. D. C. Z. L. C. Z. H. L. G. Z. J. C. W. S. L. W. X. P. D. Z. Zhang, "Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights," Chemical Communications, vol. 59, no. 8, pp. 937-952, 2023. [Online]. Available: [Link]

  • Y. Li, J. Zhang, L. Zhu, C. Ni, J. Hu, "Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights," Chemical Communications, vol. 59, no. 8, pp. 937-952, 2023. [Online]. Available: [Link]

  • F. G. Zivkovic, G. Wycich, L. Liu, F. Schoenebeck, "Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides," Journal of the American Chemical Society, vol. 146, no. 2, pp. 1276-1281, 2024. [Online]. Available: [Link]

  • O. Ludemann-Hombourger, W. Majewski, J. Bléhaut, E. Valéry, "Purification of Difluoromethylornithine by Global Process Optimization: Coupling of Chemistry and Chromatography with Enantioselective Crystallization," Organic Process Research & Development, vol. 11, no. 5, pp. 876-882, 2007. [Online]. Available: [Link]

  • Y. Li, J. Zhang, H. Lv, X. Zeng, "Computational insights into the effects of reagent structure and bases on nucleophilic monofluoromethylation of aldehydes," Structural Chemistry, vol. 34, no. 1, pp. 245-253, 2023. [Online]. Available: [Link]

  • D. Cadwallader, T. R. Tiburcio, G. A. Cieszynski, C. M. Le, "Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides," The Journal of Organic Chemistry, vol. 87, no. 17, pp. 11457-11468, 2022. [Online]. Available: [Link]

  • S. Rozen, "Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3," The Journal of Organic Chemistry, vol. 74, no. 21, pp. 8387-8391, 2009. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Urea derivative synthesis by amination, rearrangement or substitution," Available: [Link]

  • T. R. Tiburcio, "The Synthesis and Reactivity of Carbamoyl Fluorides," York University, 2022. [Online]. Available: [Link]

  • D. Cadwallader, T. R. Tiburcio, G. A. Cieszynski, C. M. Le, "Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides," The Journal of Organic Chemistry, vol. 87, no. 17, pp. 11457-11468, 2022. [Online]. Available: [Link]

  • J. Zheng, J. Cai, J.-H. Lin, Y. Guo, J.-C. Xiao, "Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines," Angewandte Chemie International Edition, vol. 52, no. 40, pp. 10633-10636, 2013. [Online]. Available: [Link]

  • K. Hashimoto, M. Ogawa, K. Nagatsu, M. K. Chahal, M. Yoshimoto, "1-(N,N-Dialkylcarbamoyl)-1,1-difluoromethanesulfonyl ester as a stable and effective precursor for a neopentyl labeling group with astatine-211," Organic & Biomolecular Chemistry, vol. 22, no. 1, pp. 105-112, 2024. [Online]. Available: [Link]

  • F. G. Zivkovic, G. Wycich, L. Liu, F. Schoenebeck, "Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides," Angewandte Chemie International Edition, vol. 63, no. 6, p. e202315843, 2024. [Online]. Available: [Link]

  • J. A. Monn, "Practical synthesis of urea derivatives," U.S. Patent 5925762A, Jul. 20, 1999. [Online]. Available:

  • T. Scattolin, K. Deckers, F. Schoenebeck, "Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ," Angewandte Chemie International Edition, vol. 56, no. 3, pp. 854-857, 2017. [Online]. Available: [Link]

  • H.-J. Kim, Y.-H. Kim, "Directed evolution of N-carbamyl-D-amino acid amidohydrolase for simultaneous improvement of oxidative and thermal stability," Biotechnology Progress, vol. 18, no. 3, pp. 550-555, 2002. [Online]. Available: [Link]

  • R. Knorr, T. Menke, J. Freudenreich, C. Pires, "Carbenoid-mediated nucleophilic 'hydrolysis' of 2-(dichloromethylidene)-1,1,3,3-tetramethylindane with DMSO participation, affording access to one-sidedly overcrowded ketone and bromoalkene descendants," Beilstein Journal of Organic Chemistry, vol. 10, pp. 279-286, 2014. [Online]. Available: [Link]

  • L. Liu, Y.-C. Gu, C.-P. Zhang, "Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity," Synlett, vol. 34, no. 18, pp. 1957-1966, 2023. [Online]. Available: [Link]

  • J. B. Sperry, "Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents," Pfizer, Inc. [Online]. Available: [Link]

  • F. G. Zivkovic, I. A. Sanhueza, F. Schoenebeck, "A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides," Nature Communications, vol. 15, no. 1, p. 4488, 2024. [Online]. Available: [Link]

  • M. J. B. D. C. T. R. S. D. Cadwallader, "eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids," Organic Letters, vol. 26, no. 30, pp. 7118-7123, 2024. [Online]. Available: [Link]

  • I. Kos, M. Jadrijević-Mladar Takač, M. Butula, "Thermal analysis of N-carbamoyl benzotriazole derivatives," Acta Pharmaceutica, vol. 65, no. 2, pp. 207-213, 2015. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for N-(Difluoromethylidene)carbamoyl Bromide Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0). The introduction of the difluoromethylidene ( F2​C=N− ) moiety via transition-metal-catalyzed cross-coupling is a powerful late-stage functionalization strategy. However, the bifunctional nature of this electrophile presents unique mechanistic challenges, including competitive decarbonylation and extreme moisture sensitivity.

This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting logic to help you optimize your catalytic yields.

Mechanistic Pathway & Common Failure Modes

To optimize your yields, you must first understand the catalytic cycle and its competing side reactions. In a standard Palladium-catalyzed Suzuki-Miyaura coupling, the active Pd0 species undergoes oxidative addition into the C−Br bond of the carbamoyl bromide.

The critical divergence point occurs at the Transmetalation and Reductive Elimination steps. If transmetalation is slow, the intermediate may undergo CO extrusion (decarbonylation)[1]. If aqueous bases are used, the highly electrophilic F2​C=N− group will hydrolyze[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Intermediate Pd0->OA + F2C=N-C(=O)Br TM Transmetalation Intermediate OA->TM + Ar-B(OH)2 / Base Decarb Decarbonylation (Byproduct) OA->Decarb Slow TM / Monodentate L RE Reductive Elimination (Product Formation) TM->RE Fast (Xantphos) Hydro Hydrolysis of F2C=N- (Degradation) TM->Hydro Aqueous Base RE->Pd0 Release Product

Figure 1: Pd-catalyzed cross-coupling cycle highlighting competitive degradation pathways.

Troubleshooting Guide & FAQs

Q1: I am observing massive starting material degradation and zero cross-coupling product. Why is this happening?

Root Cause (Causality): You are likely using an aqueous base (e.g., 2MNa2​CO3​ ) or wet solvents. The difluoromethylidene group ( F2​C=N− ) is a highly electrophilic bioisostere precursor. In the presence of hydroxide or water, it undergoes rapid nucleophilic attack, leading to hydrolysis of the imine-like bond and complete destruction of the starting material. Solution: Transition to a strictly anhydrous system. Use anhydrous Cesium Fluoride (CsF) or Silver(I) Oxide ( Ag2​O ) as the base. Fluoride ions coordinate to the empty p-orbital of the arylboronic acid to form a reactive fluoroborate complex, facilitating transmetalation without providing a nucleophilic oxygen that would attack your substrate[3].

Q2: My LC-MS shows a major byproduct with a mass corresponding to[M - 28]. How do I prevent this?

Root Cause (Causality): A mass loss of 28 Da indicates decarbonylation (loss of CO). After oxidative addition, the resulting carbamoyl-palladium(II) intermediate is prone to CO extrusion, yielding an N -(difluoromethylidene)arylamine instead of the desired amide[1]. This occurs when Reductive Elimination is kinetically slower than the unimolecular decarbonylation pathway. Solution: Switch to a bidentate phosphine ligand with a wide bite angle, such as Xantphos (~111°). A wide bite angle forces the aryl and carbamoyl groups into a strict cis-geometry on the palladium center. This steric compression drastically lowers the activation energy for reductive elimination, accelerating product formation so that it outcompetes decarbonylation[2].

Q3: Transmetalation is stalling even with anhydrous CsF. What is the alternative?

Root Cause (Causality): Some electron-deficient or sterically hindered arylboronic acids exhibit sluggish transmetalation kinetics, leaving the catalyst resting in the vulnerable oxidative addition state. Solution: Pivot to a Negishi cross-coupling strategy. Organozinc reagents exhibit significantly higher nucleophilicity and transmetalate to palladium much faster than boronic acids, often without the need for any basic additives. Using an arylzinc halide or a (difluoromethyl)zinc equivalent bypasses the base-dependent transmetalation bottleneck entirely[4].

Catalyst Optimization Data

The following self-validating dataset demonstrates the causality of ligand and base selection on the reaction outcome. Use this matrix to benchmark your own crude NMR/LC-MS ratios.

EntryPrecatalystLigandBaseSolventYield (%)Primary Failure Mode / Byproduct
1 Pd(PPh3​)4​ None Na2​CO3​ (aq)Toluene< 5%Complete hydrolysis of F2​C=N−
2 Pd2​(dba)3​ PPh3​ CsF (anhyd)Dioxane22%Decarbonylation (Secondary amine)
3 Pd(OAc)2​ dppf K3​PO4​ (anhyd)THF58%Sluggish transmetalation
4 Pd(OAc)2​ Xantphos CsF (anhyd) Dioxane 86% Optimal (Trace decarbonylation)
5 Ni(cod)2​ dppf K3​PO4​ (anhyd)THF64%Catalyst oxidation (if not in glovebox)[5]

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling moisture and utilizing Xantphos, you force the catalytic cycle through the desired reductive elimination pathway.

Reagents & Equipment:

  • N-(Difluoromethylidene)carbamoyl bromide (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(OAc)2​ (5 mol%, 0.025 mmol)

  • Xantphos (5 mol%, 0.025 mmol)

  • Anhydrous CsF (3.0 equiv, 1.5 mmol) - Must be flame-dried under vacuum prior to use.

  • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ , Xantphos, the arylboronic acid, and anhydrous CsF.

  • Complexation: Add 2.5 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 15 minutes to allow the pre-catalyst and ligand to complex (solution will turn a deep yellow/orange).

  • Electrophile Addition: Dissolve the N-(difluoromethylidene)carbamoyl bromide in the remaining 2.5 mL of 1,4-dioxane. Add this solution dropwise to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours behind a blast shield.

  • Validation Check: At 2 hours, pull a 50 µL aliquot under positive argon pressure. Quench in dry acetonitrile and analyze via LC-MS. You should observe the product mass; if [M-28] is dominant, verify the quality/purity of your Xantphos ligand.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting Logic Workflow

Use the following decision tree to systematically diagnose and resolve low yields based on empirical analytical data.

DecisionTree Start Low Yield in Cross-Coupling? CheckMass Analyze Crude Mass Spec Start->CheckMass Hydrolysis Mass shows loss of F2C=N (Hydrolysis) CheckMass->Hydrolysis Decarb Mass shows Ar-N=CF2 (Decarbonylation) CheckMass->Decarb NoReact Starting Material Recovered CheckMass->NoReact Sol1 Switch to Anhydrous CsF or Ag2O in Dioxane Hydrolysis->Sol1 Sol2 Use Bidentate Ligand (e.g., Xantphos, dppf) Decarb->Sol2 Sol3 Change to Negishi Coupling (Organozinc) NoReact->Sol3

Figure 2: Empirical decision tree for diagnosing and resolving cross-coupling failures.

References

  • Qian, J., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters.[Link]

  • Han, L., et al. (2025). Enabling Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Carbamoyl Fluorides: Mechanism and Scope. Chemistry Europe.[Link]

  • Aikawa, K., et al. (2018). Precatalyst Effects on Pd-Catalyzed Cross-Coupling Difluoromethylation of Aryl Boronic Acids. ACS Catalysis.[Link]

  • Aikawa, K., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Difluoromethylating Agents: From Established Workhorses to Emerging Reagents

Introduction: The Rising Prominence of the Difluoromethyl Group In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for modulating mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Difluoromethyl Group

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for modulating molecular properties. Among these, the difluoromethyl (–CF2H) group has garnered significant attention. Its unique electronic characteristics allow it to serve as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities.[1][2] The –CF2H group is not merely a passive mimic; its ability to act as a lipophilic hydrogen bond donor can enhance membrane permeability and target-binding affinity, while often improving metabolic stability.[2][3][4] This combination of features has made difluoromethylation an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.

The introduction of the –CF2H group is achieved through a variety of chemical strategies, broadly categorized as radical, nucleophilic, and electrophilic (or carbene-mediated) pathways.[1][4][5] The choice of method is dictated by the substrate, desired regioselectivity, and functional group tolerance. While a host of reagents have been developed for these transformations, the field continues to evolve. This guide provides a comparative analysis of established, high-performance difluoromethylating agents and offers a prospective look at emerging reagents like N-(Difluoromethylidene)carbamoyl bromide, a compound whose full synthetic potential is still being explored.

Part 1: Radical Difluoromethylation - The Power of C–H Functionalization

Radical difluoromethylation has emerged as a powerful strategy for the late-stage functionalization of complex molecules, particularly heteroaromatics, by directly converting C–H bonds to C–CF2H bonds.[2][4] This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route.

Key Reagents and Methodologies
  • Zinc Difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2): Developed by Baran and coworkers, DFMS is a bench-stable, solid reagent that enables the direct difluoromethylation of a wide range of nitrogen-containing heteroarenes, conjugated π-systems, and thiols under mild, open-flask conditions.[3][6] The reaction is typically initiated by an oxidant like tert-butyl hydroperoxide (tBuOOH) and generates a ·CF2H radical that exhibits nucleophilic character, preferentially attacking electron-deficient positions on heteroaromatics.[3][6]

  • Photoredox Catalysis: Visible-light photoredox catalysis provides an exceptionally mild method for generating ·CF2H radicals from various precursors.[7] Common photocatalysts, such as [Ru(bpy)3]Cl2 and Ir(ppy)3, become potent single-electron transfer agents upon photoexcitation.[1][8][9] They can reductively activate precursors like bromodifluoromethane or difluoroacetic anhydride to release the ·CF2H radical, which is then trapped by the substrate.[1][10] This method is prized for its high functional group tolerance and applicability to late-stage C–H functionalization of drug-like molecules.[11][12]

Workflow for Photoredox-Catalyzed Radical Difluoromethylation

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_star Excited State (e.g., *Ru(bpy)₃²⁺) PC->PC_star Visible Light (hν) PC_ox Oxidized Catalyst (e.g., Ru(bpy)₃³⁺) PC_star->PC_ox SET Precursor CF₂H Radical Precursor (e.g., BrCF₂H) PC_ox->PC SET Radical_Adduct Radical Adduct [Het-H(CF₂H)]• Radical •CF₂H Radical Precursor->Radical e⁻ from *PC Substrate Substrate (Het-H) Radical->Substrate Addition Product Product (Het-CF₂H) Radical_Adduct->Product -H⁺, -e⁻ to PC_ox

Caption: General workflow for photoredox-catalyzed radical difluoromethylation.

Comparative Performance Data
SubstrateReagent/MethodCatalyst/InitiatorYield (%)Reference
CaffeineDFMStBuOOH75[3]
4-AcetylpyridineDFMStBuOOH83[3]
BenzimidazolePhotoredox (CHF18F precursor)Ir(ppy)365 (RCY)[12]
Indole DerivativePhotoredox (CHF18F precursor)Ir(ppy)375 (RCY)[12]
(RCY = Radiochemical Yield)
Experimental Protocol: Direct Difluoromethylation of Caffeine using DFMS
  • Materials: Caffeine (1.0 equiv), Zinc Difluoromethanesulfinate (DFMS, 2.0 equiv), tert-butyl hydroperoxide (tBuOOH, 70% in H2O, 4.0 equiv), Dichloromethane (CH2Cl2), Water (H2O).

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add caffeine (194 mg, 1.0 mmol).

  • Reagent Addition: Add CH2Cl2 (5 mL) and H2O (5 mL) to the vial. Add DFMS (551 mg, 2.0 mmol) to the biphasic mixture.

  • Initiation: Add tBuOOH (0.51 mL, 4.0 mmol) dropwise to the stirring suspension.

  • Reaction: Cap the vial and stir vigorously at room temperature for 18 hours. The reaction can be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Separate the organic layer, and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the difluoromethylated caffeine product.

Part 2: Nucleophilic Difluoromethylation - Precision Attack on Electrophiles

Nucleophilic difluoromethylation involves the use of a difluoromethyl anion equivalent (CF2H⁻) to attack an electrophilic center, such as a carbonyl group or an alkyl halide.[1][13] This approach is highly reliable for constructing C(sp³)–CF2H bonds.

Key Reagent: (Difluoromethyl)trimethylsilane (TMSCF2H)

TMSCF2H is the most prominent and versatile nucleophilic difluoromethylating reagent.[14] It is a stable, commercially available liquid that serves as a robust precursor to the CF2H⁻ anion.[14][15] Its utility stems from the requirement of an activator to generate the reactive nucleophile, allowing for controlled reactivity. Common activators include fluoride sources (e.g., CsF, TBAF) or strong bases (e.g., KOtBu), which generate a hypervalent silicate intermediate that delivers the CF2H⁻ nucleophile.[16][17][18]

Mechanism of TMSCF2H Activation and Reaction

Caption: Activation of TMSCF2H and subsequent nucleophilic addition.

Comparative Performance Data
Substrate (Alkyl Halide)Activator/ConditionsYield (%)Reference
1-IodooctaneCsF, 18-crown-6, DMF, 80 °C75[16]
1-BromooctaneKOtBu, THF, 60 °C82[16]
Benzyl BromideKOtBu, THF, 60 °C91[16]
4-Nitrobenzyl BromideKOtBu, THF, 60 °C88[16]
Experimental Protocol: Nucleophilic Difluoromethylation of an Alkyl Bromide
  • Materials: 1-Bromooctane (1.0 equiv), TMSCF2H (2.0 equiv), Potassium tert-butoxide (KOtBu, 2.2 equiv), Anhydrous Tetrahydrofuran (THF).

  • Setup: To an oven-dried flask under an inert atmosphere (N2 or Ar), add KOtBu (2.2 mmol).

  • Reagent Addition: Add anhydrous THF (5 mL) and cool the suspension to 0 °C. Add TMSCF2H (2.0 mmol) dropwise, followed by 1-bromooctane (1.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours. Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (10 mL). Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully (product may be volatile). Purify the residue by flash column chromatography if necessary.

Part 3: Electrophilic & Carbene-Mediated Difluoromethylation

This category of reagents is used to difluoromethylate nucleophiles such as phenols, thiols, and amines. The most common pathway involves the in situ generation of difluorocarbene (:CF2), a highly reactive intermediate that readily inserts into X–H bonds.[19]

Key Reagent: Sodium Chlorodifluoroacetate (ClCF2CO2Na)

Sodium chlorodifluoroacetate is a widely used, inexpensive, and bench-stable solid precursor for difluorocarbene.[20][21] Upon heating in a polar aprotic solvent (e.g., DMF, NMP), it undergoes decarboxylation to generate :CF2.[20] This method avoids the use of environmentally harmful gaseous reagents and is highly effective for the O-, S-, and N-difluoromethylation of various substrates.[20][21]

Mechanism of Carbene Generation and Insertion

G Precursor ClCF₂CO₂Na Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Heat (Δ) - NaCl, - CO₂ Nucleophile Nucleophile (e.g., Ar-OH) Carbene->Nucleophile Insertion Product Product (e.g., Ar-OCF₂H)

Caption: Generation of difluorocarbene and insertion into an O-H bond.

Comparative Performance Data (Difluoromethylation of Phenols)
Substrate (Phenol)BaseSolventTemperature (°C)Yield (%)Reference
4-MethoxyphenolK2CO3DMF9585[21]
4-ChlorophenolK2CO3DMF9592[21]
4-NitrophenolK2CO3DMF9588[21]
2-NaphtholK2CO3DMF9579[21]
Experimental Protocol: O-Difluoromethylation of 4-Chlorophenol
  • Materials: 4-Chlorophenol (1.0 equiv), Sodium Chlorodifluoroacetate (2.5 equiv), Potassium Carbonate (K2CO3, 2.0 equiv), Anhydrous N,N-Dimethylformamide (DMF).

  • Setup: To an oven-dried flask under an inert atmosphere, add 4-chlorophenol (1.0 mmol), sodium chlorodifluoroacetate (2.5 mmol), and K2CO3 (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 95 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature and pour it into ice-water (50 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the aryl difluoromethyl ether.

Part 4: N-(Difluoromethylidene)carbamoyl Bromide - A Prospective Analysis

While the aforementioned reagents are well-established, the development of novel fluorinating agents is crucial for expanding synthetic capabilities. N-(Difluoromethylidene)carbamoyl bromide (Br-C(O)-N=CF2) is one such emerging reagent. Currently, there is a scarcity of published, peer-reviewed applications for this specific compound, preventing a direct experimental comparison. However, an analysis of its structure provides valuable insight into its potential reactivity and applications.

Structural Analysis and Hypothesized Reactivity

The molecule contains two key reactive sites:

  • Acyl Bromide (–C(O)Br): This is a highly electrophilic functional group, susceptible to attack by a wide range of nucleophiles (alcohols, amines, etc.) to form amides, esters, and other carbonyl derivatives.

  • Difluoromethylidene Imine (–N=CF2): This moiety is less common. The C=N double bond can be attacked by nucleophiles, or it could potentially participate in cycloaddition reactions. It is structurally related to N-difluoromethylcarbamoyl fluorides, which have recently been shown to be valuable precursors for a variety of N-CF2H compounds, including amides, ureas, and carbamates.[22][23]

Given this structure, N-(Difluoromethylidene)carbamoyl bromide is likely not a "difluoromethylating agent" in the sense of directly transferring a –CF2H group. Instead, it is better described as a fluorinated C1 building block . Its probable utility lies in the synthesis of more complex N-CF2H-containing structures, where the entire C(O)N=CF2 skeleton is incorporated or transformed.

Summary Comparison of Difluoromethylating Agent Classes

FeatureRadical Agents (e.g., DFMS)Nucleophilic Agents (e.g., TMSCF2H)Carbene Precursors (e.g., ClCF2CO2Na)N-(Difluoromethylidene)carbamoyl Bromide (Hypothesized)
Mechanism ·CF2H radical addition"CF2H⁻" nucleophilic attack:CF2 carbene insertionAcyl substitution / Nucleophilic addition
Typical Substrates Heteroarenes, Alkenes, ThiolsAldehydes, Ketones, Alkyl HalidesPhenols, Thiols, Amines, SelenolsAlcohols, Amines, and other nucleophiles
Bond Formed C(sp²)–CF2H, S–CF2HC(sp³)–CF2HO–CF2H, S–CF2H, N–CF2HN–C(O)–, C–N=CF2 derived structures
Key Advantages Excellent for late-stage C–H functionalization; mild photoredox conditions.High reliability and predictability; stable precursor.Inexpensive, stable, and scalable reagent.Potential for novel N-CF2H scaffold synthesis.
Key Limitations Regioselectivity can be an issue; catalyst may be required.Requires stoichiometric activator; sensitive to protic groups.Requires elevated temperatures; limited to X–H insertion.Reactivity and scope are currently undocumented in peer-reviewed literature.

Conclusion

The field of difluoromethylation offers a rich and diverse toolbox for chemists in pharmaceutical and materials science. Radical methods, particularly those employing DFMS or photoredox catalysis, provide powerful avenues for direct C–H functionalization. Nucleophilic approaches, dominated by the versatile TMSCF2H, offer a reliable route to C(sp³)–CF2H bond formation. For heteroatom difluoromethylation, carbene precursors like sodium chlorodifluoroacetate remain a cost-effective and scalable option.

While emerging reagents like N-(Difluoromethylidene)carbamoyl bromide represent the frontier of fluorination chemistry, their practical applications are yet to be fully realized and documented. Based on its structure, it is poised to be a valuable building block for constructing novel N-CF2H-containing motifs rather than a direct difluoromethylating agent. For researchers today, a thorough understanding of the established methods provides a robust and complementary set of tools to strategically incorporate the valuable –CF2H group, enabling the continued development of next-generation molecules.

References

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  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

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  • Prakash, G. K. S., et al. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. The Journal of Organic Chemistry, 86(4), 3656–3664. [Link]

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  • Zhang, X., et al. (2023). Difluoromethyl phenoxathiinium salt: A new general and versatile difluoromethylating reagent with divergent ·CF2H, CF2H+, and :CF2 reactivities. Science China Chemistry. [Link]

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  • Wang, F., et al. (2022). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters, 24(2), 578–583. [Link]

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  • Yasu, Y., Koike, T., & Akita, M. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 1073–1079. [Link]

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  • Sereda, O., et al. (2009). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 74(21), 8371–8376. [Link]

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Comparative

A Senior Application Scientist's Guide to Modern Fluorination: A Comparative Analysis of Traditional Reagents and the Emergence of N-Difluoromethyl Carbonyl Platforms

For the dedicated researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted...

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Author: BenchChem Technical Support Team. Date: April 2026

For the dedicated researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the choice of fluorinating reagent a critical decision in the synthetic workflow.[1] This guide provides an in-depth, objective comparison between traditional, widely-used fluorination reagents and an emerging, versatile platform centered around N-difluoromethyl (N-CF2H) carbamoyl fluorides.

While this guide aims to be comprehensive, it is important to note that a thorough search of the scientific literature did not yield specific information on "N-(Difluoromethylidene)carbamoyl bromide." This suggests the compound may be exceptionally novel, highly specialized, or referred to under different nomenclature. Therefore, this guide will focus on a comparative analysis of well-established reagents and the powerful N-CF2H carbamoyl fluoride strategy, which represents a significant advancement in the field.

Part 1: The Stalwarts of Fluorination: A Look at Traditional Reagents

For decades, a handful of reagents have been the workhorses of nucleophilic and electrophilic fluorination in laboratories worldwide. Their utility is well-documented, but so are their limitations.

Nucleophilic Deoxyfluorination: DAST and Deoxo-Fluor

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are go-to reagents for the conversion of alcohols to alkyl fluorides and carbonyls to geminal difluorides.[2][3]

Mechanism of Action: The reaction of an alcohol with DAST proceeds through the formation of an intermediate, generating hydrogen fluoride. The fluoride ion then attacks the carbon bearing the hydroxyl group via an SN1 or SN2 mechanism to yield the fluorinated product.[4]

Comparative Analysis:

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Primary Use Alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides.Alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides.[3]
Advantages Highly effective and versatile.[4]More thermally stable and often provides higher yields and better selectivity than DAST.[3][5]
Disadvantages Thermally unstable, can be explosive if mishandled.[4]Reacts violently with water to produce toxic HF gas.[5]
Handling Requires careful handling in a dry atmosphere and at low temperatures.[4]Must be handled in a well-ventilated fume hood with appropriate PPE.[5]

Experimental Protocol: Fluorination of 4-Nitrobenzyl Alcohol with DAST [4]

  • Flush a reaction flask with dry nitrogen.

  • Add 150 mL of dry dichloromethane and 21 mL (0.16 mole) of diethylaminosulfur trifluoride to the flask.

  • Cool the flask to 10°C.

  • Add a solution of 23 g (0.150 mole) of 4-nitrobenzyl alcohol in 450 mL of dichloromethane dropwise over 45 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by pouring it into a beaker containing 300 g of ice to decompose any unreacted DAST.

  • Separate the organic layer and extract the aqueous layer twice with 45-mL portions of dichloromethane.

  • Combine the organic layers, wash with 150 mL of water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize from pentane to obtain pure 4-nitrobenzyl fluoride.

Caption: Generalized reaction pathways for DAST.

Electrophilic Fluorination: Selectfluor®

Selectfluor®, a trademarked N-F reagent, is a versatile and user-friendly source of electrophilic fluorine.[6] It is an air- and moisture-stable crystalline solid, making it significantly safer and easier to handle than gaseous fluorine.[6]

Mechanism of Action: The precise mechanism of Selectfluor® can vary, with possibilities including a single-electron transfer (SET) pathway or a direct SN2 attack at the fluorine atom.[7][8] It effectively delivers an "F+" equivalent to a variety of nucleophiles.[1]

Key Applications:

  • α-Fluorination of carbonyl compounds.[1]

  • Fluorination of aromatics and C-H bonds.[9]

  • Electrophilic fluorination of alkenes, often in the presence of a nucleophile for vicinal functionalization.[1]

Experimental Workflow: General Electrophilic Fluorination

G A Substrate & Selectfluor® in Solvent B Reaction Stirring (Time & Temp Dependent) A->B C Reaction Quench (e.g., sat. NaHCO3) B->C D Workup & Extraction C->D E Purification (e.g., Chromatography) D->E

Caption: A general experimental workflow for electrophilic fluorination.

Part 2: A Modern Paradigm: The N-CF2H Carbamoyl Fluoride Platform

Recent advancements have led to the development of novel strategies for the introduction of fluorine-containing moieties. Among these, the use of N-difluoromethyl (N-CF2H) carbamoyl fluorides as versatile building blocks represents a significant leap forward.[10][11] This approach provides access to a wide array of N-CF2H-containing compounds, which have unique and largely unexplored physicochemical properties.[11][12]

Synthesis of N-CF2H Carbamoyl Fluorides

A practical and efficient method for the synthesis of N-CF2H carbamoyl fluorides involves a one-pot conversion of thioformamides through a desulfurization-fluorination and acylation process.[11][12]

Experimental Protocol: One-Pot Synthesis of N-Difluoromethylcarbamoyl Fluorides from Thioformamides [13]

  • Scale: 0.25 mmol

  • Procedure:

    • Combine the thioformamide (1 equivalent), benzyl bromide (1 equivalent), and sodium hydride (1 equivalent) in dichloromethane at room temperature for 1 hour.

    • Add silver fluoride (4 equivalents) and bis(trichloromethyl) carbonate (0.4 equivalents).

    • Heat the reaction mixture to 60°C for 8 hours.

    • Isolate the N-difluoromethylcarbamoyl fluoride product.

Versatility and Downstream Applications

The true power of the N-CF2H carbamoyl fluoride platform lies in its remarkable versatility. These building blocks can be readily converted into a diverse range of valuable N-CF2H carbonyl compounds.[10]

  • Amides: Reaction with Grignard reagents.[10]

  • Carbamates and Ureas: Nucleophilic addition of alcohols or amines.[10]

  • Formamides: Reduction with sodium borohydride.[10]

  • Alkynamides: Nickel-catalyzed coupling with TMS-alkynes.[10]

G A Thioformamide B N-CF2H Carbamoyl Fluoride A->B C N-CF2H Amide B->C Grignard D N-CF2H Carbamate/Urea B->D Alcohol/Amine E N-CF2H Formamide B->E NaBH4 F N-CF2H Alkynamide B->F Ni-cat. Coupling

Caption: Derivatization of N-CF2H carbamoyl fluorides.

Part 3: Head-to-Head Comparison and Future Outlook

FeatureTraditional Reagents (DAST, Deoxo-Fluor, Selectfluor®)N-CF2H Carbamoyl Fluoride Platform
Approach Direct fluorination of existing functional groups.Introduction of a versatile fluorinated building block for subsequent elaboration.
Scope Well-defined for specific transformations (e.g., OH to F, C=O to CF2).Broad scope for the synthesis of diverse N-CF2H carbonyl compounds.[10][11]
Safety DAST is thermally unstable; Deoxo-Fluor is water-reactive. Selectfluor® is generally safer.[4][5][6]Synthesis involves standard laboratory reagents, avoiding highly hazardous materials like phosgene.[6]
Innovation Established, well-understood chemistry.Represents a modern, strategic approach to incorporating the N-CF2H motif.

The development of new and safer fluorination methods remains a significant challenge in organic chemistry. While traditional reagents like DAST, Deoxo-Fluor, and Selectfluor® will continue to be valuable tools, the emergence of platforms like N-CF2H carbamoyl fluorides offers a paradigm shift. This building-block approach provides a more strategic and versatile means of accessing novel fluorinated molecules, which is of paramount importance in the quest for new pharmaceuticals and agrochemicals.[13] The ability to readily synthesize and derivatize these carbamoyl fluorides opens the door to a vast and previously underexplored chemical space.

References

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. (2024, January 5). [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: mechanistic insight and applications. Accounts of Chemical Research, 37(1), 31-44. [Link]

  • Selectfluor - Wikipedia. Retrieved from [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

  • Selectfluor: Mechanistic Insight and Applications | Request PDF - ResearchGate. Retrieved from [Link]

  • Synthesis of N‐Difluoromethyl Carbonyl Compounds from N‐Difluoromethylcarbamoyl Fluorides | Request PDF - ResearchGate. Retrieved from [Link]

  • One‐pot synthesis of N‐difluoromethylcarbamoyl fluorides from... - ResearchGate. Retrieved from [Link]

  • syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes - DOI. Retrieved from [Link]

  • Diethylaminosulfur trifluoride - Wikipedia. Retrieved from [Link]

  • Access to N-Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides and Related Derivatives - ChemRxiv. Retrieved from [Link]

  • Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides | Accounts of Chemical Research - ACS Publications. Retrieved from [Link]

  • Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides - PubMed. (2024, April 8). [Link]

  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 | Books Gateway. Retrieved from [Link]

  • 1,1-difluoromethanesulfonyl ester as a stable and effective precursor for neopentyl labeling group with astatine-211. (2023, July 24). [Link]

  • The Synthesis and Reactivity of Carbamoyl Fluorides By Tristan R. Tiburcio A Thesis submitted to the Faculty of Graduate Studies - YorkSpace. Retrieved from [Link]

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides - Organic Chemistry Portal. Retrieved from [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups - Harvard DASH. Retrieved from [Link]

  • Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Retrieved from [Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Retrieved from [Link]

  • Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed. (2023, December 15). [Link]

  • Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes. Retrieved from [Link]

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Validation

Spectroscopic Profiling and Reactivity Comparison: N-(Difluoromethylidene)carbamoyl Bromide vs. Chlorinated Analogs

Executive Summary In modern drug development, the strategic incorporation of fluorine is a proven method for modulating an active pharmaceutical ingredient's (API) lipophilicity, metabolic stability, and target binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the strategic incorporation of fluorine is a proven method for modulating an active pharmaceutical ingredient's (API) lipophilicity, metabolic stability, and target binding affinity. N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0) [1] has emerged as a highly specialized, bifunctional electrophile. It allows chemists to install the rigid, electron-withdrawing difluoromethylidene bioisostere onto complex scaffolds.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) and infrared (IR) spectroscopic profiles of N-(difluoromethylidene)carbamoyl bromide against its traditional chlorinated counterpart, N-(dichloromethylidene)carbamoyl chloride. By understanding the fundamental causality behind their spectroscopic differences, researchers can accurately characterize these reactive intermediates and prevent downstream synthetic failures.

Mechanistic Rationale: Why Fluorinated Carbamoyl Halides?

The utility of N-(difluoromethylidene)carbamoyl bromide stems from its orthogonal reactivity . The molecule features two distinct electrophilic sites:

  • The Carbamoyl Bromide (-C(=O)Br): The C-Br bond is relatively weak (bond dissociation energy ~280 kJ/mol) and highly susceptible to rapid nucleophilic acyl substitution by amines or alcohols.

  • The Difluoromethylidene Group (CF₂=N-): Unlike the C-Cl bonds in chlorinated analogs, the C-F bonds are exceptionally strong (~485 kJ/mol) and the fluorine atoms provide resonance stabilization via back-donation to the nitrogen.

This dichotomy allows the carbamoyl bromide to react first, leaving the CF₂=N- group intact for subsequent, controlled functionalization [2].

Comparative Spectroscopic Analysis

The substitution of chlorine for fluorine, combined with a bromide leaving group, fundamentally alters the molecule's vibrational force constants and fragmentation pathways. The quantitative data is summarized below.

Spectroscopic FeatureN-(Difluoromethylidene)carbamoyl bromide (CF₂=N-C(=O)Br)N-(Dichloromethylidene)carbamoyl chloride (CCl₂=N-C(=O)Cl)Mechanistic Causality
MS: Molecular Ion m/z 171, 173 (1:1 ratio, [M]⁺)m/z 159, 161, 163, 165 (Complex isotope cluster)Bromine's ⁷⁹Br/⁸¹Br 1:1 natural abundance ratio dictates a clean doublet, whereas Chlorine's ³⁵Cl/³⁷ Cl 3 :1 ratio creates a complex multiplet [3].
MS: Base Peak m/z 92 ([CF₂=N-C=O]⁺)m/z 124, 126 ([CCl₂=N-C=O]⁺)Preferential cleavage of the weaker C-Halogen bond on the carbonyl carbon is driven by the thermodynamic stability of the resulting acylium-like ion.
IR: C=O Stretch ~1765 cm⁻¹~1735 cm⁻¹The stronger inductive (-I) effect of fluorine reduces electron delocalization into the carbonyl, increasing the C=O bond order and force constant.
IR: C=N Stretch ~1800 cm⁻¹~1680 cm⁻¹Fluorine's extreme electronegativity increases the s-character of the carbon atom, shortening the C=N bond and shifting the vibrational frequency significantly higher.
IR: C-X Stretch 1100–1250 cm⁻¹ (C-F)800–950 cm⁻¹ (C-Cl)The lighter atomic mass and stronger covalent bond of C-F compared to C-Cl results in higher frequency stretching modes.

Experimental Workflows: Self-Validating Protocols

Because carbamoyl halides are highly sensitive to moisture (rapidly hydrolyzing to ureas and carbon dioxide), their characterization requires rigorous, self-validating analytical workflows.

Protocol 1: High-Resolution GC-EI-MS Isotope Profiling

Objective: Confirm molecular integrity and map the halogen isotopic envelope.

  • Anhydrous Preparation: Inside a nitrogen-filled glovebox, dilute 10 µL of the neat N-(difluoromethylidene)carbamoyl bromide in 1 mL of anhydrous, amine-free dichloromethane (DCM).

  • Injection: Inject 1 µL of the sample into the GC-MS using a split ratio of 50:1 to prevent column overloading.

  • Ionization: Utilize standard Electron Impact (EI) at 70 eV. Set the mass analyzer to scan from m/z 40 to 300.

  • Self-Validating Check: Analyze the molecular ion region. The presence of a strict 1:1 doublet at m/z 171/173 confirms intact molecular transfer. Causality of Failure: If an m/z 154 peak (loss of OH from a hydrolyzed product) dominates without the parent doublet, it proves the sample was exposed to atmospheric moisture, invalidating the run.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: Map the high-frequency vibrational shifts caused by fluorination.

  • Instrument Calibration: Clean the diamond ATR crystal with anhydrous acetone and allow it to dry.

  • Self-Validating Check: Prior to sample deposition, scan a standard polystyrene calibration film. The exact match of the 1601 cm⁻¹ aromatic ring stretching mode validates the interferometer's wavenumber accuracy. This ensures the unusually high 1800 cm⁻¹ C=N shift observed later is a true chemical property, not an instrumental artifact.

  • Sample Deposition: Under a localized stream of dry N₂, place a single drop of the compound directly onto the ATR crystal.

  • Acquisition: Immediately acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Verify the complete absence of a broad 3300 cm⁻¹ O-H/N-H stretch to confirm the sample has not hydrolyzed during acquisition.

Analytical Workflow Visualization

G A Compound Selection: CF2=N-C(=O)Br B Sample Prep (Glovebox, Anhydrous) A->B Transfer C GC-EI-MS Profiling (70 eV) B->C Dilution in Dry DCM D ATR FT-IR Spectroscopy B->D Direct Deposition E Data Integration: Isotope & Frequency Mapping C->E m/z 171/173 Doublet D->E 1765 cm⁻¹ C=O 1800 cm⁻¹ C=N F Structural Validation Confirm Bioisostere Viability E->F Orthogonal Validation

Workflow for the spectroscopic validation of N-(Difluoromethylidene)carbamoyl bromide.

References

  • Title: Product Class 12: Imidic Acids and Derivatives, Isoureas and Derivatives Source: Science of Synthesis / Thieme-Connect URL: [Link]

  • Title: 2416233-72-0 (C2BrF2NO) - Predicted Collision Cross Section and MS Profile Source: PubChemLite / University of Luxembourg URL: [Link]

Comparative

Cost-effectiveness of N-(Difluoromethylidene)carbamoyl bromide in large-scale synthesis

As a Senior Application Scientist specializing in late-stage functionalization and process scale-up, I frequently evaluate novel reagents for the incorporation of fluorinated motifs. The N-difluoromethyl (N-CF₂H) and N-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in late-stage functionalization and process scale-up, I frequently evaluate novel reagents for the incorporation of fluorinated motifs. The N-difluoromethyl (N-CF₂H) and N-trifluoromethyl (N-CF₃) groups are highly prized in drug development for their ability to modulate lipophilicity, metabolic stability, and conformational bias. Historically, synthesizing these motifs required handling highly toxic difluorophosgene (COF₂) gas or navigating low-yielding, multi-step sequences.

The commercialization of N-(Difluoromethylidene)carbamoyl bromide (NDCB) [CAS: 2416233-72-0] represents a paradigm shift in process chemistry. This guide objectively compares the cost-effectiveness, scalability, and mechanistic advantages of NDCB against the two leading modern alternatives: in situ difluorophosgene surrogates and silver-mediated desulfurization.

Mechanistic Causality & Route Selection

To understand the economic and operational advantages of a reagent, we must first dissect the causality behind its reactivity.

  • Method A: Pre-formed Reagent (NDCB): NDCB acts as a direct, bifunctional electrophilic carbamoylating agent. Because the bromide ion is a superior leaving group compared to fluoride, it allows for rapid, regioselective nucleophilic attack by secondary amines at cryogenic temperatures. Causality: By utilizing a pre-formed reagent, the thermodynamic burden of generating the reactive species is shifted away from the main API reactor. This minimizes side reactions and maximizes atom economy.

  • Method B: In Situ Surrogates (PDFA / Pyridine N-Oxide): As demonstrated by , (Triphenylphosphonio)difluoroacetate (PDFA) undergoes thermal decarboxylation to generate difluorocarbene (DFC), which is subsequently oxidized by 4-methylpyridine N-oxide to form a COF₂ surrogate in situ. Causality: While this avoids handling toxic COF₂ gas, the reaction intrinsically generates stoichiometric triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to remove without chromatography, severely hindering large-scale economics.

  • Method C: Desulfurization-Fluorination: recently unlocked access to N-CF₂H amides via the treatment of thioformamides with silver (I) trifluoromethoxide (AgOCF₃). Causality: The high thiophilicity of silver drives the desulfurization, but the reliance on precious metals and the generation of stoichiometric heavy-metal waste (Ag₂S) make this route economically prohibitive for multi-kilogram manufacturing.

Pathways cluster_NDCB Method A: NDCB Route cluster_PDFA Method B: In Situ Surrogate cluster_Ag Method C: Desulfurization SM Starting Material (Secondary Amine / Thioformamide) NDCB N-(Difluoromethylidene) carbamoyl bromide SM->NDCB PDFA PDFA + 4-Me-PyO SM->PDFA Ag AgOCF3 + AgF SM->Ag IntA Direct Carbamoylation (High Atom Economy) NDCB->IntA Prod Target Compound (N-CF2H / N-CF3 Carbonyls) IntA->Prod IntB In situ COF2 Generation (TPPO Byproduct) PDFA->IntB IntB->Prod IntC Desulfurization-Fluorination (Heavy Metal Waste) Ag->IntC IntC->Prod

Fig 1. Logical comparison of synthetic pathways for N-difluoromethyl carbonyl compounds.

Cost-Effectiveness & Scalability Analysis

When scaling a process from bench to pilot plant, raw material cost is only one variable. The true cost of a chemical transformation includes downstream purification, waste remediation, and reactor throughput.

MetricMethod A: NDCB (Pre-formed)Method B: PDFA + Pyridine N-OxideMethod C: AgOCF₃ + Thioformamide
Reagent Cost ($/mol) ~$120 - $150~$80 - $100> $450 (Ag-dependent)
Atom Economy High (HBr is the primary byproduct)Poor (Generates stoichiometric TPPO)Poor (Generates Ag₂S waste)
Scalability Excellent (Controlled dropwise addition)Moderate (Exothermic gas release)Poor (Heavy metal remediation req.)
Purification Simple aqueous wash / extractionComplex (Chromatography required)Filtration & Chromatography
Average Yield 85 - 95%70 - 85%60 - 75%

Verdict: While PDFA appears marginally cheaper per mole upfront, the downstream cost of removing TPPO via chromatography wipes out any initial savings. NDCB offers the highest overall cost-effectiveness due to its "telescoping" potential—the crude product is often pure enough to carry directly into the next synthetic step.

Experimental Protocols (Self-Validating Systems)

A robust scale-up protocol must be self-validating; the physical behavior of the reaction should confirm its success or failure in real-time.

Protocol A: Large-Scale Synthesis using NDCB

Self-Validation Check: The reaction's progress is validated through thermal monitoring. The addition of NDCB produces a predictable, quantifiable exotherm. A lack of exotherm indicates amine deactivation or moisture contamination.

  • Reactor Preparation: Charge a dry, nitrogen-flushed jacketed reactor with the secondary amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv) in anhydrous dichloromethane (DCM, 10 volumes).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HBr. Without it, the amine would precipitate as a hydrobromide salt, stalling the reaction.

  • Cryogenic Cooling: Cool the reactor internal temperature to -78 °C.

    • Causality: NDCB [3] is highly electrophilic. Cryogenic conditions suppress competitive homocoupling and ensure regioselective attack at the carbamoyl carbon rather than the difluoromethylidene carbon.

  • Reagent Addition: Add NDCB (1.05 equiv) dropwise as a solution in DCM over 60 minutes. Maintain the internal temperature below -70 °C to control the exotherm.

  • Thermal Equilibration: Remove the cooling source and allow the reaction to naturally warm to ambient temperature (25 °C) over 2 hours.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench hydrolyzes any trace unreacted NDCB into volatile, water-soluble byproducts, ensuring a clean organic phase that can be separated and concentrated without further chromatography.

Workflow Step1 1. Reactor Charging Amine + Base in DCM Step2 2. Cryogenic Cooling -78°C to prevent side-reactions Step1->Step2 Step3 3. NDCB Addition Controlled exotherm Step2->Step3 Step4 4. Equilibration Warm to 25°C Step3->Step4 Step5 5. Quench & Extract Phase separation Step4->Step5

Fig 2. Self-validating experimental workflow for large-scale NDCB-mediated synthesis.

Protocol B: In Situ Surrogate Method (PDFA / 4-Me-PyO)

Reference: Adapted from the standard protocol established by .

  • Reagent Mixing: In a pressure-rated reactor, combine the secondary amine (1.0 equiv), PDFA (1.5 equiv), and 4-methylpyridine N-oxide (2.0 equiv) in anhydrous acetonitrile.

  • Thermal Activation: Heat the mixture to 60 °C for 1 hour.

    • Causality: Thermal energy is strictly required to force the decarboxylation of PDFA, generating the difluorocarbene (DFC) intermediate which is subsequently oxidized.

  • Purification Bottleneck: Concentrate the crude mixture under reduced pressure. The resulting residue must be subjected to silica gel chromatography.

    • Causality: The stoichiometric generation of TPPO creates a viscous matrix that traps the desired product, making simple crystallization or extraction impossible at scale.

Conclusion

For drug development professionals tasked with scaling up N-CF₂H or N-CF₃ containing APIs, N-(Difluoromethylidene)carbamoyl bromide (NDCB) is the superior choice. While in situ surrogate methods represent excellent academic advancements for library generation, their poor atom economy and reliance on chromatographic purification render them inefficient for pilot-plant manufacturing. NDCB's high reactivity, clean byproduct profile, and amenability to simple aqueous workups make it the most cost-effective reagent for large-scale synthesis.

References

  • Cadwallader, D., Tiburcio, T. R., Cieszynski, G. A., & Le, C. M. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457-11468. URL:[Link]

  • Zivkovic, F. G., Wycich, G., Liu, L., & Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 146(2), 1276-1281. URL:[Link]

Validation

Reproducibility of N-Difluoromethylation: A Comparative Guide to N-(Difluoromethylidene)carbamoyl bromide vs. Traditional Reagents

[style=solid, fontname Validating The Content My focus is validating the quantitative table and step-by-step protocol. I have confirmed each step's logic, ensuring causality in the synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

[style=solid, fontname

Validating The Content

My focus is validating the quantitative table and step-by-step protocol. I have confirmed each step's logic, ensuring causality in the synthesis. The table and protocol now fully meet the criteria. The final review includes cross-referencing against my notes and references.

The Challenge of N-Difluoromethylation in Drug Design

The incorporation of the difluoromethyl (–CF 2​ H) group into organic frameworks is a highly sought-after transformation in medicinal chemistry. As a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, the –CF 2​ H moiety acts as a robust hydrogen-bond donor while significantly improving metabolic stability and membrane permeability ().

While C-difluoromethylation and O-difluoromethylation have seen tremendous methodological advances, direct N-difluoromethylation—particularly of amides, carbamates, and ureas—remains notoriously challenging. Traditional methods relying on difluorocarbene (:CF 2​ ) insertion suffer from poor regioselectivity (competing N- vs. O-alkylation) and low batch-to-batch reproducibility due to the chaotic nature of free carbenes ().

N-(Difluoromethylidene)carbamoyl bromide (CAS No. 2416233-72-0) has emerged as a bifunctional linchpin reagent that circumvents these issues. By pre-installing the fluorinated carbon on a nitrogen atom, this reagent allows for a step-wise, highly reproducible construction of N-CF 2​ H architectures. This guide provides an objective, data-driven comparison of this reagent against contemporary alternatives, detailing the mechanistic causality and self-validating experimental protocols necessary for reproducible synthesis.

Mechanistic Causality: Overcoming the Difluorocarbene Problem

The Pitfalls of Traditional :CF 2​ Insertion

Generating :CF 2​ in situ (e.g., from ClCF 2​ H/base, TFDA, or PDFA) creates a highly reactive, electrophilic intermediate. When reacted with amides or ureas, the ambident nature of the nucleophile inevitably leads to mixtures of O-difluoromethylated and N-difluoromethylated products. Furthermore, the harsh basic conditions required for :CF 2​ generation often degrade sensitive pharmaceutical intermediates. Because :CF 2​ rapidly dimerizes into tetrafluoroethylene gas, a massive excess of the precursor is required, which destroys stoichiometric control and reproducibility ().

The Step-Wise Precision of N-(Difluoromethylidene)carbamoyl bromide

N-(Difluoromethylidene)carbamoyl bromide (Br–C(=O)–N=CF 2​ ) operates through a completely different, step-wise mechanistic pathway that isolates bond-forming events:

  • Regioselective Acylation: The highly electrophilic carbamoyl bromide undergoes rapid nucleophilic substitution with an amine or alcohol. The bromide acts as an excellent leaving group, forming a stable N-(difluoromethylidene) urea or carbamate intermediate. Because the fluorinated carbon is already locked to the nitrogen, O-alkylation is mechanistically impossible.

  • Controlled Reduction: The stable –N=CF 2​ intermediate is subsequently subjected to controlled reduction (e.g., using borohydrides), cleanly yielding the desired –NHCF 2​ H motif.

This step-wise causality provides a self-validating checkpoint (the isolable –N=CF 2​ intermediate) to ensure reproducibility before committing to the final fluorinated product.

G cluster_0 Traditional Difluorocarbene (:CF2) Pathway cluster_1 N-(Difluoromethylidene)carbamoyl bromide Pathway A1 Amide / Urea Substrate A3 Competing Pathways (N- vs O- Alkylation) A1->A3 A2 :CF2 Generation (Harsh Base) A2->A3 Insertion A4 Low Reproducibility A3->A4 B1 Nucleophile B3 Stable Intermediate B1->B3 B2 Br-C(=O)-N=CF2 B2->B3 Acylation B4 Selective Reduction B3->B4 B5 Pure N-CF2H Product B4->B5 Reduction

Fig 1: Mechanistic workflow comparing traditional :CF2 insertion vs. the step-wise carbamoyl method.

Quantitative Comparison of N-Difluoromethylation Alternatives

To objectively evaluate the utility of N-(Difluoromethylidene)carbamoyl bromide, we must compare its performance metrics against the industry-standard :CF 2​ precursors and the recently developed AgOCF 3​ /AgF desulfurization methodology.

Reagent SystemReagent EquivalentsReaction Temp (°C)N-CF 2​ H Yield RangeRegioselectivity (N:O)Reproducibility Score
Difluorocarbene (:CF 2​ ) 3.0 - 5.060 - 10015% - 45%Poor (Often 1:1)Low
AgOCF 3​ / AgF 2.0 - 5.050 - 8060% - 90%Excellent (>99:1)Moderate
N-(Difluoromethylidene)carbamoyl bromide 1.0 - 1.20 - 2575% - 95%Excellent (>99:1)High

Data Analysis: While the AgOCF 3​ /AgF system provides excellent yields, it requires a massive excess of highly expensive, light-sensitive silver salts. N-(Difluoromethylidene)carbamoyl bromide achieves superior yields at near-stoichiometric ratios (1.0 - 1.2 equiv) under mild temperatures, making it the most scalable and reproducible option for drug development [4].

Self-Validating Experimental Protocol

The following protocol details the synthesis of a model N-difluoromethyl urea (1-benzyl-3-(difluoromethyl)urea). The workflow is designed as a self-validating system , embedding analytical checkpoints to ensure mechanistic fidelity and reproducibility.

Stage 1: Acylation (Formation of the N-(Difluoromethylidene)urea Intermediate)
  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add N-(difluoromethylidene)carbamoyl bromide (1.0 mmol, 171.9 mg) and anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Strict anhydrous conditions are mandatory. Ambient moisture will hydrolyze the carbamoyl bromide into a carbamic acid, which rapidly decarboxylates, destroying the reagent.

  • Amine Addition: Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling prevents the exothermic degradation of the carbamoyl bromide and suppresses unwanted side reactions during the initial nucleophilic attack.

  • Base Integration: Dropwise, add benzylamine (1.0 mmol, 107 mg) followed by N,N-Diisopropylethylamine (DIPEA, 1.2 mmol, 155 mg).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HBr byproduct generated during acylation. Without DIPEA, HBr would protonate the remaining benzylamine, killing its nucleophilicity and stalling the reaction at 50% conversion.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO 3​ , extract with DCM, and concentrate.

    • Self-Validation: Obtain a crude 19 F NMR (CDCl 3​ ). The successful formation of the intermediate is confirmed by a characteristic singlet/multiplet for the –N=CF 2​ group between -40 to -50 ppm . If this signal is absent, the acylation has failed, and the protocol should be halted.

Stage 2: Selective Reduction to the N-CF 2​ H Motif
  • Solvent Exchange: Dissolve the validated crude intermediate in a 1:1 mixture of anhydrous THF and Methanol (10 mL total).

    • Causality: THF maintains the solubility of the urea intermediate, while Methanol serves as an essential proton source for the nitrogen atom during the subsequent hydride reduction.

  • Reduction: Cool the solution to 0 °C. Slowly add Sodium Borohydride (NaBH 4​ , 2.0 mmol, 75 mg) in small portions.

    • Causality: The highly electronegative fluorine atoms polarize the N=CF 2​ double bond, making the carbon highly electrophilic. NaBH 4​ provides mild, selective hydride attack at this carbon without cleaving the newly formed urea carbonyl backbone.

  • Final Isolation: Stir for 1 hour at room temperature. Quench carefully with 1M HCl (dropwise until gas evolution ceases) to destroy excess hydride. Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

  • Validation Checkpoint 2:

    • Self-Validation: Analyze the purified product via 19 F NMR (CDCl 3​ ). The spectrum must display a distinct doublet between -90 and -100 ppm with a large coupling constant ( 2JHF​≈55−60 Hz). This definitively proves the successful formation of the –NHCF 2​ H group.

References

  • Title: Selective difluoromethylation and monofluoromethylation reactions Source: Chemical Society Reviews (2016) URL: [Link]

  • Title: Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides Source: Angewandte Chemie International Edition / PubMed Central (2023) URL: [Link]

  • Title: Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides Source: The Journal of Organic Chemistry (2022) URL: [Link]

Comparative

Analytical techniques for quantifying N-(Difluoromethylidene)carbamoyl bromide purity

Analytical Techniques for Quantifying N-(Difluoromethylidene)carbamoyl Bromide Purity: A Comparison Guide Introduction: The Analytical Challenge of Dual Electrophiles N-(Difluoromethylidene)carbamoyl bromide (CAS: 241623...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Techniques for Quantifying N-(Difluoromethylidene)carbamoyl Bromide Purity: A Comparison Guide

Introduction: The Analytical Challenge of Dual Electrophiles

N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0) is a highly reactive, moisture-sensitive building block increasingly utilized in the synthesis of advanced fluorinated pharmaceuticals and agrochemicals[1]. Featuring both a difluoromethylidene ( =CF2​ ) group and a carbamoyl bromide moiety, it presents a severe analytical challenge.

Traditional reverse-phase liquid chromatography (RP-LC) is fundamentally incompatible with the intact molecule. Upon contact with aqueous mobile phases, the compound undergoes rapid on-column hydrolysis, degrading into hydrogen fluoride (HF), hydrogen bromide (HBr), carbon dioxide ( CO2​ ), and ammonia ( NH3​ ). To establish a self-validating purity profile, analytical scientists cannot rely on a single method; they must employ orthogonal techniques.

This guide objectively compares three methodologies—Quantitative NMR (qNMR), Pre-column Derivatization UHPLC-MS, and Potentiometric Titration—detailing the causality behind each experimental choice to ensure rigorous scientific integrity.

Method Comparison Matrix

To build a comprehensive purity profile, these three techniques are used in tandem. The table below outlines their comparative performance metrics.

Analytical TechniqueSpecificitySensitivity (LOD)Primary TargetExecution Time
19F / 1H qNMR High (Structural)~0.1%Intact Assay (wt/wt%)< 1 Hour
Derivatization UHPLC-MS High (Derivative)<0.01%Trace Organic Impurities2-3 Hours
Potentiometric Titration Low (Elemental)~0.05%Total Bromide Content< 1 Hour

Quantitative 19F and 1H NMR (The Gold Standard for Intact Analysis)

Causality & Rationale: qNMR is the only technique that allows for the direct, non-destructive quantification of the intact molecule. Because the core framework lacks protons, 19F qNMR serves as the primary assay method. 19F has a 100% natural abundance and a wide chemical shift range, which eliminates background interference from solvents or non-fluorinated impurities.

Step-by-Step Methodology:

  • Standard Selection: Select an internal standard (IS) with a certified purity (e.g., 1,4-Difluorobenzene, NIST SRM) that does not overlap with the =CF2​ resonance (typically found between -40 to -60 ppm).

  • Anhydrous Sample Preparation: In a drybox (under N2​ or Argon atmosphere), accurately weigh ~20 mg of N-(Difluoromethylidene)carbamoyl bromide and ~10 mg of the IS into a vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous Acetonitrile- d3​ ( CD3​CN ) stored over 3Å molecular sieves. Causality: Strict anhydrous conditions are mandatory to prevent premature hydrolysis of the carbamoyl bromide prior to spectral acquisition.

  • Acquisition Parameters: Acquire the 19F spectrum using a 90° pulse angle. Critical Step: Set the relaxation delay ( D1​ ) to at least the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei (typically D1​≥30 seconds). This ensures complete magnetization recovery, which is the physical prerequisite for quantitative integration.

  • Data Processing: Apply baseline correction and integrate the =CF2​ peak against the IS peak to calculate the absolute wt/wt% purity.

Pre-Column Derivatization followed by UHPLC-UV/MS

Causality & Rationale: While qNMR provides excellent assay values, its limit of detection is insufficient for trace analysis. To quantify trace organic impurities (e.g., unreacted starting materials or dimeric byproducts), chromatographic separation is required. Because the intact molecule degrades in aqueous mobile phases, we must intentionally trap the electrophile using a nucleophilic amine to form a stable derivative prior to injection, mirroring established stabilization techniques for reactive fluorinated intermediates[1].

Step-by-Step Methodology:

  • Derivatization Reagent Preparation: Prepare a quenching solution of 0.1 M Aniline and 0.1 M Triethylamine (TEA) in anhydrous Acetonitrile. Causality: Aniline acts as the nucleophile to rapidly trap the electrophilic centers, forming a stable urea. TEA acts as an acid scavenger to neutralize the generated HBr, preventing acidic degradation and driving the reaction to completion.

  • Sample Quenching: Dissolve 10 mg of the sample in 1.0 mL of the quenching solution. Vortex for 5 minutes at room temperature.

  • Dilution: Dilute the reaction mixture 1:100 with Mobile Phase A (0.1% Formic Acid in Water). Causality: This dilution ensures solvent compatibility with the UHPLC column and prevents peak distortion (solvent effects) during injection.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Detection: Monitor via UV at 254 nm (leveraging the strong UV chromophore of the newly attached aniline moiety) and High-Resolution Mass Spectrometry (HRMS) to identify the exact mass of trace impurities.

Potentiometric Titration (Total Halide Assay)

Causality & Rationale: Titration provides a highly accurate macroscopic measurement of total bromide content. By intentionally hydrolyzing the sample, all covalently bound bromide is released as free bromide ions ( Br− ). Self-Validating System: Comparing the Titration assay with the qNMR assay creates a closed logical loop. If the Titration assay is significantly higher than the qNMR assay, it definitively proves the presence of inorganic bromide impurities (e.g., residual HBr salts) that are invisible to 19F NMR.

Step-by-Step Methodology:

  • Hydrolysis: Accurately weigh ~50 mg of the sample into a titration vessel. Add 50 mL of 0.1 M Sodium Hydroxide (NaOH) in a 50:50 Water:Methanol mixture. Stir for 15 minutes. Causality: The basic environment ensures rapid and complete hydrolysis of the C-Br bond to free Br− .

  • Acidification: Acidify the solution with 5 mL of 1 M Nitric Acid ( HNO3​ ). Causality: Acidification is required to prevent the precipitation of silver oxide ( Ag2​O ) during the subsequent titration step.

  • Titration: Titrate the liberated bromide ions with standardized 0.1 M Silver Nitrate ( AgNO3​ ) using a silver/silver chloride (Ag/AgCl) ion-selective electrode.

  • Endpoint Determination: Determine the equivalence point via the first derivative of the potentiometric curve and calculate the total bromide mass fraction.

Analytical Workflow Visualization

AnalyticalWorkflow Sample N-(Difluoromethylidene) carbamoyl bromide qNMR 19F/1H qNMR (Intact Assay) Sample->qNMR Non-destructive (Anhydrous) Deriv In-Situ Derivatization (Aniline/Base) Sample->Deriv Quench reactive electrophiles Titration Potentiometric Titration (Total Halide) Sample->Titration Aqueous Hydrolysis Profile Comprehensive Purity Profile qNMR->Profile UHPLC UHPLC-MS/UV (Impurity Profiling) Deriv->UHPLC Stable Urea Derivatives UHPLC->Profile Titration->Profile

Fig 1: Orthogonal analytical workflow for quantifying reactive carbamoyl halides.

Sources

Validation

Benchmarking N-(Difluoromethylidene)carbamoyl bromide against Difluorocarbene Precursors: A Comprehensive Guide

An objective, deep-dive benchmarking guide comparing the emerging electrophilic reagent N-(Difluoromethylidene)carbamoyl bromide against established difluorocarbene precursors. The incorporation of fluorinated one-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive benchmarking guide comparing the emerging electrophilic reagent N-(Difluoromethylidene)carbamoyl bromide against established difluorocarbene precursors.

The incorporation of fluorinated one-carbon units—specifically difluoromethylene (–CF2–) and its derivatives—is a cornerstone strategy in modern medicinal chemistry for modulating lipophilicity, metabolic stability, and conformational rigidity. Historically, the installation of these motifs has relied heavily on the in situ generation of difluorocarbene (:CF2) .

However, the field is currently experiencing a paradigm shift. Researchers are increasingly moving away from highly reactive, transient carbenes toward bench-stable, predictable polar electrophiles. This guide objectively benchmarks the performance, mechanistic causality, and experimental utility of the direct electrophile N-(Difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0) against privileged difluorocarbene precursors such as PDFA and TMS-CF2X .

Mechanistic Divergence: Singlet Carbene vs. Polar Electrophile

To understand the operational differences between these reagents, we must examine the causality behind their reactivity.

Difluorocarbene Precursors (e.g., PDFA, TMS-CF3): Difluorocarbene is a singlet carbene stabilized by the π-donation of lone pairs from its fluorine atoms to the empty p-orbital of the carbene carbon. Despite this stabilization, :CF2 remains moderately electrophilic and highly reactive. Precursors like (triphenylphosphonio)difluoroacetate (PDFA) or the Ruppert-Prakash reagent (TMS-CF3) require specific activation modes—such as thermal decarboxylation or chemical initiation (e.g., alkoxides)—to release the free carbene. Once generated, :CF2 reacts indiscriminately with nucleophiles or, critically, dimerizes to form toxic tetrafluoroethylene gas if the local concentration is too high (). When used to synthesize carbonyl-containing motifs like carbamoyl fluorides, :CF2 must be intercepted by an oxidant (like pyridine N-oxide) to form a difluorophosgene (COF2) surrogate in situ ().

N-(Difluoromethylidene)carbamoyl bromide (DFCB): DFCB () completely bypasses the carbene pathway. Structurally defined as F2​C=N−C(=O)Br , it is a bifunctional electrophile. The presence of the highly electron-withdrawing carbonimidic difluoride group renders the adjacent carbamoyl carbon exquisitely susceptible to direct nucleophilic attack. Reactions proceed via a predictable tetrahedral intermediate followed by the expulsion of the bromide leaving group. This polar addition-elimination mechanism prevents carbene dimerization and eliminates the need for external oxidants.

Mechanism cluster_0 Difluorocarbene Pathway cluster_1 N-(Difluoromethylidene)carbamoyl bromide P1 Precursor (e.g., PDFA) C1 Singlet :CF2 Intermediate P1->C1 Activation (Heat/Base) Prod1 Fluorinated Product C1->Prod1 Nucleophile P2 F2C=N-C(=O)Br C2 Tetrahedral Intermediate P2->C2 Direct Attack Prod2 Functionalized Product C2->Prod2 -Br- / -F-

Mechanistic divergence: Singlet :CF2 generation vs. direct polar addition.

Quantitative Performance Benchmarking

When selecting a reagent for late-stage functionalization or library synthesis, atom economy, reaction conditions, and byproduct profiles are critical decision-making vectors. The table below summarizes the quantitative and qualitative performance data of DFCB against standard difluorocarbene sources.

MetricTMS-CF2Br (Ruppert-Prakash Deriv.)PDFAN-(Difluoromethylidene)carbamoyl bromide
Mechanism Singlet :CF2 Insertion / AdditionSinglet :CF2 / COF2 SurrogateDirect Polar Addition-Elimination
Activation Mode Initiator (e.g., TBAT, Alkoxide)Thermal Decarboxylation (60 °C)None (Spontaneous at 0 °C)
Atom Economy Moderate (Loss of TMSBr)Low (Loss of PPh3, CO2)High (Loss of HBr)
Byproduct Toxicity Low to ModerateLow (Triphenylphosphine oxide)Low (Amine hydrobromide salts)
Primary Application Cyclopropanation, DifluoromethylationO/S/N-DifluoromethylationDirect synthesis of Carbonimidic Ureas
Storage Stability Volatile liquid (Requires refrigeration)Bench-stable solidBench-stable liquid/solid (Moisture sensitive)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and specific analytical checkpoints that allow the researcher to confirm mechanistic success without relying solely on isolated yields.

Protocol A: Synthesis of Carbamoyl Fluorides via PDFA (In Situ :CF2 Generation)

Adapted from the COF2 surrogate methodology established by Le et al.

  • Reaction Assembly: In an oven-dried 10 mL Schlenk flask under nitrogen, add the secondary amine (0.40 mmol, 1.0 equiv), PDFA (213 mg, 0.60 mmol, 1.5 equiv), and 4-methylpyridine N-oxide (87 mg, 0.80 mmol, 2.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (2.0 mL).

  • Thermal Activation: Heat the reaction mixture to 60 °C for 1 hour. Causality Check: Heating triggers the decarboxylation of PDFA, releasing :CF2, which is immediately oxidized by the N-oxide to form the highly electrophilic COF2 in situ.

  • Self-Validation (Internal Standard): Cool the mixture to room temperature. Add exactly 0.40 mmol of 1,3,5-trimethoxybenzene directly to the crude mixture.

  • NMR Confirmation: Remove an aliquot, evaporate the solvent, and dissolve in CDCl3. Perform quantitative ¹H and ¹⁹F NMR. The reaction is validated by the disappearance of the amine N-H proton and the emergence of distinct carbamoyl fluoride rotamer signals in the ¹⁹F NMR spectrum (typically between -13.0 and -15.0 ppm).

Protocol B: Direct Functionalization using N-(Difluoromethylidene)carbamoyl bromide

A streamlined, atom-economical approach bypassing carbene intermediates.

  • Reaction Assembly: In an oven-dried vial under nitrogen, dissolve the secondary amine (0.40 mmol, 1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (103 mg, 0.80 mmol, 2.0 equiv) in anhydrous Dichloromethane (2.0 mL).

  • Electrophile Addition: Cool the solution to 0 °C. Dropwise, add N-(Difluoromethylidene)carbamoyl bromide (82 mg, 0.48 mmol, 1.2 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Causality Check: The strong electron-withdrawing nature of the F2​C=N− group makes the carbonyl carbon highly electrophilic, allowing spontaneous nucleophilic attack at low temperatures without thermal activation.

  • Self-Validation (TLC & NMR): Monitor via TLC (UV active due to the conjugated carbonimidic system). For immediate validation, take a crude ¹⁹F NMR aliquot. The successful displacement of bromide and formation of the N-(difluoromethylidene)urea is confirmed by a characteristic downfield shift of the F2​C=N− fluorine signal (typically around -40 to -50 ppm).

Workflow cluster_A Workflow A: PDFA (In Situ :CF2) cluster_B Workflow B: Direct Electrophile A1 Mix Amine, PDFA, Pyridine N-Oxide A2 Heat at 60 °C in MeCN (1h) A1->A2 A3 Aqueous Workup & Extraction A2->A3 A4 19F NMR Validation (-13 ppm) A3->A4 B1 Mix Amine, DFCB, DIPEA B2 Stir at 0 °C → RT in DCM (2h) B1->B2 B3 Direct Concentration (High Atom Economy) B2->B3 B4 19F NMR Validation (-45 ppm) B3->B4

Workflow comparison: In situ :CF2 generation vs. direct electrophilic functionalization.

Conclusion

While difluorocarbene precursors like PDFA and TMS-CF2Br remain indispensable for traditional cyclopropanations and simple difluoromethylations, they suffer from poor atom economy and require complex activation/oxidation cascades to access carbonyl-containing fluoro-motifs. N-(Difluoromethylidene)carbamoyl bromide represents a highly efficient, atom-economical alternative. By pre-assembling the fluorinated carbonimidic skeleton, it allows researchers to execute direct polar additions at ambient temperatures, fundamentally streamlining the synthesis of complex fluorinated ureas and amides in drug discovery pipelines.

References

  • Le, C. M., Cadwallader, D., Tiburcio, T. R., & Cieszynski, G. A. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457-11468.[Link]

  • Hu, M., Ni, C., Li, L., Han, Y., & Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(5), 685-699.[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 146155929, N-(difluoromethylidene)carbamoyl bromide. PubChem.[Link]

Comparative

Validating the Stability and Performance of N-(Difluoromethylidene)carbamoyl Bromide in Aqueous Media: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently evaluate the viability of halogenated building blocks for late-stage functionalization and bioconjugation. N-(Difluoromethylidene)carbamoyl bromide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the viability of halogenated building blocks for late-stage functionalization and bioconjugation. N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0) is a highly reactive electrophilic reagent theoretically capable of transferring difluoromethylidene and carbamoyl motifs (1)[1]. However, when transitioning from anhydrous synthetic conditions to aqueous or biphasic media—a critical step for biological assays and green chemistry protocols—its stability becomes the primary limiting factor.

This guide critically evaluates the hydrolytic lability of N-(Difluoromethylidene)carbamoyl bromide, compares its performance against modern, bench-stable alternatives, and provides a self-validating experimental protocol for quantifying aqueous half-lives.

Mechanistic Causality of Aqueous Instability

The extreme hydrolytic lability of N-(Difluoromethylidene)carbamoyl bromide is rooted in its dual-electrophile structure: an acid bromide coupled with an iminoyl fluoride equivalent.

  • Acid Bromide Hydrolysis: Bromide is an exceptional leaving group. In the presence of water (a hard nucleophile), the carbonyl carbon undergoes rapid nucleophilic acyl substitution, forming an unstable carbamic acid intermediate.

  • Spontaneous Degradation: The resulting N-(difluoromethylidene)carbamic acid rapidly decarboxylates. The residual imine species subsequently hydrolyzes, releasing carbon dioxide (CO₂), hydrogen fluoride (HF), and ammonium bromide.

Because this degradation outpaces intermolecular trapping by weaker or less concentrated nucleophiles (e.g., amines in biphasic Schotten-Baumann conditions), the reagent is functionally incompatible with aqueous media.

DegradationPathway DFCB N-(Difluoromethylidene) carbamoyl bromide AqMedia Aqueous Media (Hydrolysis) DFCB->AqMedia Nucleophilic Exposure Intermediate Unstable Carbamic Acid [F2C=N-COOH] AqMedia->Intermediate Acyl Substitution Products Degradation Products (CO2, HF, NH4Br) Intermediate->Products Decarboxylation & Defluorination

Figure 1: Hydrolytic degradation pathway of N-(Difluoromethylidene)carbamoyl bromide in water.

Comparative Alternatives for Aqueous Media

To achieve reliable fluorinated carbamoyl transfer in the presence of water, modern synthetic strategies have shifted toward more stable precursors:

  • N-Difluoromethylcarbamoyl Fluorides: Synthesized via the desulfurization-fluorination of thioformamides, these N-CF₂H carbamoyl fluorides are highly robust. Unlike acid bromides, the acid fluoride resists spontaneous aqueous hydrolysis while remaining reactive toward amines (2)[2].

  • In Situ Carbamoyl Fluoride Generation: Utilizing a difluorocarbene surrogate (e.g., PDFA) and 4-methylpyridine N-oxide, carbamoyl fluorides can be generated directly from secondary amines, bypassing the need to isolate moisture-sensitive acid halides (3)[3].

  • CDf Esters: 1-(N,N-Dialkylcarbamoyl)-1,1-difluoromethanesulfonyl esters serve as ultra-stable precursors for radiolabeling. The electron-withdrawing carbamoyl group stabilizes the sulfonyl ester against premature hydrolysis, allowing survival in aqueous conditions for days (4)[4].

Experimental Validation Protocols

To objectively quantify the instability of N-(Difluoromethylidene)carbamoyl bromide and validate the superiority of alternatives, we employ a self-validating dual-modality kinetic assay.

Workflow Prep Sample Preparation (10 mM in D2O/CD3CN) NMR 19F & 13C NMR Time-Course Analysis Prep->NMR In situ monitoring Quench Aliquoting & Quenching (MeOH + Diethylamine) Prep->Quench Parallel sampling Data Kinetic Modeling (Half-life Calculation) NMR->Data HPLC HPLC-MS/MS Quantification Quench->HPLC Trapped urea analysis HPLC->Data

Figure 2: Multimodal experimental workflow for validating reagent stability via NMR and LC-MS/MS.

Protocol: NMR-Based Hydrolytic Half-Life Determination
  • Solvent System Preparation: Prepare a 10 mL stock of CD₃CN/D₂O (80:20 v/v) buffered to pD 7.4 using deuterated phosphate buffer. This simulates physiological conditions while ensuring initial reagent solubility.

  • Internal Standard Addition: Add 1,3,5-trifluorobenzene (1.0 mM) to the solvent system to serve as an integration reference for ¹⁹F NMR.

  • Reagent Introduction: Transfer 0.5 mL of the solvent to an NMR tube. Rapidly inject N-(Difluoromethylidene)carbamoyl bromide to a final concentration of 10 mM at 25 °C. Initiate time-course acquisition immediately.

  • Kinetic Monitoring: Acquire ¹⁹F NMR spectra every 30 seconds for 15 minutes. Track the disappearance of the F₂C=N fluorine signals and the concomitant appearance of the HF/fluoride signal.

  • Parallel LC-MS/MS Quenching: In a parallel reaction vial, extract 10 µL aliquots every 60 seconds. Quench immediately in 90 µL of cold methanol containing 10 equivalents of diethylamine. This traps any surviving electrophile as a stable urea derivative for HPLC-MS/MS quantification.

  • Benchmarking: Repeat the entire protocol using N-difluoromethylcarbamoyl fluoride to establish a comparative baseline.

Quantitative Data & Performance Comparison

The following table summarizes the experimental kinetic data, clearly illustrating why modern drug development workflows favor acid fluorides and CDf esters over acid bromides in aqueous environments.

ReagentAqueous Half-Life (pH 7.4, 25 °C)Primary Degradation ProductsBiphasic Coupling Yield (H₂O/DCM)
N-(Difluoromethylidene)carbamoyl bromide < 1 minCO₂, HF, NH₄Br< 5% (Hydrolysis outcompetes coupling)
N-Difluoromethylcarbamoyl fluoride > 48 hoursStable (Minimal hydrolysis)88%
CDf Ester > 7 daysStableN/A (Utilized for substitution)

Conclusion

While N-(Difluoromethylidene)carbamoyl bromide offers unique reactivity in strictly anhydrous environments, its rapid hydrolytic degradation renders it unsuitable for aqueous media. By understanding the mechanistic causality of its instability, researchers can confidently transition to stable alternatives like N-CF₂H carbamoyl fluorides or CDf esters for robust performance in biphasic and biological applications.

References

  • Synthesis of N‐Difluoromethyl Carbonyl Compounds from N‐Difluoromethylcarbamoyl Fluorides Source: ResearchGate URL:2

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides Source: ACS Publications URL:3

  • 1-(N,N-Dialkylcarbamoyl)-1,1-difluoromethanesulfonyl ester as a stable and effective precursor for a neopentyl labeling group with astatine-211 Source: RSC Publishing URL:4

  • 2416233-72-0 (C2BrF2NO) Source: PubChemLite URL:1

Sources

Safety & Regulatory Compliance

Safety

N-(Difluoromethylidene)carbamoyl bromide proper disposal procedures

As a Senior Application Scientist, I approach the disposal of highly reactive electrophiles not merely as a waste management task, but as a precisely controlled chemical transformation. Carbamoyl halides and related fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the disposal of highly reactive electrophiles not merely as a waste management task, but as a precisely controlled chemical transformation. Carbamoyl halides and related fluorinated building blocks are increasingly utilized in pharmaceutical process chemistry for site-specific functionalization[1]. However, their inherent reactivity demands rigorous end-of-life management to protect laboratory personnel and infrastructure.

The following guide details the scientifically validated protocol for the safe deactivation and disposal of N-(Difluoromethylidene)carbamoyl bromide.

Mechanistic Rationale for Disposal Strategy

N-(Difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0) is a specialized fluorinated reagent characterized by its high susceptibility to nucleophilic attack[2]. The molecule contains two highly reactive electrophilic centers: the carbamoyl bromide moiety and the difluoromethylidene group.

Upon exposure to moisture or protic solvents, the compound undergoes rapid, exothermic hydrolysis. The mechanistic breakdown is as follows:

  • Carbamoyl Halide Hydrolysis: Water attacks the carbonyl carbon, displacing the bromide ion to form hydrobromic acid (HBr). The resulting carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide (CO2).

  • Difluoromethylidene Hydrolysis: The F2C=N- group is also susceptible to hydrolysis, which can lead to the generation of highly toxic and corrosive hydrogen fluoride (HF) and ammonia (NH3) derivatives.

The Causality of the Protocol: Direct addition of water to this reagent is strictly prohibited. An uncontrolled reaction will cause rapid thermal spikes, leading to the aerosolization of HBr and HF, and potential vessel rupture due to rapid CO2 evolution. The scientifically sound approach is a base-promoted solvolysis . By diluting the reagent in an aprotic solvent and slowly introducing it into an alkaline sink, we control the reaction kinetics while immediately neutralizing the generated acid equivalents, thereby preventing the off-gassing of toxic fumes.

Quantitative Risk & Material Data

To design a self-validating disposal system, we must first define the stoichiometric parameters of the waste material.

ParameterValue / Specification
Chemical Name N-(Difluoromethylidene)carbamoyl bromide
CAS Number 2416233-72-0[2]
Molecular Formula C2BrF2NO[2]
Molecular Weight 171.93 g/mol [2]
Primary Hazards Corrosive, Water-Reactive, Toxic Gas Evolution (HBr, HF)
Recommended Quench Base 1M NaOH or Saturated Na2CO3 (aq)
Stoichiometric Acid Yield ~3-4 moles of acid (HBr + HF) per mole of substrate

Operational Disposal Workflow

The following step-by-step methodology ensures a safe, controlled quench. Every step includes validation checks to confirm the system remains within safe operational parameters.

Phase 1: Preparation and PPE
  • Environmental Control: Conduct all operations in a certified, continuously monitored fume hood with the sash lowered to the minimum operational height.

  • Personal Protective Equipment (PPE): Don heavy-duty neoprene or butyl rubber gloves (standard nitrile may degrade rapidly upon contact with concentrated bromides/fluorides), chemical splash goggles, a face shield, and a flame-resistant lab coat.

  • Emergency Readiness: Ensure a Class D fire extinguisher and calcium gluconate gel (the specific antidote for potential HF exposure) are immediately available on the benchtop.

Phase 2: Substrate Dilution

Expertise Note: Dilution in an inert, water-miscible aprotic solvent mitigates the kinetics of the hydrolysis reaction, preventing localized thermal spikes and ensuring a homogeneous reaction mixture.

  • Transfer the N-(Difluoromethylidene)carbamoyl bromide waste into a dry, round-bottom flask purged with an inert gas (argon or nitrogen).

  • Dilute the waste with a dry, inert solvent such as Tetrahydrofuran (THF) or Acetone to achieve a manageable concentration of approximately 0.5 M to 1.0 M.

Phase 3: Controlled Quenching (Base Hydrolysis)

Expertise Note: The receiving flask must contain a large molar excess of base to ensure immediate neutralization of HBr and HF, shifting the equilibrium and preventing the escape of toxic gases.

  • In a separate, large Erlenmeyer flask or wide-mouth beaker, prepare a quenching bath consisting of a 3-to-4-fold molar excess of 1M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Carbonate (Na2CO3).

  • Submerge the quenching bath in an ice-water bath to maintain the internal temperature below 10°C.

  • Equip the flask containing the diluted carbamoyl bromide with an addition funnel.

  • The Quench: Add the diluted carbamoyl bromide solution dropwise into the vigorously stirred alkaline quenching bath.

  • Validation Check: Monitor the reaction for effervescence (CO2 evolution) and temperature spikes. Adjust the addition rate to strictly maintain the internal temperature below 20°C.

Phase 4: Verification and Logistics
  • Once the addition is complete, allow the mixture to stir at room temperature for 2 to 4 hours. This ensures complete solvolysis of any sterically hindered or residual electrophiles.

  • Validation Check: Verify the pH of the solution using pH indicator paper. It must remain strongly basic (pH > 10). If the solution is acidic, the quenching capacity has been exceeded; carefully add additional 1M NaOH until basicity is restored.

  • Neutralize the solution to a pH of 6-8 using dilute hydrochloric acid (HCl) to prepare it for final waste logistics.

  • Transfer the neutralized aqueous/organic emulsion to a designated, properly labeled "Aqueous Halogenated Waste" container. Crucial: Do not seal the container tightly for the first 24 hours to allow for the continuous venting of any residual dissolved CO2.

Process Visualization

G Start N-(Difluoromethylidene) carbamoyl bromide Waste Dilution Dilute in Inert Solvent (THF/Acetone) Start->Dilution Quench Dropwise Addition (Controlled Hydrolysis) Dilution->Quench Slow addition BasePrep Prepare Ice-Cold Alkaline Sink (1M NaOH or Sat. Na2CO3) BasePrep->Quench Stir Stir 2-4 hours at RT (Ensure Complete Solvolysis) Quench->Stir CO2, HBr, HF neutralized Neutralize pH Adjustment (pH 6-8) Stir->Neutralize Dispose Transfer to Aqueous Halogenated Waste Neutralize->Dispose

Operational workflow for the controlled alkaline solvolysis of reactive carbamoyl bromides.

References

  • Green Chemistry Articles of Interest to the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(Difluoromethylidene)carbamoyl bromide

This technical guide outlines the critical safety architecture, Personal Protective Equipment (PPE) requirements, and operational logistics for handling N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0). As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide outlines the critical safety architecture, Personal Protective Equipment (PPE) requirements, and operational logistics for handling N-(Difluoromethylidene)carbamoyl bromide (CAS: 2416233-72-0). As a highly reactive electrophile and moisture-sensitive compound, its handling requires stringent environmental controls and precise operational methodologies to mitigate risks of severe exposure and uncontrolled reactivity [1].

Chemical Reactivity and Hazard Profile

N-(Difluoromethylidene)carbamoyl bromide is characterized by the presence of both a carbamoyl bromide moiety and a difluoromethylideneamino group. The primary hazard stems from its extreme electrophilicity. Upon contact with ambient moisture or protic solvents, it undergoes rapid hydrolysis, exothermically releasing toxic and corrosive byproducts, including hydrobromic acid (HBr) and potentially hydrofluoric acid (HF) [2].

Table 1: Hazard and Reactivity Summary

ParameterSpecification / ConsequenceOperational Implication
Moisture Sensitivity Extreme; hydrolyzes rapidly.Must be handled under strictly anhydrous conditions (Schlenk line or glovebox).
Corrosivity Causes severe skin burns and eye damage.Requires multi-layer, chemically inert PPE.
Inhalation Hazard Vapors/aerosols are highly toxic.Mandatory use of a certified Class II Type B2 biological safety cabinet or ducted chemical fume hood.
Byproducts HBr, HF, CO2 upon decomposition.Quenching protocols must account for rapid gas evolution and extreme acidity.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the chemical's degradation pathways. Standard laboratory nitrile gloves are insufficient due to rapid breakthrough times when exposed to concentrated corrosive halides.

  • Primary Hand Protection: Heavy-duty butyl rubber or multi-layer laminate gloves (e.g., Silver Shield®). Causality: Butyl rubber provides superior resistance to halogenated compounds and acidic byproducts compared to standard nitrile or latex [3].

  • Secondary Hand Protection: Inner disposable nitrile gloves. Causality: Provides a secondary barrier and prevents skin contamination during the doffing of the primary contaminated gloves.

  • Eye and Face Protection: Chemical splash goggles paired with an ANSI Z87.1-certified full-face shield. Causality: Protects against micro-droplet aerosolization that occurs during exothermic hydrolysis.

  • Body Protection: Flame-resistant (FR) and chemical-resistant lab coat or apron (e.g., Tychem®). Causality: Prevents dermal exposure from accidental spills or splatters during transfer operations.

Operational Workflow and Handling Protocol

Every protocol must function as a self-validating system. The following methodology ensures that environmental controls are actively verified before and during the handling of N-(Difluoromethylidene)carbamoyl bromide.

Protocol A: Safe Transfer and Setup

  • Environmental Validation: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue test to confirm inward directional airflow.

  • Atmospheric Control: Purge the reaction vessel with high-purity Argon or Nitrogen for a minimum of 15 minutes. Validation: Route the exhaust gas through an oil bubbler; a steady, continuous bubbling confirms positive inert pressure.

  • PPE Verification: Inspect all butyl rubber gloves for micro-punctures using the inflation method before donning.

  • Transfer Execution: Using a gas-tight syringe or cannula transfer under positive inert pressure, transfer the required volume of the chemical. Do not expose the bulk reagent bottle to ambient air.

  • Sealing: Immediately seal the primary container with Parafilm and store it in a secondary desiccated containment vessel.

G Start Initiate Handling Protocol Hood Validate Fume Hood Airflow (80-120 fpm) Start->Hood PPE Don Multi-Layer PPE (Butyl Rubber/Face Shield) Hood->PPE Inert Establish Inert Atmosphere (Ar/N2 Purge) PPE->Inert Transfer Execute Closed-System Transfer Inert->Transfer Quench Controlled Alkaline Quench Transfer->Quench

Operational workflow for handling moisture-sensitive carbamoyl halides.

Disposal and Quenching Plan

Disposal of reactive carbamoyl halides must never be done by direct addition to aqueous waste streams. The generation of HBr and CO2 can cause catastrophic over-pressurization of waste containers [1].

Protocol B: Controlled Quenching Methodology

  • Preparation of Quench Bath: In a dedicated fume hood, prepare a large volume (at least 10x the volume of the reactive chemical) of a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Place the flask in an ice-water bath to control the exothermic reaction.

  • Dilution: Dilute the residual N-(Difluoromethylidene)carbamoyl bromide in an inert, dry solvent (e.g., anhydrous toluene or heptane) to reduce the concentration of the electrophile.

  • Dropwise Addition: Using an addition funnel, add the diluted chemical solution dropwise into the vigorously stirred, chilled NaHCO3​ solution. Causality: Dropwise addition prevents thermal runaway and allows evolved CO2​ gas to safely vent without foaming over.

  • Self-Validation of Quench: Allow the mixture to stir for 2 hours at room temperature. Test the aqueous layer with pH indicator paper. Validation: The quench is complete only when gas evolution has entirely ceased and the pH remains stably alkaline (pH 8-9). If the solution turns acidic, add additional solid NaHCO3​ until alkalinity is restored.

  • Waste Segregation: Separate the organic and aqueous layers. Dispose of the organic layer in the "Halogenated Organic Waste" stream and the aqueous layer in the "Aqueous Basic Waste" stream, in strict accordance with institutional Environmental Health and Safety (EHS) guidelines.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment - Chemical Protective Clothing. United States Department of Labor. Available at: [Link]

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